Licarbazepine
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
See also: Oxcarbazepine (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865484 | |
| Record name | Licarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29331-92-8 | |
| Record name | Licarbazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29331-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licarbazepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Licarbazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licarbazepine, the active metabolite of the antiepileptic drug oxcarbazepine (B1677851), is a crucial molecule in the study of voltage-gated sodium channel blockers. A comprehensive understanding of its synthesis and chemical properties is paramount for researchers in drug development and neuroscience. This technical guide provides a detailed overview of the synthesis of this compound from oxcarbazepine, followed by an in-depth analysis of its chemical characterization using various analytical techniques. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and characterization workflows to facilitate a deeper understanding of this pharmacologically significant compound.
Synthesis of this compound
This compound is primarily synthesized through the reduction of its parent compound, oxcarbazepine. The most common laboratory-scale method involves the use of a reducing agent such as sodium borohydride (B1222165).
Synthesis Workflow
The synthesis of this compound from oxcarbazepine is a straightforward reduction reaction, followed by purification. The general workflow is depicted below.
Experimental Protocol: Reduction of Oxcarbazepine
This protocol details the synthesis of this compound via the reduction of oxcarbazepine using sodium borohydride.
Materials:
-
Oxcarbazepine
-
Methanol
-
Deionized Water
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), dilute solution
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, suspend oxcarbazepine in a mixture of methanol and water.
-
Cooling: Place the flask in an ice bath and cool the suspension to approximately 10-15°C with continuous stirring.
-
Reduction: Slowly add sodium borohydride to the cooled suspension in small portions. Maintain the temperature between 10-15°C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (oxcarbazepine) is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the excess sodium borohydride is neutralized (cessation of gas evolution).
-
Precipitation: The product, this compound, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[1]
-
Drying: Dry the purified this compound crystals under vacuum to obtain the final product.
Chemical Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Characterization Workflow
The following diagram illustrates the typical workflow for the chemical characterization of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for separating its enantiomers.
Table 1: HPLC Methods for this compound Analysis
| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric) Analysis |
| Column | Reversed-phase C18 | LiChroCART 250-4 ChiraDex |
| Mobile Phase | 50 mM Sodium Dihydrogen Phosphate / Acetonitrile (70:30, v/v) | Water / Methanol (88:12, v/v)[2] |
| Flow Rate | 0.9 mL/min | 0.9 mL/min[2] |
| Detection | UV at 210 nm | UV at 235 nm[2] |
Experimental Protocol: Chiral HPLC Separation
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
-
Instrumentation: Equilibrate the HPLC system with the specified chiral column and mobile phase at the designated flow rate.
-
Injection: Inject a defined volume of the sample solution onto the column.
-
Detection: Monitor the eluent using a UV detector at 235 nm.[2]
-
Data Analysis: The two enantiomers, (S)-licarbazepine and (R)-licarbazepine, will elute at different retention times, allowing for their separation and quantification.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | 255.1 |
| Major Fragment Ion (m/z) | 194.1 |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Infusion: Introduce a solution of this compound into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Ionization: Utilize an electrospray ionization source in positive ion mode.
-
Full Scan Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 255.1.
-
Tandem MS (MS/MS): Select the precursor ion (m/z 255.1) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Fragment Ion Analysis: Analyze the resulting fragment ions. A characteristic fragment is observed at m/z 194.1, corresponding to the loss of the carbamoyl (B1232498) group and a molecule of water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | Chemical Shift (ppm) |
| Aromatic-H | 7.2 - 7.5 |
| -NH₂ | ~5.8 (broad) |
| CH-OH | ~5.5 |
| -OH | ~5.0 (broad) |
| -CH₂- | ~3.0 |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Observe the signals in the aromatic, carbinol, and methylene (B1212753) regions.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Identify the signals corresponding to the carbonyl, aromatic, carbinol, and methylene carbons.
-
2D NMR (Optional): For unambiguous assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Table 4: Expected Infrared Absorption Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3200 - 3550 (broad) |
| N-H Stretch (amide) | 3100 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (amide) | ~1650 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch (alcohol) | 1050 - 1200 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of finely ground this compound or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound. The presence of a broad O-H stretch, N-H stretches, and a strong C=O stretch are key indicators of the correct structure.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and chemical characterization of this compound. The detailed experimental protocols and tabulated analytical data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and thorough characterization of this compound are critical steps in enabling further research into its pharmacological properties and potential therapeutic applications. The provided workflows and data are intended to facilitate the efficient and accurate production and analysis of this important molecule.
References
- 1. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: esthis compound acetate, carbamazepine and main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Odyssey of Licarbazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licarbazepine, and more specifically its pharmacologically active (S)-enantiomer, esthis compound (B1671253), represents a significant advancement in the management of partial-onset seizures. As a third-generation member of the dibenzazepine (B1670418) family of antiepileptic drugs, its development from the established compound oxcarbazepine (B1677851) has been a journey of stereoselective synthesis and targeted pharmacological enhancement. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, focusing on the synthesis of its prodrug, esthis compound acetate (B1210297), its preclinical evaluation, and the extensive clinical trial program that established its efficacy and safety. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and processes are presented to offer a comprehensive resource for professionals in the field of drug development and neuroscience.
Introduction: The Evolution from Oxcarbazepine
This compound, chemically (RS)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide, is the primary and active metabolite of the second-generation antiepileptic drug, oxcarbazepine.[1] The therapeutic effects of oxcarbazepine are largely attributed to its in vivo reduction to this compound.[1] Developmental efforts focused on isolating the more potent and well-tolerated enantiomer of this compound. Research revealed that the (S)-(+)-enantiomer, known as esthis compound, is the major contributor to the desired pharmacological activity.
To improve bioavailability and pharmacokinetic properties, the prodrug esthis compound acetate was developed.[2] Esthis compound acetate is rapidly and extensively metabolized to esthis compound following oral administration.[3] This targeted approach aimed to provide a more consistent therapeutic effect and an improved safety profile compared to its predecessors, carbamazepine (B1668303) and oxcarbazepine.[2]
Synthesis and Manufacturing
The synthesis of esthis compound acetate has evolved to optimize yield, purity, and stereoselectivity. The core of the synthesis revolves around the stereoselective reduction of oxcarbazepine to (S)-licarbazepine (esthis compound), followed by acetylation.
Key Synthetic Methodologies
Several strategies have been employed for the synthesis of esthis compound, primarily focusing on achieving high enantiomeric purity.
-
Asymmetric Reduction of Oxcarbazepine: This is a direct and efficient method.
-
Chemical Catalysis: Chiral ruthenium or rhodium catalysts are used for the asymmetric hydrogenation of oxcarbazepine, yielding esthis compound with high enantiomeric excess.
-
Biocatalysis: Evolved ketoreductase enzymes have been developed to facilitate a practical and scalable biocatalytic reduction of oxcarbazepine to esthis compound.[4]
-
-
Enzymatic Resolution of Racemic this compound: This method involves the non-stereoselective reduction of oxcarbazepine to racemic this compound, followed by the separation of the enantiomers.
-
Lipase-Catalyzed Acylation: A key step involves the use of lipases, such as from Candida rugosa, to selectively acylate the (S)-enantiomer from the racemic mixture.[5][6] The acylated (S)-enantiomer can then be isolated.
-
Protease-Catalyzed Hydrolysis: In another approach, racemic this compound is first acylated, and then a protease is used to selectively hydrolyze the ester of one enantiomer, allowing for their separation.[7][8]
-
Experimental Protocol: Acetylation of Esthis compound to Esthis compound Acetate
This protocol describes the final step in the synthesis of the prodrug, esthis compound acetate.
Materials:
-
(10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (Esthis compound)
-
Acetyl chloride
-
Aqueous sulfuric acid
-
Saturated aqueous sodium chloride solution
-
Deionized water
Procedure:
-
A suspension of (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (15.0 g, 0.0589 mol) in dichloromethane (250 mL) and pyridine (7.0 g, 0.088 mol) is prepared in a reaction vessel and stirred at 15°C to 20°C.
-
A solution of acetyl chloride (6.5 g, 0.082 mol) in dichloromethane (50 ml) is added dropwise to the stirred suspension while maintaining the temperature between 15°C and 20°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 15°C to 20°C.
-
The reaction temperature is then raised to 25°C to 30°C, and the mixture is stirred for a further 2 hours.
-
Upon completion of the reaction, the mixture is washed sequentially with aqueous sulfuric acid (150 mL), saturated aqueous sodium chloride solution (150 mL), and deionized water (150 mL).
-
The organic layer is then processed to isolate esthis compound acetate.
Synthesis and Metabolic Pathway Diagram
Caption: Synthesis of Esthis compound Acetate and its subsequent metabolism.
Preclinical Development
Preclinical studies were crucial in characterizing the pharmacological profile of esthis compound and establishing its potential as an anticonvulsant.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action of esthis compound is the blockade of voltage-gated sodium channels (VGSCs).[9] It exhibits a higher affinity for the inactivated state of the channel compared to the resting state, which leads to a selective inhibition of rapidly firing neurons, a hallmark of epileptic activity.[9] Specifically, esthis compound has been shown to affect the slow inactivation of Nav1.2 and Nav1.6 sodium channel subtypes.[9]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the methodology used to investigate the effects of esthis compound on voltage-gated sodium channels.
Cell Preparation:
-
HEK-293 cells stably expressing the desired human Nav subtype (e.g., Nav1.2 or Nav1.6) are cultured under standard conditions.
-
For recordings, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
The amplifier is set to voltage-clamp mode, and the pipette offset is corrected.
-
A gigaseal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
To assess the voltage-dependence of steady-state inactivation, cells are held at -120 mV, followed by prepulses of 500 ms (B15284909) to various potentials before a test pulse to -10 mV.
-
The effects of esthis compound are evaluated by perfusing the cells with the extracellular solution containing the desired concentration of the compound.
Signaling Pathway: Action on Voltage-Gated Sodium Channels
Caption: Mechanism of action of Esthis compound on voltage-gated sodium channels.
Preclinical Efficacy in Animal Models
Esthis compound acetate demonstrated anticonvulsant activity in various animal models of epilepsy. In the Genetic Audiogenic Seizures Hamster from Salamanca (GASH/Sal) model, intraperitoneal administration of esthis compound acetate at doses of 100, 150, and 200 mg/kg resulted in a reduction in seizure severity.[10] Studies in a mouse model of KCNQ2-related self-limited epilepsy also showed that esthis compound acetate dose-dependently protected against seizures.[11]
Clinical Development
The clinical development program for esthis compound acetate involved several Phase II and Phase III trials to establish its efficacy and safety as an adjunctive therapy for partial-onset seizures.[12]
Phase III Clinical Trial Design
The pivotal Phase III trials were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[13][14][15][16]
Experimental Workflow: Representative Phase III Clinical Trial
Caption: Workflow of a typical Phase III clinical trial for Esthis compound Acetate.
Clinical Efficacy
Pooled analyses of the Phase III trials have consistently demonstrated the efficacy of esthis compound acetate as an adjunctive therapy for partial-onset seizures.[17][18][19]
Table 1: Pooled Efficacy Data from Phase III Adjunctive Therapy Trials
| Efficacy Endpoint | Placebo | Esthis compound Acetate 800 mg/day | Esthis compound Acetate 1200 mg/day |
| Median Relative Reduction in Standardized Seizure Frequency | 17.6% | 33.4% | 37.8% |
| Responder Rate (≥50% reduction in seizure frequency) | 22.2% | 33.8% | 43.1% |
Data from a pooled analysis of four double-blind, placebo-controlled pivotal phase III clinical studies.[18][19]
Pharmacokinetics
Esthis compound acetate is rapidly and extensively metabolized to its active metabolite, esthis compound.[3] The pharmacokinetic profile of esthis compound is linear and dose-proportional within the clinical dose range.[3]
Table 2: Key Pharmacokinetic Parameters of Esthis compound (Active Metabolite)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |
| Plasma Protein Binding | <40% |
| Effective Half-life (t1/2) | 20-24 hours |
| Metabolism | Primarily hydrolysis to esthis compound; minor metabolism to R-licarbazepine and oxcarbazepine. |
| Excretion | >90% renal excretion, primarily as unchanged esthis compound and its glucuronide conjugate.[20][21] |
Data compiled from multiple pharmacokinetic studies.[3][22]
Safety and Tolerability
Esthis compound acetate is generally well-tolerated.[21][23] The most common treatment-emergent adverse events are dose-related and typically affect the central nervous system.[23][24]
Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥10% in any Esthis compound Acetate group)
| Adverse Event | Placebo | Esthis compound Acetate 800 mg/day | Esthis compound Acetate 1200 mg/day |
| Dizziness | 13% | 16% | 28% |
| Somnolence | 7% | 11% | 18% |
| Nausea | 5% | 9% | 16% |
| Headache | 9% | 12% | 10% |
| Diplopia (Double Vision) | 2% | 5% | 11% |
Data from pooled analyses of adjunctive therapy trials.[17][18]
Conclusion
The development of this compound, culminating in the approval of its prodrug esthis compound acetate, exemplifies a rational approach to drug design, building upon the foundation of existing therapies to offer improved efficacy and tolerability. Through a combination of stereoselective synthesis, detailed preclinical characterization of its mechanism of action, and a robust clinical trial program, esthis compound acetate has been established as a valuable option for the management of partial-onset seizures. This technical guide has provided a comprehensive overview of this developmental journey, offering valuable insights for researchers and professionals in the pharmaceutical sciences.
References
- 1. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 2. Update on treatment of partial onset epilepsy: role of esthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and drug interactions of esthis compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFFICACY-AND-SAFETY-OF-ESthis compound-ACETATE-(ESL)-AS-ADD-ON-TREATMENT-IN-ADULTS-WITH-REFRACTORY-PARTIAL-ONSET-SEIZURES--BIA-2093-301-STUDY [aesnet.org]
- 5. One-step lipase-catalysed preparation of esthis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US20170305860A1 - Process for the preparation of esthis compound and esthis compound acetate - Google Patents [patents.google.com]
- 8. EP3064490A1 - Improved process for the preparation of esthis compound and esthis compound acetate - Google Patents [patents.google.com]
- 9. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing the Effectiveness of Esthis compound Acetate in Reducing Audiogenic Reflex Seizures in the GASH/Sal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anti-epileptic efficacy of esthis compound acetate in a mouse model of KCNQ2-related self-limited epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of the efficacy and safety of esthis compound acetate in the management of partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of esthis compound acetate as adjunctive treatment in adults with refractory partial-onset seizures: a randomized, double-blind, placebo-controlled, parallel-group phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pooled efficacy and safety of esthis compound acetate as add‐on treatment in patients with focal‐onset seizures: Data from four double‐blind placebo‐controlled pivotal phase III clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pooled efficacy and safety of esthis compound acetate as add-on treatment in patients with focal-onset seizures: Data from four double-blind placebo-controlled pivotal phase III clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The pharmacokinetic, safety, and tolerability profiles of esthis compound acetate are comparable between Korean and White subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of esthis compound acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Long-term safety and tolerability of adjunctive esthis compound acetate in children with focal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Safety-and-Tolerability-of-Adjunctive-Esthis compound-Acetate-in-Pediatric-Patients-(aged-4–17-years)-with-Partial-Onset-(Focal)-Seizures [aesnet.org]
Navigating the Formulation Landscape of Licarbazepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, an active metabolite of the anticonvulsant drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate (B1210297), is a potent voltage-gated sodium channel blocker.[1] Its therapeutic potential necessitates a thorough understanding of its physicochemical properties to enable the rational design of stable and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a valuable resource for researchers and formulation scientists.
Physicochemical Properties of this compound
A clear understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is paramount for successful drug development. These properties influence everything from dissolution rate and bioavailability to manufacturing processes and storage stability. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-5,6-dihydrobenzo[b][2]benzazepine-11-carboxamide | [1] |
| Chemical Formula | C₁₅H₁₄N₂O₂ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Melting Point | 182-183 °C | |
| Boiling Point | 431.3 ± 55.0 °C (Predicted) | |
| pKa | 13.75 ± 0.20 (Predicted) | |
| Aqueous Solubility | Estimated to be similar to Esthis compound: 4.2 mg/mL | [3] |
| Solubility in Organic Solvents | Soluble in DMSO and Ethanol | [2][4] |
| LogP | Data not available | |
| Polymorphism | No specific data available for this compound. Polymorphism is known for related compounds like Carbamazepine and Oxcarbazepine. | |
| Stability | Stable under neutral and oxidative stress conditions. Degrades in alkaline hydrolytic conditions. | [5][6] |
| Hygroscopicity | Data not available |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of an API. The following sections outline standardized methodologies for key characterization experiments.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is limited.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place a known volume of the this compound solution into a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Titrate the solution with the standardized strong base (or acid, depending on the expected pKa). Add the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve.
-
The pKa is the pH at which half of the compound is ionized. This corresponds to the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted.
-
Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in various solvents.
Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound solid to a series of vials containing different solvents of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, propylene (B89431) glycol).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant of each vial and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Dilute the filtered solution with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
LogP Determination by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of this compound.
Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated aqueous phase.
-
Add a known volume of this solution to a separatory funnel containing a known volume of the pre-saturated n-octanol.
-
Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation and Analysis:
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
-
Polymorph Screening Workflow
Objective: To identify different crystalline forms (polymorphs) of this compound.
Methodology:
-
Material Preparation:
-
Prepare an amorphous form of this compound, for example, by freeze-drying or melt-quenching, to provide a high-energy starting material that is more likely to crystallize into different forms.
-
-
Crystallization Experiments:
-
Conduct a series of crystallization experiments under a wide range of conditions, including:
-
Solvent Variation: Use a diverse set of solvents with varying polarities and hydrogen bonding capabilities.
-
Temperature Variation: Perform crystallizations at different temperatures (e.g., cooling crystallization, evaporation at different temperatures).
-
Supersaturation Control: Vary the rate of supersaturation (e.g., slow cooling vs. crash cooling, slow evaporation vs. rapid evaporation).
-
Slurry Experiments: Equilibrate suspensions of the API in different solvents at various temperatures to identify the most thermodynamically stable form.
-
-
-
Solid-State Characterization:
-
Analyze the solid material obtained from each experiment using a variety of solid-state analytical techniques to identify different crystalline forms. Key techniques include:
-
X-Ray Powder Diffraction (XRPD): To identify unique crystal lattices.
-
Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.
-
Thermogravimetric Analysis (TGA): To identify solvates and hydrates.
-
Infrared (IR) or Raman Spectroscopy: To detect differences in molecular conformation and hydrogen bonding.
-
Microscopy: To observe crystal habit and morphology.
-
-
Visualizations
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Caption: this compound's mechanism of action on voltage-gated sodium channels.
Experimental Workflow: Polymorph Screening
Caption: A typical workflow for polymorph screening of an active pharmaceutical ingredient.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound critical for its formulation development. While some key experimental data for this compound are not yet publicly available, the provided information, based on its known characteristics and data from closely related compounds, serves as a robust starting point for formulation scientists. The detailed experimental protocols offer a framework for in-house characterization, and the visual diagrams provide a clear representation of its mechanism of action and a typical workflow for polymorph screening. Further research into the solid-state properties of this compound, particularly its polymorphism and hygroscopicity, is warranted to fully de-risk its development into a commercially viable drug product.
References
- 1. This compound | C15H14N2O2 | CID 114709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (10,11-Dihydro-10-hydroxycarbamazepine), Active oxcarbazepine metabolite (CAS 29331-92-8) | Abcam [abcam.com]
- 3. Esthis compound Acetate | C17H16N2O3 | CID 179344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Development of a stress induced validated UPLC-PDA method for the analysis of Esthis compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
The Pharmacokinetic Profile of Licarbazepine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Licarbazepine, the active metabolite of the antiepileptic drugs Oxcarbazepine (B1677851) and Esthis compound (B1671253) acetate (B1210297). This document summarizes key pharmacokinetic parameters in various animal models, details the experimental methodologies employed in these studies, and visualizes the metabolic pathways and experimental workflows.
Introduction
This compound, the 10-hydroxy derivative of Oxcarbazepine, is the primary active moiety responsible for the anticonvulsant effects of both Oxcarbazepine and the newer prodrug, Esthis compound acetate. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is crucial for the non-clinical safety assessment and for predicting its pharmacokinetic behavior in humans. This guide focuses on the S-enantiomer, (S)-Licarbazepine (also known as Esthis compound), which is the major and more active form produced from Esthis compound acetate.
Pharmacokinetic Data in Preclinical Models
The pharmacokinetic profile of (S)-Licarbazepine has been characterized in several preclinical species, primarily following the administration of its prodrug, Esthis compound acetate. Significant species differences in metabolism have been observed, with mice being a more relevant model for human metabolism than rats. In rats, Esthis compound acetate is primarily metabolized to Oxcarbazepine, whereas in mice, dogs, and humans, the main metabolite is (S)-Licarbazepine.
Pharmacokinetic Parameters in Mice
Following a single oral administration of Esthis compound acetate to adult male CD-1 mice, the prodrug is rapidly and extensively metabolized to (S)-Licarbazepine. The parent compound and the R-enantiomer, (R)-Licarbazepine, were below the limit of quantification in plasma, brain, and liver tissues.
Table 1: Plasma Pharmacokinetic Parameters of (S)-Licarbazepine in Mice after a Single Oral Dose of Esthis compound Acetate (350 mg/kg) [1]
| Parameter | Value | Unit |
| Cmax | 25.8 ± 3.5 | µg/mL |
| Tmax | 0.75 | h |
| AUC(0-24h) | 148.9 ± 18.2 | µg.h/mL |
| Half-life (t½) | 4.6 | h |
Data are presented as mean ± standard deviation.
Pharmacokinetic Parameters in Dogs
Studies in dogs have also been conducted to evaluate the pharmacokinetics of this compound. Following oral administration of a racemic mixture of 10-hydroxycarbazepine (MHD), stereoselectivity in the pharmacokinetics of the enantiomers was observed, mainly due to differences in glucuronidation.
Table 2: Plasma Pharmacokinetic Parameters of (S)-Licarbazepine and (R)-Licarbazepine in Dogs after Oral Administration of Racemic 10-Hydroxycarbazepine [2]
| Parameter | (S)-(+)-MHD | (R)-(-)-MHD | Unit |
| Cmax | 10.3 ± 2.1 | 12.9 ± 3.4 | µg/mL |
| Tmax | 1.7 ± 0.5 | 2.0 ± 0.7 | h |
| AUC(0-∞) | 58.7 ± 12.5 | 78.4 ± 21.3 | µg.h/mL |
| Half-life (t½) | 3.9 ± 0.8 | 4.3 ± 1.0 | h |
MHD: 10-hydroxycarbazepine (this compound). Data are presented as mean ± standard deviation.
Plasma Protein Binding
The binding of this compound to plasma proteins has been investigated in several preclinical species.
Table 3: Plasma Protein Binding of this compound in Preclinical Species
| Species | (S)-Licarbazepine | (R)-Licarbazepine | Concentration Range | Reference |
| Rat | ~28.2% | Not specified | 0.05-2 µg/mL | [3] |
| Dog | ~40.5% | Not specified | 0.05-2 µg/mL | [3] |
| Dog | ~40% (for epoxide) | Not specified | Not specified | [4] |
Experimental Protocols
In-Life Study: Pharmacokinetics in Mice
This protocol is based on the study by Almeida et al. (2008).[1]
-
Animal Model: Adult male CD-1 mice.
-
Drug Administration: A single oral dose of Esthis compound acetate (350 mg/kg) was administered.
-
Sample Collection: Blood samples, brain, and liver tissues were collected at 0.25, 0.5, 0.75, 1, 2, 4, 6, 10, 16, and 24 hours post-dose.
-
Bioanalysis: Plasma and tissue levels of Esthis compound acetate and its metabolites ((S)-Licarbazepine, (R)-Licarbazepine, and Oxcarbazepine) were determined using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.
Bioanalytical Method: LC-MS/MS for this compound in Plasma
A common and sensitive method for the quantification of this compound in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a general protocol based on several published methods.[5][6]
-
Sample Preparation: Protein precipitation is a frequently used method for plasma sample preparation. Acetonitrile (B52724) is added to the plasma sample to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Metabolic Pathway of Esthis compound Acetate
The following diagram illustrates the metabolic conversion of Esthis compound acetate to its active metabolite, (S)-Licarbazepine, and other minor metabolites.[1][7][8][9]
Caption: Metabolic pathway of Esthis compound acetate.
Experimental Workflow for Preclinical Pharmacokinetic Study
This diagram outlines the typical workflow for a preclinical pharmacokinetic study of this compound following the administration of a prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative stereoselective pharmacokinetic analysis of 10-hydroxycarbazepine after oral administration of its individual enantiomers and the racemic mixture to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics of carbamazepine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of esthis compound acetate, esthis compound, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a specific and sensitive LC-MS/MS method for determination of esthis compound in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacodynamics of Licarbazepine at Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of licarbazepine, with a particular focus on its interaction with voltage-gated sodium channels (VGSCs). This compound is an active metabolite of the antiepileptic drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate.[1][2] Its therapeutic effects are primarily attributed to its action as a VGSC blocker.[1] This document synthesizes key quantitative data, details common experimental methodologies, and presents visual diagrams to elucidate the mechanisms of action.
Core Mechanism of Action
This compound exerts its anticonvulsant effects by modulating the function of VGSCs, which are crucial for the initiation and propagation of action potentials in neurons.[3] The primary mechanism involves the stabilization of the inactivated state of these channels, thereby reducing neuronal hyperexcitability that characterizes seizure activity.[3]
A key feature of this compound, particularly its S-enantiomer (S-licarbazepine or esthis compound), is its preferential interaction with the slow-inactivated state of VGSCs.[3][4][5] This contrasts with older antiepileptic drugs like carbamazepine, which predominantly affect the fast inactivation process.[4][5] By enhancing slow inactivation, this compound provides a more selective inhibition of rapidly firing neurons, which are characteristic of epileptic foci, while having less impact on normal physiological neuronal activity.[6]
The interaction of S-licarbazepine with VGSCs leads to several key effects on channel kinetics:
-
Inhibition of Sodium Current: It causes a voltage-dependent reduction in the transient and persistent sodium currents.[7][8]
-
Modulation of Inactivation: It produces a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, making the channels more likely to be in a non-conducting state at normal resting membrane potentials.[7][8]
-
Slowing of Recovery: It slows the recovery of the channels from the inactivated state, further limiting their availability to open in response to depolarization.[7][8]
These combined actions effectively dampen the rapid and repetitive neuronal firing that underlies seizure generation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its related compounds on the function of various voltage-gated sodium channel subtypes. The data is compiled from multiple in-vitro electrophysiological studies.
Table 1: Effects of S-Licarbazepine on Voltage-Gated Sodium Channel Currents
| Cell Line/Channel Subtype | Drug Concentration (µM) | Holding Potential (mV) | Current Inhibition (%) | Reference |
| MDA-MB-231 (endogenous Nav1.5) | 300 (ESL) | -80 | 79.5 ± 4.5 | [7] |
| HEK-293 (stably expressing Nav1.5) | 300 (ESL) | -120 | 74.7 ± 4.3 | [7] |
| HEK-293 (stably expressing Nav1.5) | 300 (ESL) | -80 | 90.5 ± 2.8 | [7] |
ESL: Esthis compound Acetate, the prodrug of S-Licarbazepine.
Table 2: Comparative Effects on Voltage-Dependence of Inactivation (V0.5)
| Compound | Concentration (µM) | Channel/Cell Line | Inactivation Type | Shift in V0.5 (mV) | Reference |
| Esthis compound | 250 | N1E-115 cells | Fast | No significant influence | [4] |
| Lacosamide | 250 | N1E-115 cells | Fast | -4.8 | [4] |
| Carbamazepine | 250 | N1E-115 cells | Fast | -12.0 | [4] |
| Oxcarbazepine | 250 | N1E-115 cells | Fast | -16.6 | [4] |
| Esthis compound | 250 | N1E-115 cells | Slow | -31.2 | [4] |
| Lacosamide | 250 | N1E-115 cells | Slow | -53.3 | [4] |
| Carbamazepine | 250 | N1E-115 cells | Slow | -4.6 | [4] |
| Oxcarbazepine | 250 | N1E-115 cells | Slow | -28.1 | [4] |
Table 3: Comparative Effects on Kinetics of Slow Inactivation
| Compound | Concentration (µM) | Time Constant for Entry into Slow Inactivation (s) | Affinity for Slow Inactivated State (vs. Resting State) | Reference |
| Esthis compound | 250 | 7.00 | 5.9 times higher | [4] |
| Lacosamide | 250 | 4.54 | 10.4 times higher | [4] |
| Carbamazepine | 250 | 14.49 | 1.7 times higher | [4] |
| Oxcarbazepine | 250 | 12.36 | 1.8 times higher | [4] |
Experimental Protocols
The primary experimental technique used to elucidate the pharmacodynamics of this compound at VGSCs is the whole-cell patch-clamp method.[4][7][8] This electrophysiological technique allows for the precise measurement of ionic currents across the cell membrane of a single neuron or a cell expressing specific sodium channel subtypes.
General Whole-Cell Patch-Clamp Protocol:
-
Cell Preparation: Neurons or cell lines (e.g., HEK-293, N1E-115) expressing the target VGSC subtypes are cultured on glass coverslips.[4][7]
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an appropriate internal solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is controlled by a patch-clamp amplifier, allowing the experimenter to apply specific voltage protocols and record the resulting ionic currents.
-
Data Acquisition and Analysis: The recorded currents are filtered, digitized, and stored for offline analysis using specialized software.
Specific Voltage Protocols for Studying VGSC Kinetics:
-
Voltage-Dependence of Activation:
-
Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
A series of depolarizing test pulses are applied in incremental steps (e.g., 10 mV steps from -120 mV to +30 mV).
-
The peak inward current at each test potential is measured and converted to conductance to determine the voltage at which half of the channels are activated (V0.5 of activation).
-
-
Voltage-Dependence of Steady-State Inactivation:
-
Cells are held at a hyperpolarized potential (e.g., -120 mV).
-
A series of conditioning pre-pulses of varying voltages (e.g., in 10 mV steps from -120 mV to +30 mV) are applied for a duration sufficient to induce steady-state inactivation (e.g., 250 ms).
-
Immediately following the pre-pulse, a test pulse to a depolarizing potential (e.g., -10 mV) is applied to measure the fraction of channels that are not inactivated and are available to open.
-
The peak current during the test pulse is plotted against the pre-pulse potential to determine the V0.5 of inactivation.
-
-
Recovery from Inactivation:
-
A depolarizing pre-pulse is used to inactivate the channels.
-
The membrane is then repolarized to a hyperpolarized potential for varying durations.
-
A subsequent test pulse is applied to measure the fraction of channels that have recovered from inactivation.
-
The time constant of recovery is determined by fitting the data with an exponential function.
-
Visualizations
Metabolic Pathway of Prodrugs to this compound
Caption: Metabolic conversion of prodrugs to active this compound enantiomers.
Mechanism of Action at the Voltage-Gated Sodium Channel
Caption: Logical flow of this compound's mechanism of action on VGSCs.
Experimental Workflow for Assessing Drug Effects
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 4. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 5. Clinical utility of esthis compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Differences Between Licarbazepine and Oxcarbazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxcarbazepine, a second-generation antiepileptic drug, serves as a prodrug that is rapidly and extensively metabolized to its pharmacologically active metabolite, Licarbazepine. This compound, a racemic mixture of (S)-licarbazepine (esthis compound) and (R)-licarbazepine, is the primary mediator of the anticonvulsant effect. This technical guide provides a comprehensive analysis of the structural and functional distinctions between the parent drug, Oxcarbazepine, and its active metabolite, this compound. It delves into their respective metabolic pathways, pharmacokinetic and pharmacodynamic profiles, and clinical implications. Detailed experimental protocols for the characterization and comparison of these compounds are also provided to support further research and development in this area.
Structural Differences
From a chemical standpoint, Oxcarbazepine is a 10-keto analog of carbamazepine. The key structural transformation from Oxcarbazepine to this compound occurs at the 10-position of the dibenzazepine (B1670418) ring. The ketone group of Oxcarbazepine is reduced to a hydroxyl group, forming this compound (10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide). This reduction introduces a chiral center at the 10-position, resulting in the formation of two enantiomers: (S)-(+)-licarbazepine (esthis compound) and (R)-(-)-licarbazepine.
Metabolic Pathway
Oxcarbazepine undergoes rapid and extensive metabolism in the liver to this compound. This biotransformation is primarily mediated by cytosolic reductases, including aldo-keto reductases (AKR) and carbonyl reductases (CBR).[1] Unlike carbamazepine, Oxcarbazepine's metabolism has minimal involvement of the cytochrome P450 (CYP) enzyme system, which contributes to a more favorable drug-drug interaction profile.[2] The resulting this compound is a racemic mixture, with the S-enantiomer generally being more predominant. Further metabolism of this compound involves glucuronidation, followed by renal excretion.[1]
Functional Differences
The functional differences between Oxcarbazepine and this compound are primarily a reflection of their roles as a prodrug and an active metabolite, respectively. The anticonvulsant activity is almost entirely attributable to this compound.
Pharmacodynamics
The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels (VGSCs).[3] By binding to the VGSCs, this compound stabilizes the inactivated state of the channel, thereby inhibiting high-frequency repetitive neuronal firing and reducing the propagation of seizure activity.[4]
There are notable differences in the pharmacodynamic properties of the two enantiomers of this compound. (R)-licarbazepine has been reported to have an approximately fourfold greater affinity for VGSCs in the resting state compared to (S)-licarbazepine.[5] In contrast, (S)-licarbazepine (esthis compound) is thought to have a more pronounced effect on the slow inactivation of VGSCs.[6] Additionally, (R)-licarbazepine may also block voltage-gated potassium channels (Kv7.2), an action not observed with (S)-licarbazepine.[5]
Pharmacokinetics
The pharmacokinetic profiles of Oxcarbazepine and this compound differ significantly. Oxcarbazepine has a short half-life of approximately 1 to 3.7 hours, as it is rapidly converted to this compound.[4] this compound, on the other hand, has a much longer half-life of about 8 to 10 hours, allowing for twice-daily dosing of Oxcarbazepine.[4]
| Parameter | Oxcarbazepine | This compound (MHD) |
| Role | Prodrug | Active Metabolite |
| Half-life (t½) | 1 - 3.7 hours[4] | 8 - 10 hours[4] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2 - 4 hours[5] |
| Protein Binding | ~40% (for MHD)[5] | <40%[3] |
| Metabolism | Rapidly and extensively metabolized to this compound[4] | Primarily glucuronidation[1] |
| Elimination | Primarily as metabolites in urine | Primarily as glucuronide conjugates in urine[1] |
Clinical Implications
The conversion of Oxcarbazepine to its active metabolite this compound is a key determinant of its clinical efficacy and tolerability. The favorable pharmacokinetic profile of this compound, particularly its longer half-life, contributes to stable plasma concentrations and a reduced need for frequent dosing.
The differing pharmacodynamic properties of the this compound enantiomers have led to the development of esthis compound (B1671253) acetate, a prodrug of (S)-licarbazepine. Therapies that result in a higher ratio of (S)-licarbazepine to (R)-licarbazepine are associated with a lower incidence of certain adverse effects, such as dizziness and ataxia.
Experimental Protocols
Quantification of Oxcarbazepine and this compound in Plasma by HPLC-UV
Objective: To determine the concentrations of Oxcarbazepine and its active metabolite, this compound, in plasma samples.
Methodology:
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., 10,11-dihydrocarbamazepine).
-
Perform a solid-phase extraction using a C18 cartridge to isolate the analytes.
-
Elute the analytes with methanol (B129727) and evaporate the solvent under a stream of nitrogen.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (B52724) (e.g., 64:30:6 v/v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Temperature: 40°C.[4]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentrations of Oxcarbazepine and this compound in the plasma samples by comparing their peak areas to the calibration curve.
-
In Vivo Assessment of Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the efficacy of a test compound in a model of generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation:
-
Use adult male mice or rats, acclimatized to the laboratory environment.
-
-
Drug Administration:
-
Administer the test compound (e.g., Oxcarbazepine, this compound) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Seizure Induction:
-
Observation:
-
Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test. Protection is defined as the absence of this response.
-
-
Data Analysis:
-
Determine the percentage of animals protected at each dose level.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.
-
In Vitro Assessment of Genotoxicity: Ames Test
Objective: To assess the mutagenic potential of a test compound.
Methodology:
-
Bacterial Strains:
-
Use several histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[1]
-
-
Metabolic Activation:
-
Conduct the assay both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate.
-
-
Exposure:
-
Expose the bacterial strains to various concentrations of the test compound in the presence of a minimal amount of histidine or tryptophan.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Conclusion
The relationship between Oxcarbazepine and this compound is a classic example of a prodrug-active metabolite pairing. While structurally similar, their functional roles are distinct, with this compound being the key driver of the therapeutic effect. The stereochemistry of this compound introduces further complexity, with the S- and R-enantiomers exhibiting different pharmacodynamic properties. A thorough understanding of these structural and functional differences is crucial for the rational design and development of new antiepileptic drugs with improved efficacy and tolerability profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other related compounds.
References
- 1. SOP for Genotoxicity Testing Using Ames Test – SOP Guide for Pharma [pharmasop.in]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 7. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Assessment: Eslicarbazepine Acetate and its Active Metabolite, Licarbazepine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eslicarbazepine (B1671253) acetate (B1210297) (ESL), a third-generation antiepileptic drug, and its primary active metabolite, esthis compound (S-licarbazepine), represent a significant advancement in the management of focal-onset seizures. This technical guide provides a comprehensive comparative analysis of the pharmacology of esthis compound acetate and this compound, focusing on their distinct yet related mechanisms of action, pharmacokinetic profiles, and clinical implications. A key differentiator is the stereoselective metabolism of ESL to S-licarbazepine, which contrasts with the racemic mixture of S- and R-licarbazepine produced from oxcarbazepine (B1677851). This guide delves into the nuanced interactions with voltage-gated sodium channels, presenting quantitative data in a comparative format and detailing the experimental protocols that form the basis of our current understanding. Visualizations of metabolic pathways, mechanisms of action, and experimental workflows are provided to facilitate a deeper comprehension for research and development professionals.
Introduction: The Chemical Relationship and Metabolic Pathway
Esthis compound acetate is a prodrug that undergoes rapid and extensive first-pass metabolism by hepatic esterases to its active metabolite, esthis compound, which is the S-enantiomer of this compound.[1][2] this compound itself is the active metabolite of oxcarbazepine.[3][4] However, the metabolic pathway of esthis compound acetate is stereoselective, primarily yielding S-licarbazepine, which accounts for approximately 95% of the circulating active metabolites.[5] In contrast, oxcarbazepine is metabolized to a racemic mixture of S-licarbazepine and R-licarbazepine.[6][7] This distinction in metabolic processing is fundamental to the differing pharmacological and clinical profiles of these compounds.
Mechanism of Action: A Focus on Voltage-Gated Sodium Channels
The primary mechanism of anticonvulsant activity for both esthis compound and this compound is the blockade of voltage-gated sodium channels (VGSCs).[1][8] This action stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing.[9] A critical pharmacological distinction lies in their differential effects on the gating kinetics of these channels. Esthis compound preferentially enhances the slow inactivation of VGSCs, with a lesser effect on fast inactivation.[10][11] This is in contrast to carbamazepine (B1668303) and oxcarbazepine (and by extension, its racemic this compound metabolites), which have a more pronounced effect on fast inactivation.[10][12] The higher affinity of esthis compound for the inactivated state of the channel over the resting state contributes to its selectivity for rapidly firing neurons, a hallmark of epileptic activity.[5][10]
Comparative Pharmacokinetics
The pharmacokinetic profiles of esthis compound acetate and its metabolites have been extensively studied. Following oral administration, esthis compound acetate is rapidly and almost completely metabolized to esthis compound, with peak plasma concentrations of the active metabolite reached within 1-4 hours.[1][9] Esthis compound exhibits linear pharmacokinetics and has an effective half-life of 20-24 hours, which allows for once-daily dosing.[13][14]
| Parameter | Esthis compound (from ESL) | (R)-Licarbazepine (from ESL) | Oxcarbazepine (from ESL) |
| Systemic Exposure | ~94% of parent dose[13][15] | Minimal[13][15] | Minimal[13][15] |
| Tmax (hours) | 1-4[1][9] | - | - |
| Half-life (effective, hours) | 20-24[13][14] | - | - |
| Plasma Protein Binding | <40%[10] | - | - |
| Elimination | Primarily renal excretion (unchanged and as glucuronide conjugates)[1][13] | - | - |
Table 1: Pharmacokinetic Parameters of Esthis compound Acetate Metabolites
Comparative Pharmacodynamics and Clinical Efficacy
Clinical trials have demonstrated the efficacy of esthis compound acetate as both an adjunctive and monotherapy for partial-onset seizures.[2][16] The responder rate (percentage of patients with a ≥50% reduction in seizure frequency) in pivotal trials ranged from 17% to 43%.[10] The distinct pharmacological profile of esthis compound, particularly its effect on slow inactivation of VGSCs, is thought to contribute to its efficacy and tolerability profile. While direct comparative trials with this compound are not standard, the clinical development of esthis compound acetate has established its place as a valuable therapeutic option.
| Clinical Outcome | Esthis compound Acetate (Adjunctive Therapy) | Placebo |
| Responder Rate (≥50% seizure reduction) | 17% - 43%[10] | Varies by study |
| Common Adverse Events | Dizziness, somnolence, nausea, headache, diplopia, vomiting, fatigue, vertigo, ataxia, blurred vision, tremor[9] | - |
| Hyponatremia Incidence | 0.6% - 1.5%[10][14] | Lower than oxcarbazepine[14] |
Table 2: Summary of Clinical Efficacy and Key Adverse Events for Esthis compound Acetate
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for VGSC Analysis
Objective: To characterize the effects of esthis compound and this compound on the biophysical properties of voltage-gated sodium channels expressed in a suitable cell line (e.g., N1E-115 mouse neuroblastoma cells or HEK-293 cells stably expressing specific Nav subtypes).[12]
Methodology:
-
Cell Culture: Cells are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: To determine the effect on the peak sodium current, cells are held at a negative holding potential (e.g., -120 mV) and then depolarized to a range of test potentials.
-
Steady-State Fast Inactivation: To assess the voltage-dependence of fast inactivation, a series of conditioning prepulses of varying voltages are applied before a test pulse to a fixed potential.
-
Steady-State Slow Inactivation: A similar protocol to fast inactivation is used, but with much longer conditioning prepulses (on the order of seconds).[12]
-
Recovery from Inactivation: A two-pulse protocol is used where the interval between two depolarizing pulses is varied to determine the time course of recovery from inactivation.
-
-
Data Analysis: The collected data are analyzed to determine parameters such as IC50 values for channel block, and shifts in the voltage-dependence of activation and inactivation.
Adjunctive Therapy Clinical Trial Design for Antiepileptic Drugs
Objective: To evaluate the efficacy and safety of an investigational antiepileptic drug (e.g., esthis compound acetate) as an add-on therapy in patients with refractory partial-onset seizures.[17]
Methodology:
-
Patient Population: Patients with a diagnosis of epilepsy with partial-onset seizures who have not achieved seizure freedom with one or more existing antiepileptic drugs.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Phases:
-
Baseline Phase: A period (e.g., 8 weeks) to establish the baseline seizure frequency.
-
Titration Phase: The investigational drug or placebo is gradually titrated to the target dose.
-
Maintenance Phase: Patients are maintained on the target dose for a specified period (e.g., 12 weeks).
-
Follow-up Phase: A period to monitor for any delayed adverse effects.
-
-
Primary Efficacy Endpoint: The primary outcome is typically the percentage reduction in seizure frequency from baseline or the responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
-
Safety and Tolerability Assessment: Monitoring and recording of all adverse events, clinical laboratory tests, and vital signs throughout the study.
Conclusion
The comparative pharmacology of esthis compound acetate and this compound reveals a sophisticated interplay of metabolism, stereoselectivity, and nuanced interactions with voltage-gated sodium channels. The development of esthis compound acetate as a prodrug for the S-enantiomer of this compound represents a successful strategy to optimize the therapeutic profile of this class of anticonvulsants. Its distinct mechanism of enhancing slow inactivation of VGSCs, coupled with a favorable pharmacokinetic profile allowing for once-daily dosing, underscores its clinical utility. For researchers and drug development professionals, the study of these compounds offers valuable insights into the structure-activity relationships of sodium channel blockers and the potential for targeted pharmacological interventions in epilepsy and other neurological disorders.
References
- 1. Esthis compound Acetate | C17H16N2O3 | CID 179344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (10,11-Dihydro-10-hydroxycarbamazepine), Active oxcarbazepine metabolite (CAS 29331-92-8) | Abcam [abcam.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy this compound (EVT-272881) | 29331-92-8 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Clinical utility of esthis compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Esthis compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and drug interactions of esthis compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of esthis compound acetate versus controlled-release carbamazepine monotherapy in newly diagnosed epilepsy: A phase III double-blind, randomized, parallel-group, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Time to event clinical trial designs: existing evidence and remaining concerns - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Electrophysiological Profile of Licarbazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine is an active metabolite of the anticonvulsant drug oxcarbazepine (B1677851) and the primary active metabolite of esthis compound (B1671253) acetate (B1210297).[1][2] It is a potent voltage-gated sodium channel (VGSC) blocker recognized for its role in the management of epilepsy.[1] This technical guide provides an in-depth overview of the in vitro electrophysiological properties of this compound, with a particular focus on its active enantiomer, (S)-Licarbazepine (Esthis compound). The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The principal mechanism of action for this compound, particularly its (S)-enantiomer, is the modulation of voltage-gated sodium channels (VGSCs).[3][4] Unlike traditional VGSC blockers, Esthis compound exhibits a distinct profile characterized by the enhancement of slow inactivation of these channels.[3][5] This action stabilizes the inactivated state of the VGSC, thereby reducing neuronal hyperexcitability.[5] Notably, Esthis compound has a lower affinity for the resting state of VGSCs compared to carbamazepine (B1668303) and oxcarbazepine, which may contribute to its favorable therapeutic window.[3][4] This preferential binding to the inactivated state suggests higher efficacy in rapidly firing neurons, a hallmark of epileptic seizures.[6]
In addition to its effects on VGSCs, some studies have suggested that Esthis compound may also inhibit T-type calcium channels (CaV3.2), which could further contribute to its anticonvulsant properties.[7][8]
Quantitative Analysis of this compound's Electrophysiological Effects
The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound and its enantiomers on different ion channels.
Table 1: Effects of Esthis compound ((S)-Licarbazepine) on Voltage-Gated Sodium Channel Gating Properties
| Cell Type | Channel Subtype(s) | Concentration (µM) | Parameter | Effect | Reference |
| N1E-115 Neuroblastoma | Endogenous (Nav1.1, 1.2, 1.3, 1.6, 1.7) | 250 | Voltage-dependence of fast inactivation (V0.5) | No significant shift | [9] |
| N1E-115 Neuroblastoma | Endogenous (Nav1.1, 1.2, 1.3, 1.6, 1.7) | 250 | Voltage-dependence of slow inactivation (V0.5) | -31.2 mV shift | [9] |
| Human Dentate Gyrus Cells (from TLE patients) | Endogenous | 100 | Voltage-dependence of slow inactivation | Significant hyperpolarizing shift | [10] |
| Rat Dentate Gyrus Cells (epileptic model) | Endogenous | 100 | Voltage-dependence of slow inactivation | Significant hyperpolarizing shift | [10] |
| HEK-293 | Nav1.5 (adult splice variant) | Not specified | Voltage-dependence of fast inactivation | Hyperpolarizing shift | [7] |
| MDA-MB-231 | Nav1.5 (neonatal splice variant) | Not specified | Voltage-dependence of fast inactivation | Hyperpolarizing shift | [7] |
Table 2: Comparative Affinity of this compound Analogues for Voltage-Gated Sodium Channels
| Compound | Cell Type | Channel State | Relative Affinity | Reference |
| Esthis compound | N1E-115 Neuroblastoma | Resting State | Lower than Carbamazepine & Oxcarbazepine | [6] |
| Esthis compound | N1E-115 Neuroblastoma | Inactivated State | Higher than for Resting State | [6] |
| Esthis compound | N1E-115 Neuroblastoma | Slow Inactivated State | 5.9 times higher than Resting State | [9] |
| Oxcarbazepine | N1E-115 Neuroblastoma | Slow Inactivated State | 1.8 times higher than Resting State | [9] |
| Carbamazepine | N1E-115 Neuroblastoma | Slow Inactivated State | 1.7 times higher than Resting State | [9] |
Detailed Experimental Protocols
The following sections describe the methodologies employed in key in vitro electrophysiological studies of this compound.
Whole-Cell Patch-Clamp Recording in N1E-115 Neuroblastoma Cells
This protocol is adapted from studies investigating the effects of this compound on endogenous VGSCs.[9]
-
Cell Culture: N1E-115 mouse neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Electrophysiological Recordings:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and a data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.
-
Internal Solution (in mM): Typically contains CsF (to block potassium currents), NaCl, MgCl2, EGTA, and HEPES, with the pH adjusted to 7.2-7.4.
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to 7.4.
-
Procedure: The whole-cell configuration of the patch-clamp technique is established. Cells are voltage-clamped at a holding potential of -100 mV.
-
-
Voltage Protocols:
-
Fast Inactivation: To assess the voltage-dependence of fast inactivation, a series of prepulses of varying voltages are applied, followed by a test pulse to elicit sodium currents.
-
Slow Inactivation: To investigate slow inactivation, long-duration (several seconds) depolarizing prepulses are applied, followed by a brief repolarization and a subsequent test pulse.
-
-
Drug Application: this compound and its analogues are dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the external solution to the desired final concentrations. The drug-containing solution is applied to the cells via a perfusion system.
Voltage-Clamp Recordings in Human and Rat Dentate Gyrus Granule Cells
This methodology is based on studies examining the effects of Esthis compound in both healthy and epileptic tissue.[10]
-
Tissue Preparation:
-
Human Tissue: Hippocampal tissue is obtained from patients undergoing surgery for temporal lobe epilepsy.
-
Animal Models: Chronically epileptic rats (e.g., pilocarpine (B147212) model) and control animals are used.
-
Cell Isolation: Dentate gyrus granule cells are acutely isolated from the hippocampal slices using enzymatic digestion and mechanical dissociation.
-
-
Electrophysiological Recordings:
-
Technique: Whole-cell voltage-clamp recordings are performed on the isolated neurons.
-
Solutions: The composition of the internal and external solutions is similar to that used for N1E-115 cells, with potential modifications to suit primary neurons.
-
-
Data Analysis: The voltage-dependence of slow inactivation is determined by fitting the normalized current amplitudes as a function of the prepulse potential with a Boltzmann function.
Visualizations
Signaling Pathway: Mechanism of Action of this compound on VGSCs
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical utility of esthis compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 6. Esthis compound acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 10. Effects of esthis compound on slow inactivation processes of sodium channels in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Licarbazepine: A Technical Guide to Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of the prodrugs Oxcarbazepine and Esthis compound (B1671253) acetate (B1210297), is a potent voltage-gated sodium channel blocker with established efficacy in the treatment of epilepsy.[1][2] Its therapeutic potential is also being explored for neuropathic pain and other neurological disorders. This technical guide provides an in-depth overview of the key animal models used to evaluate the efficacy of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows to aid researchers in the design and interpretation of preclinical studies.
This compound exerts its therapeutic effects primarily through the inhibition of voltage-gated sodium channels, stabilizing hyperexcited neuronal membranes and thereby reducing repetitive neuronal firing.[3][4][5] This mechanism of action forms the basis for its anticonvulsant and analgesic properties.
Animal Models for Epilepsy
A variety of animal models are employed to assess the anticonvulsant efficacy of this compound, ranging from acute, chemically or electrically induced seizure models to more complex genetic models that mimic specific human epilepsy syndromes.
Electrically-Induced Seizure Models
Maximal Electroshock (MES) Test: This model is a cornerstone in anticonvulsant drug screening, inducing generalized tonic-clonic seizures.
Experimental Protocol:
-
Animals: Male NMRI mice.[6]
-
Induction: A 50 mA rectangular current (0.6 ms (B15284909) pulse width, 0.4 s duration, 50 Hz) is delivered via corneal electrodes.[6]
-
Drug Administration: Esthis compound acetate (ESL) is administered orally 60 minutes before the MES test.[6]
-
Efficacy Endpoint: The primary endpoint is the prevention of tonic hindlimb extension.[6]
6-Hz Psychomotor Seizure Model: This model is considered a model of therapy-resistant partial seizures.
Experimental Protocol:
-
Induction: A 6 Hz rectangular current pulse (0.2 ms duration, 3 s) is delivered via corneal electrodes. The current intensity can be varied (e.g., 22 mA, 32 mA, 44 mA) to assess efficacy against different seizure severities.[7][9]
-
Drug Administration: Test compounds are typically administered intraperitoneally or orally prior to seizure induction.
-
Efficacy Endpoint: Protection is defined as the absence of stereotyped motor seizures (e.g., forelimb clonus, rearing, and falling) within a specified observation period.[8]
Chemically-Induced Seizure Models
While less specific for the mechanism of this compound, models using chemoconvulsants like pentylenetetrazol (PTZ), bicuculline, and picrotoxine can provide broader insights into a compound's anticonvulsant profile.
Genetic Epilepsy Models
KCNQ2-Related Epilepsy Model: This model utilizes mice with a heterozygous deletion of the Kcnq2 gene, which encodes a subunit of a voltage-gated potassium channel, leading to increased neuronal excitability.[10][11]
Experimental Protocol:
-
Animals: Mice carrying a heterozygous deletion of Kcnq2 (Kcnq2+/-) and wild-type (Kcnq2+/+) littermates.[10]
-
Evaluation: The efficacy of Esthis compound acetate (ESL) is assessed in the 6-Hz psychomotor seizure model in these mice.[10]
-
Efficacy Endpoint: The dose-dependent protection against seizures is determined.[10]
GABAAγ2(R43Q) Mouse Model: This model harbors a human mutation in the GABAA receptor γ2 subunit, leading to a phenotype of generalized epilepsy with febrile seizures.[12][13] Interestingly, studies have shown that Oxcarbazepine and its active metabolite, (S)-licarbazepine, can exacerbate spike-and-wave discharges in this model, highlighting the importance of selecting appropriate models for specific epilepsy types.[14]
Audiogenic Seizure Hamsters (GASH/Sal): This is a genetic model of reflex epilepsy where seizures are induced by acoustic stimuli.
Experimental Protocol:
-
Animals: Genetically Audiogenic Seizures Hamsters from Salamanca (GASH/Sal).[15]
-
Drug Administration: Esthis compound acetate (ESL) was administered intraperitoneally in both acute (100, 150, and 200 mg/kg) and subchronic (100 mg/kg daily for 14 days) studies.[15]
-
Efficacy Endpoint: Reduction in seizure severity.[15]
Quantitative Efficacy Data in Epilepsy Models
| Animal Model | Compound | Species | Route of Administration | ED₅₀ / Effective Dose | Efficacy Endpoint | Reference |
| Maximal Electroshock (MES) | Esthis compound acetate | Mouse | Oral | ED₅₀: 23.0 mg/kg | Protection against tonic hindlimb extension | [6][7] |
| 6-Hz Psychomotor Seizure | Esthis compound acetate | Mouse | Intraperitoneal | Dose-dependent protection | Protection against psychomotor seizures | [10] |
| KCNQ2+/- Mice (6-Hz test) | Esthis compound acetate | Mouse | Intraperitoneal | Dose-dependent protection | Protection against psychomotor seizures | [10] |
| GASH/Sal Audiogenic Seizures | Esthis compound acetate | Hamster | Intraperitoneal | 100-200 mg/kg | Reduction in seizure severity | [15] |
Animal Models for Neuropathic and Inflammatory Pain
This compound's efficacy in pain is evaluated using models that mimic different aspects of clinical pain states, including inflammatory and neuropathic pain.
Inflammatory Pain Models
Orofacial Formalin Test: This model assesses nociceptive responses to a chemical irritant in the trigeminal region.
Experimental Protocol:
-
Induction: Subcutaneous injection of a dilute formalin solution into the upper lip.[16][17]
-
Drug Administration: Esthis compound acetate (ESL) is administered prior to formalin injection.
-
Efficacy Endpoint: The duration of face rubbing is measured in two phases: an early, acute phase and a late, inflammatory phase.[1][16]
Acetic Acid-Induced Writhing Test: This is a model of visceral inflammatory pain.
Experimental Protocol:
-
Induction: Intraperitoneal injection of a dilute acetic acid solution.[19]
-
Drug Administration: Test compounds are administered prior to the acetic acid injection.
-
Efficacy Endpoint: The number of "writhes" (a characteristic stretching behavior) is counted over a defined period.[18][20]
Neuropathic Pain Models
Streptozotocin-Induced Diabetic Neuropathy: This model mimics the painful neuropathy often associated with diabetes.
Experimental Protocol:
-
Induction: Diabetes is induced by intraperitoneal or intravenous injection of streptozotocin (B1681764) (STZ), which is toxic to pancreatic β-cells.[21][22][24]
-
Evaluation: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments.[21]
-
Efficacy Endpoint: An increase in the paw withdrawal threshold indicates an analgesic effect.
Quantitative Efficacy Data in Pain Models
| Animal Model | Compound | Species | Route of Administration | Key Finding | Efficacy Endpoint | Reference |
| Orofacial Formalin Test | Esthis compound acetate | Mouse | Oral | Significant and dose-dependent antinociceptive effects in the second phase | Reduction in face rubbing time | [1][3] |
| Streptozotocin-Induced Diabetic Neuropathy | Esthis compound acetate | Mouse | Oral | Significant and dose-dependent antinociceptive effects | Increased paw withdrawal threshold | [1][3] |
| Acetic Acid Writhing Test | Esthis compound acetate | Mouse | Oral | Significant and dose-dependent antinociceptive effects | Reduction in the number of writhes | [1][3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs). It preferentially binds to the inactivated state of the channel, which is more prevalent in rapidly firing neurons, thus selectively inhibiting excessive neuronal activity.[4][25]
Mechanism of action of this compound.
Experimental Workflow for Evaluating Efficacy in a Diabetic Neuropathy Model
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a streptozotocin (STZ)-induced diabetic neuropathy model.
Workflow for diabetic neuropathy model.
Conclusion
The preclinical evaluation of this compound in a range of well-characterized animal models is crucial for understanding its therapeutic potential and mechanism of action. This guide provides a comprehensive overview of the key models for epilepsy and neuropathic pain, along with detailed protocols and efficacy data. By utilizing these models and adhering to rigorous experimental design, researchers can effectively contribute to the development and refinement of this compound and other novel therapeutics for neurological disorders.
References
- 1. The Efficacy of Esthis compound Acetate in Models of Trigeminal, Neuropathic, and Visceral Pain: The Involvement of 5-HT1B/1D Serotonergic and CB1/CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Update on treatment of partial onset epilepsy: role of esthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of esthis compound acetate on acute and chronic latrunculin A-induced seizures and extracellular amino acid levels in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esthis compound acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo anti-epileptic efficacy of esthis compound acetate in a mouse model of KCNQ2-related self-limited epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse models of Kcnq2 dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GABAAγ2(R43Q) mouse model of human genetic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GABAAγ2(R43Q) mouse model of human genetic epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Oxcarbazepine, not its active metabolite, potentiates GABAA activation and aggravates absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing the Effectiveness of Esthis compound Acetate in Reducing Audiogenic Reflex Seizures in the GASH/Sal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The orofacial formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajpp.in [ajpp.in]
- 20. m.youtube.com [m.youtube.com]
- 21. ndineuroscience.com [ndineuroscience.com]
- 22. inotiv.com [inotiv.com]
- 23. researchgate.net [researchgate.net]
- 24. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A review of the efficacy and safety of esthis compound acetate in the management of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
Identification of Novel Molecular Targets for Licarbazepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licarbazepine, the active metabolite of the anti-epileptic drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate (B1210297), is a potent voltage-gated sodium channel (VGSC) blocker.[1] While this mechanism is well-established, emerging evidence suggests that this compound's therapeutic effects may involve additional molecular targets. This guide explores the established pharmacology of this compound, delves into potential novel molecular targets, and provides detailed experimental protocols for their identification and validation. The primary aim is to equip researchers with the necessary information to investigate the broader mechanistic profile of this compound, potentially uncovering new therapeutic applications.
Introduction: Beyond Voltage-Gated Sodium Channels
This compound is a dibenzazepine (B1670418) carboxamide derivative that exerts its primary anticonvulsant effects by stabilizing the inactivated state of VGSCs, thereby inhibiting repetitive neuronal firing.[1] It is the active metabolite of both oxcarbazepine and esthis compound acetate.[1] While the blockade of VGSCs is central to its mechanism of action, the complete pharmacological profile of this compound may be more complex. Preclinical studies and observations of its clinical efficacy suggest the involvement of other molecular pathways. This whitepaper will explore the evidence for two potential novel targets: T-type calcium channels and the glutamate (B1630785) release machinery.
Established and Potential Molecular Targets
Primary Target: Voltage-Gated Sodium Channels (VGSCs)
This compound's interaction with VGSCs is its most well-characterized mechanism. It shows a higher affinity for the inactivated state of the channel, which contributes to its efficacy in managing seizures characterized by rapid neuronal firing.
Novel Target 1: T-Type Calcium Channels (Ca_v3.2)
Recent studies have indicated that esthis compound, the S-enantiomer of this compound, can inhibit T-type calcium channels, specifically the Ca_v3.2 subtype.[2][3] These channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures and may play a role in neuronal hyperexcitability.
Novel Target 2: Modulation of Glutamate Release
There is evidence to suggest that this compound may indirectly modulate the release of the excitatory neurotransmitter glutamate.[4] This effect is thought to be a downstream consequence of VGSC blockade in presynaptic terminals, leading to a reduction in excitatory neurotransmission.
Quantitative Data on this compound and its Prodrugs
The following tables summarize key quantitative data from preclinical and clinical studies of this compound's prodrugs, oxcarbazepine and esthis compound acetate.
Table 1: Preclinical Data for Esthis compound (S-Licarbazepine)
| Parameter | Target | Value | Species/Cell Line | Reference |
| IC50 | hCa_v3.2 (high-affinity site) | 0.43 µM | HEK 293 cells | [2] |
| IC50 | hCa_v3.2 (low-affinity site) | 62.61 µM | HEK 293 cells | [2] |
Table 2: Clinical Efficacy of Oxcarbazepine Monotherapy in Partial Seizures
| Study Outcome | Oxcarbazepine (2400 mg/day) | Placebo/Low Dose (300 mg/day) | p-value | Reference |
| Percentage of Patients Meeting Exit Criteria | 41% (14/34) | 93% (42/45) | < 0.0001 | [5] |
| Seizure-Free Patients (Intent-to-Treat) | 12% | 0% | - | [5] |
| Time to Exit | Significantly longer | Significantly shorter | 0.0001 | [5] |
| Percentage of Patients Meeting Exit Criteria (vs. Placebo) | - | - | 0.0001 | [6][7] |
| Total Partial Seizure Frequency per 9 days (vs. Placebo) | - | - | 0.0001 | [6][7] |
Table 3: Clinical Efficacy of Adjunctive Esthis compound Acetate in Partial-Onset Seizures (Pooled Analysis)
| Study Outcome | Esthis compound Acetate (800 mg/day) | Esthis compound Acetate (1200 mg/day) | Placebo | Reference |
| Median Reduction in Seizure Frequency | -31.2% | -33.3% | - | [8] |
| 50% Responder Rate | 32.3% | 40.9% | - | [8] |
| Standardized Seizure Frequency Reduction (vs. Placebo) | p = 0.06 | p = 0.004 | - | [9][10][11] |
| 50% Responder Rate (vs. Placebo) | 30.5% (p=0.07) | 42.6% (p<0.001) | 23.1% | [9][10][11] |
Experimental Protocols for Target Identification and Validation
This section provides detailed methodologies for key experiments to identify and validate novel molecular targets of this compound.
Proteomic Identification of Binding Partners
Objective: To identify proteins from neuronal lysates that directly bind to this compound.
Methodology: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Immobilization of this compound:
-
Synthesize a this compound derivative with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the this compound derivative with the activated beads according to the manufacturer's protocol to achieve efficient immobilization.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
Prepare a control column with beads that have been treated with the linker and quenching agents but without this compound.
-
-
Preparation of Neuronal Lysate:
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing soluble proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Affinity Chromatography:
-
Equilibrate both the this compound-coupled and control columns with lysis buffer.
-
Load the neuronal lysate onto both columns and allow it to incubate to facilitate protein binding.
-
Wash the columns extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the columns using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
Excise the protein bands that are present in the eluate from the this compound column but absent or significantly reduced in the control column eluate.
-
Perform in-gel digestion of the excised protein bands with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Proteins identified with high confidence from the this compound column and absent from the control column are considered potential binding partners.
-
Transcriptomic Profiling of this compound-Treated Neurons
Objective: To identify changes in gene expression in neuronal cells following treatment with this compound, which may indicate the modulation of specific signaling pathways.
Methodology: RNA-Sequencing (RNA-Seq)
-
Cell Culture and Treatment:
-
Plate primary cortical neurons or a neuronal cell line at an appropriate density.
-
Treat the cells with a therapeutically relevant concentration of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours). Include multiple biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and align them to a reference genome.
-
Quantify gene expression levels for each sample.
-
Perform differential gene expression analysis between the this compound-treated and vehicle-treated groups to identify significantly upregulated and downregulated genes.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify biological processes and signaling pathways affected by this compound.
-
Functional Validation of Ion Channel Modulation
Objective: To functionally validate the effect of this compound on T-type calcium channels.
Methodology: Calcium Imaging Assay
-
Cell Culture and Dye Loading:
-
Culture cells expressing the T-type calcium channel of interest (e.g., HEK293 cells stably expressing Ca_v3.2) on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye in a physiological buffer.
-
-
Imaging Setup:
-
Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for image acquisition.
-
Excite the dye at the appropriate wavelength(s) and record the emission fluorescence.
-
-
Experimental Procedure:
-
Establish a stable baseline fluorescence recording in a physiological buffer.
-
Perfuse the cells with a solution containing a known T-type calcium channel agonist (e.g., a solution with elevated potassium to induce depolarization) and record the change in intracellular calcium concentration.
-
Wash out the agonist and allow the cells to return to baseline.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Re-apply the agonist in the presence of this compound and record the calcium response.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity or the ratio of fluorescence at two wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.
-
Compare the amplitude and kinetics of the calcium transients in the absence and presence of this compound to determine its inhibitory effect.
-
Calculate the IC50 value for this compound's inhibition of the T-type calcium channel.
-
Radioligand Binding Assay for Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor or ion channel.
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue expressing the target of interest (e.g., Ca_v3.2). This involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the binding reaction in a suitable binding buffer.
-
Each well will contain a fixed concentration of a radiolabeled ligand known to bind to the target (e.g., [³H]-labeled specific T-type calcium channel blocker).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting and Data Analysis:
-
Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Measurement of Neurotransmitter Release
Objective: To investigate the effect of this compound on glutamate release from primary neurons.
Methodology: Genetically Encoded Glutamate Sensor Imaging
-
Neuronal Culture and Transfection:
-
Culture primary hippocampal or cortical neurons.
-
Transfect the neurons with a genetically encoded glutamate sensor (e.g., iGluSnFR) to visualize glutamate release.[12]
-
-
Imaging and Stimulation:
-
Image the transfected neurons using a fluorescence microscope.
-
Stimulate the neurons to evoke glutamate release, for example, by electrical field stimulation or by applying a high potassium solution.
-
-
Experimental Protocol:
-
Record baseline fluorescence of the glutamate sensor.
-
Apply a stimulus and record the fluorescence change, which corresponds to glutamate release.
-
Wash and allow the neurons to recover.
-
Apply this compound at various concentrations and then re-apply the stimulus.
-
-
Data Analysis:
-
Quantify the fluorescence change (ΔF/F) to measure the amount of glutamate released.
-
Compare the glutamate release in the presence and absence of this compound to determine its modulatory effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Conclusion
While the primary mechanism of action of this compound via the blockade of voltage-gated sodium channels is well-documented, this guide highlights the potential for novel molecular targets that may contribute to its therapeutic profile. The provided experimental protocols offer a roadmap for researchers to systematically investigate these possibilities. The identification of novel targets for this compound could not only deepen our understanding of its existing therapeutic applications but also pave the way for the development of new treatment strategies for a broader range of neurological and psychiatric disorders. The integration of proteomic, transcriptomic, and functional approaches will be crucial in unraveling the complete molecular pharmacology of this important therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EFFECTS-OF-ESthis compound--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]
- 3. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esthis compound acetate (BIA 2-093) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. neurology.org [neurology.org]
- 7. Oxcarbazepine: double-blind, randomized, placebo-control, monotherapy trial for partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the efficacy and safety of esthis compound acetate in the management of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Single synapse glutamate imaging reveals multiple levels of release mode regulation in mammalian synapses - PMC [pmc.ncbi.nlm.nih.gov]
Receptor Binding Affinity of Licarbazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of the anticonvulsant drug oxcarbazepine, exerts its therapeutic effects primarily through the modulation of voltage-gated sodium channels (VGSCs).[1] It is also the racemic mixture containing esthis compound (B1671253) ((S)-licarbazepine), the active metabolite of esthis compound acetate.[1] Understanding the receptor binding affinity of this compound and its enantiomers is crucial for elucidating its mechanism of action and for the development of novel antiepileptic drugs with improved selectivity and tolerability. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, with a focus on its interaction with VGSCs. Detailed experimental methodologies for key binding assays are also presented, alongside visualizations of relevant pathways and workflows.
Quantitative Receptor Binding Data
The primary pharmacological action of this compound and its active enantiomer, Esthis compound, is the blockade of voltage-gated sodium channels.[1] While extensive research has been conducted on the electrophysiological effects of these compounds, quantitative data from competitive radioligand binding assays determining specific Ki or absolute IC50 values for various VGSC subtypes are not extensively reported in publicly available literature. The available data primarily describes the inhibitory effects in functional assays (e.g., whole-cell patch clamp) and relative affinities for different channel states.
Below is a summary of the available quantitative and qualitative binding affinity data for Esthis compound and R-licarbazepine.
| Compound | Target | Assay Type | Cell Line | Quantitative Data | Qualitative Observations | Reference |
| Esthis compound | hCav3.2 (T-type Calcium Channel) | Whole-cell Patch Clamp | HEK 293 | IC50: 0.43 µM (high-affinity), 62.61 µM (low-affinity) | Potently inhibits hCav3.2 calcium peak currents. | [2] |
| R-licarbazepine | hCav3.2 (T-type Calcium Channel) | Whole-cell Patch Clamp | HEK 293 | IC50: 6.54 µM (high-affinity), 883.10 µM (low-affinity) | Inhibits hCav3.2 calcium peak currents with lower affinity than Esthis compound. | [2] |
| Esthis compound | Voltage-Gated Sodium Channels (VGSCs) | Whole-cell Patch Clamp | N1E-115 neuroblastoma | - | Affinity for the slow inactivated state is 5.9 times higher than for the resting state. | [3] |
| Esthis compound (S-Lic) | Nav1.5 | Whole-cell Patch Clamp | MDA-MB-231 and HEK-293 | - | Inhibits transient and persistent Na+ current. | [2][4][5][6] |
| Esthis compound (S-Lic) | Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7 | Whole-cell Patch Clamp | N1E-115 neuroblastoma | - | Voltage-dependent inhibitory effect on Na+ current. | [4][5][6] |
| Esthis compound | Nav1.6 | Whole-cell Patch Clamp | ND7/23 cells | - | Predominantly enhances slow inactivation. | [7] |
Experimental Protocols
Competitive Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound like this compound for a specific receptor, such as a subtype of the voltage-gated sodium channel, using a filtration-based method.
a. Materials:
-
Cell Membranes: A preparation of cell membranes expressing the target receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand: A radioactively labeled ligand known to bind with high affinity and specificity to the target receptor (e.g., [3H]-Batrachotoxin or [3H]-Saxitoxin for VGSCs).
-
Test Compound: this compound or its enantiomers at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor to determine the level of non-specific binding.
-
Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and binding.
-
Filtration Apparatus: A multi-well plate harvester and glass fiber filter mats.
-
Scintillation Counter: To measure the radioactivity trapped on the filters.
b. Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of the unlabeled control ligand is added.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using the vacuum harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the functional effects of a compound on ion channels, such as the inhibition of VGSC currents by this compound.
a. Materials:
-
Cell Culture: A cell line expressing the target ion channel (e.g., HEK-293 cells stably transfected with a specific Nav subtype).
-
Micropipettes: Glass capillaries pulled to a fine tip (1-5 MΩ resistance).
-
Micromanipulator: To precisely position the micropipette.
-
Patch Clamp Amplifier and Digitizer: To record the ionic currents.
-
Perfusion System: To apply the test compound (this compound) to the cell.
-
Extracellular and Intracellular Solutions: Saline solutions mimicking the ionic composition of the extracellular and intracellular environments.
b. Procedure:
-
Cell Preparation: Plate the cells on coverslips for easy access.
-
Pipette Positioning: Fill a micropipette with the intracellular solution and, using the micromanipulator, carefully bring it into contact with the membrane of a single cell.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential. Apply a series of voltage steps to activate the voltage-gated sodium channels and record the resulting ionic currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Recording: Record the sodium currents in the presence of the drug. The reduction in current amplitude reflects the inhibitory effect of this compound.
-
Data Analysis: Measure the peak sodium current before and after drug application. Generate a dose-response curve by testing a range of this compound concentrations and calculate the IC50 value for the inhibition of the sodium current.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Esthis compound Acetate to Active Metabolites
Caption: Metabolic conversion of the prodrug Esthis compound Acetate to its primary active metabolite.
Generalized Workflow of a Competitive Radioligand Binding Assay
Caption: Key steps in determining receptor binding affinity using a competitive radioligand assay.
Modulation of Voltage-Gated Sodium Channel by this compound
Caption: this compound preferentially stabilizes the slow-inactivated state of VGSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro effects of esthis compound (S-licarbazepine) as a potential precision therapy on SCN8A variants causing neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Dosage of Licarbazepine for In Vitro Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of the third-generation antiepileptic drug Esthis compound (B1671253) acetate, is a potent voltage-gated sodium channel (VGSC) blocker. Its primary mechanism of action involves the stabilization of the inactivated state of VGSCs, thereby reducing neuronal hyperexcitability.[1] These characteristics make it a valuable tool for in vitro studies of epilepsy, neuroprotection, and neuronal signaling. This document provides detailed application notes and protocols for determining the optimal dosage of this compound in in vitro neuronal cultures.
Data Presentation: Quantitative Effects of S-Licarbazepine
The following tables summarize the quantitative effects of S-Licarbazepine, the active enantiomer of this compound, on neuronal function and viability in various in vitro models.
Table 1: Electrophysiological Effects of S-Licarbazepine on Neuronal Ion Channels
| Concentration (µM) | Cell Type | Target | Effect | Holding Potential (mV) | Reference |
| 100 | Human Dentate Gyrus Cells | Neuronal Firing | Significant reduction in maximal firing frequency[2] | Not specified | [2] |
| 250 | N1E-115 Neuroblastoma | Peak Na+ Current | ~50% inhibition | -80 | |
| 300 | N1E-115 Neuroblastoma | Peak Na+ Current | 50% inhibition | -80 | |
| 300 | HEK-Nav1.5 Cells | Nav1.5 Current | 46.4 ± 3.9% inhibition | -120 | |
| 300 | HEK-Nav1.5 Cells | Nav1.5 Current | 74.0 ± 4.2% inhibition | -80 | |
| 300 | Acutely Isolated CA1 Neurons | Persistent Na+ Current | Significant reduction of maximal conductance[3] | Not specified | [3] |
| 300 | ND7/23 Cells (M1760I mutant) | Entry into Slow Inactivation | Accelerated (τentry = 2984.18 ± 355.44 ms (B15284909) vs. 4474.82 ± 322.82 ms in vehicle)[4] | Not specified | [4] |
Table 2: Neuroprotective and Cytotoxic Effects of this compound Metabolites
| Compound | Concentration (µM) | Cell Type | Assay | Outcome | Reference |
| Esthis compound Acetate | up to 300 | Rat Hippocampal Neurons | Neuronal Morphology (MAP-2 staining) | No degeneration or swelling of neurites observed after 24h treatment.[5] | [5] |
| S-Licarbazepine | up to 300 | Rat Hippocampal Neurons | Neuronal Morphology (MAP-2 staining) | No degeneration or swelling of neurites observed. | [6] |
| R-Licarbazepine | up to 300 | Rat Hippocampal Neurons | Neuronal Morphology (MAP-2 staining) | No degeneration or swelling of neurites observed. | [6] |
| Esthis compound Acetate | up to 300 | Rat Hippocampal Neurons | Reactive Oxygen Species (ROS) Production | No increase in ROS production.[5] | [5] |
| S-Licarbazepine | up to 300 | Rat Hippocampal Neurons | Reactive Oxygen Species (ROS) Production | No increase in ROS production. | [6] |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of esthis compound on persistent Na⁺ current and the role of the Na⁺ channel β subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, oxcarbazepine, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
Application Notes and Protocols: Dissolving Licarbazepine in Aqueous Solutions for Experiments
Introduction
Licarbazepine is the pharmacologically active metabolite of both Oxcarbazepine and the prodrug Esthis compound acetate (B1210297).[1][2][3] It functions primarily as a voltage-gated sodium channel blocker and is utilized in research related to epilepsy and other neurological disorders.[1][4] A significant challenge in preclinical and in vitro studies involving this compound and its parent compounds is their low aqueous solubility.[5][6] Esthis compound, the (S)-enantiomer of this compound, has a water solubility of only 4.2 mg/mL.[6] This document provides detailed protocols for the effective solubilization of this compound (and its common precursor, Esthis compound acetate) in aqueous solutions for experimental use, ensuring solution stability and reproducibility.
Physicochemical Properties and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its fundamental properties. The following tables summarize key physicochemical data for (S)-Licarbazepine (Esthis compound) and its prodrug, Esthis compound Acetate.
Table 1: Physicochemical Properties of (S)-Licarbazepine (Esthis compound)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₁₄N₂O₂ | [7] |
| Molar Mass | 254.28 g/mol | [7] |
| Synonyms | (S)-(+)-Licarbazepine, Esthis compound | [1] |
| Primary Mechanism | Voltage-gated sodium channel blocker |[1][2] |
Table 2: Solubility Data for Esthis compound Acetate and (S)-Licarbazepine
| Compound | Solvent | Solubility | Reference |
|---|---|---|---|
| Esthis compound Acetate | Water (various pH) | < 1 mg/mL | [6] |
| Esthis compound Acetate | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (337.47 mM) | [8] |
| (S)-Licarbazepine | Water | 4.2 mg/mL | [6] |
| Esthis compound Acetate | 10% DMSO / 90% Corn Oil | ≥ 10 mg/mL (33.75 mM) | [8] |
| Esthis compound Acetate | 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 10 mg/mL (33.75 mM) |[8] |
Experimental Protocols
Due to its hydrophobic nature, a multi-step process is required to prepare aqueous solutions of this compound or its precursors. The most common and effective method involves creating a high-concentration stock solution in an organic solvent, which is then diluted into the final aqueous experimental medium.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the first critical step for most applications.
Materials and Equipment:
-
This compound or Esthis compound Acetate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare a 100 mM stock solution of Esthis compound Acetate (MW: 296.32 g/mol ), weigh 29.63 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO to the 29.63 mg of powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes until the powder is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C. Stored under these conditions, the DMSO stock solution is stable for several months.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium. The key consideration is to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1% v/v).
Materials and Equipment:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile dilution tubes
-
Vortex mixer
Methodology:
-
Thaw Stock: Thaw the required aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
First, dilute the stock solution into your aqueous medium to an intermediate concentration. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, first prepare a 1:100 dilution (e.g., 2 µL stock into 198 µL medium) to get a 100 µM intermediate solution.
-
Vortex the intermediate solution gently but thoroughly.
-
Perform the final dilution. Add the required volume of the intermediate solution to the final volume of the experimental medium. For the example above, add 1 part of the 100 µM intermediate solution to 9 parts of the medium to reach the final 10 µM concentration.
-
-
Direct Dilution (for lower concentrations): For very low final concentrations, a direct 1:1000 or greater dilution may be performed. Add the stock solution directly to the final volume of the pre-warmed (37°C) aqueous medium while vortexing or stirring to ensure rapid dispersion and prevent precipitation.
-
Final Check: Ensure the final solution is clear and free of any precipitate before applying it to cells or tissues.
Important Note on Stability: this compound's precursor, Esthis compound acetate, shows good stability in acidic and neutral conditions but degrades under alkaline (basic) stress.[9][10] Therefore, prepare fresh aqueous working solutions before each experiment and avoid storing them for extended periods, especially in basic buffers.
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
This compound exerts its primary therapeutic and experimental effects by interacting with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[2][3] Unlike older antiepileptic drugs that primarily affect the fast inactivation state of these channels, this compound selectively enhances their slow inactivation .[2][4] This stabilization of the inactivated state prevents the channels from returning to an active state, thereby reducing neuronal hyperexcitability and repetitive firing that characterize seizure activity.[4]
Caption: Mechanism of action of this compound via VGSC slow inactivation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Esthis compound Acetate | C17H16N2O3 | CID 179344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Esthis compound | C15H14N2O2 | CID 9881504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Development of a stress induced validated UPLC-PDA method for the analysis of Esthis compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Intraperitoneal Administration of Licarbazepine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of oxcarbazepine (B1677851) and esthis compound (B1671253) acetate, is a potent voltage-gated sodium channel (VGSC) blocker with demonstrated anticonvulsant properties.[1] Its primary mechanism of action involves the stabilization of the slow-inactivated state of VGSCs, which reduces neuronal hyperexcitability.[2][3] Intraperitoneal (i.p.) administration is a common and effective route for delivering therapeutic agents in preclinical rodent models, offering rapid systemic exposure.[4] These application notes provide detailed protocols for the i.p. administration of this compound in rodent models of epilepsy, guidance on vehicle formulation, and pharmacokinetic considerations.
Data Presentation
Table 1: Recommended Dosage and Vehicle for Intraperitoneal Administration
| Parameter | Recommendation | Species | Rationale / Reference |
| Compound | (S)-Licarbazepine or (R)-Licarbazepine | Mouse, Rat | Enantiomers may exhibit different pharmacokinetic and pharmacodynamic profiles.[5] |
| Vehicle Solution | 20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline or Water for Injection | Mouse, Rat | Enhances solubility of poorly water-soluble compounds like carbamazepine (B1668303), a structurally related drug.[6] |
| 30% Polyethylene Glycol 400 (PEG400) in sterile saline | Mouse, Rat | Alternative vehicle used for intraperitoneal injection of carbamazepine.[7] | |
| Starting Dose Range | 10 - 40 mg/kg | Mouse, Rat | Based on effective i.p. doses of the parent compound carbamazepine and a reported i.p. dose of this compound enantiomers in mice.[5][6][8] |
| Maximum Injection Volume | 10 mL/kg | Mouse, Rat | Standard recommended maximum volume for i.p. injections in rodents to avoid discomfort and peritoneal irritation.[4] |
Table 2: Comparative Pharmacokinetic Parameters (Rodent Models)
| Parameter | Route of Administration | Compound | Dose | Cmax | Tmax | AUC | Half-life (t½) | Species | Reference |
| Systemic Exposure | Oral Gavage | (S)-Licarbazepine | 350 mg/kg | ~70 µg/mL (Plasma) | ~0.5 h | 315.5 µg.h/mL | Not Specified | Mouse | [9] |
| Brain Exposure | Oral Gavage | (S)-Licarbazepine | 350 mg/kg | ~60 µg/g (Brain) | ~1 h | 290.3 µg.h/g | Not Specified | Mouse | [9] |
| Systemic Exposure | Intraperitoneal | Carbamazepine | 30 mg/kg | Not Specified | Not Specified | Not Specified | Not Specified | Rat | [8] |
| Systemic Exposure | Intraperitoneal | (S)-Licarbazepine | 20 mg/kg | Not Specified | Not Specified | Not Specified | Not Specified | Mouse | [5] |
Note: Specific pharmacokinetic data for the intraperitoneal administration of this compound is limited. The table includes data from oral administration of this compound and intraperitoneal administration of the related compound Carbamazepine to provide context. Researchers are encouraged to perform pharmacokinetic studies for their specific experimental conditions.
Mechanism of Action: Signaling Pathway
This compound primarily targets voltage-gated sodium channels (VGSCs) on the neuronal membrane. By binding to the channel, it enhances its entry into a "slow-inactivated" state. This stabilization prevents the channel from returning to a resting, activatable state, thereby reducing the neuron's ability to fire rapid, repetitive action potentials that are characteristic of seizure activity. This targeted modulation of neuronal excitability is the foundation of its anticonvulsant effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 3. Clinical utility of esthis compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects-of-Intraperitoneal-and-Oral-Carbamazepine-on-Spontaneous-Seizures-in-Rats-with-Kainate-Induced-Epilepsy [aesnet.org]
- 7. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant effects of carbamazepine on spontaneous seizures in rats with kainate-induced epilepsy: comparison of intraperitoneal injections with drug-in-food protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective disposition of S- and R-licarbazepine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography Methods for Licarbazepine Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine is the pharmacologically active 10-hydroxy metabolite of the antiepileptic drug oxcarbazepine (B1677851). Therapeutic drug monitoring of this compound is crucial for optimizing patient dosage, ensuring efficacy, and minimizing adverse effects. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification of this compound in various biological matrices and pharmaceutical formulations. This document provides detailed application notes and protocols for the determination of this compound using reversed-phase HPLC with UV detection, based on established and validated methods.
Principle of the Method
The methods described herein utilize reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from endogenous components in biological samples and other related substances. A C18 stationary phase is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is passed through the column to elute the analytes. Detection is most commonly performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits significant absorbance. Quantification is achieved by comparing the peak area of this compound in a sample to the peak areas of calibration standards with known concentrations.
Application Note 1: Quantification of this compound in Human Serum
This application note details a simple and cost-effective HPLC-UV method for the therapeutic drug monitoring of this compound in human serum.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | 50 mM Sodium Dihydrogen Phosphate Monohydrate / Acetonitrile (70:30, v/v) |
| Flow Rate | 0.9 mL/min (isocratic) |
| Column Temperature | 30°C |
| Injection Volume | Not specified, typically 20 µL |
| Detector | UV |
| Wavelength | 210 nm |
| Run Time | Approximately 9 minutes |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.2 - 50.0 µg/mL (r² > 0.998) |
| Accuracy (Bias) | < -4.92% |
| Precision (CV) | < 5.03% |
| Recovery | 99.49% to 104.52% |
| Limit of Detection (LOD) | 0.0182 µg/mL |
Experimental Protocol: Sample Preparation (Protein Precipitation)
-
To 200 µL of human serum in a microcentrifuge tube, add 400 µL of methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Inject a suitable volume (e.g., 20 µL) of the supernatant into the HPLC system.
References
Application Notes and Protocols for Using Licarbazepine in Patch-Clamp Studies of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of oxcarbazepine (B1677851), and its S-enantiomer, esthis compound (B1671253), are potent voltage-gated ion channel blockers with significant applications in neuroscience and pharmacology research.[1] These compounds are primarily known for their anticonvulsant and mood-stabilizing effects, which are mediated through the modulation of ion channel activity.[1][2] Patch-clamp electrophysiology is an indispensable technique for elucidating the precise mechanisms by which these drugs interact with their target channels.
These application notes provide a comprehensive guide for researchers utilizing this compound and its derivatives in patch-clamp studies. The document outlines the primary ion channel targets, presents key quantitative data from published studies, and offers detailed protocols for investigating the effects of these compounds on channel function.
Primary Ion Channel Targets
This compound and its enantiomers have been shown to interact with several types of ion channels. The primary targets identified in patch-clamp studies include:
-
Voltage-Gated Sodium Channels (VGSCs) : This is the principal target for the anticonvulsant activity of this compound. It exhibits a use-dependent and voltage-dependent block of VGSCs, preferentially binding to the inactivated state of the channel.[2] This mechanism allows it to selectively inhibit the high-frequency neuronal firing characteristic of epileptic seizures.[2] Studies have shown effects on various VGSC subtypes, including NaV1.1, NaV1.2, NaV1.3, NaV1.6, NaV1.7, and NaV1.5.[3][4] A major mechanism of action is the enhancement of slow inactivation of VGSCs.[4][5][6]
-
T-type Calcium Channels (CaV3.2) : Esthis compound and R-licarbazepine have been demonstrated to potently inhibit T-type calcium channels, specifically the CaV3.2 subtype.[7] This action may contribute to their therapeutic effects, as CaV3.2 channels are implicated in controlling neuronal excitability and have been linked to epileptogenesis.[7]
-
P/Q-type Calcium Channels (CaV2.1) : In contrast to their effects on T-type channels, esthis compound, R-licarbazepine, and oxcarbazepine do not significantly affect P/Q-type (CaV2.1) calcium channel currents.[7]
-
Potassium Channels : While the primary focus has been on sodium and calcium channels, some related compounds like carbamazepine (B1668303) have been shown to modulate ATP-sensitive potassium channels.[8][9] The direct effects of this compound on potassium channels are less characterized and present an area for further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its derivatives on various ion channels as determined by patch-clamp studies.
Table 1: Inhibitory Effects of Esthis compound and R-Licarbazepine on T-type Calcium Channels (hCaV3.2) [7]
| Compound | Parameter | Value (μM) |
| Esthis compound | High-affinity IC50 | 0.43 |
| Low-affinity IC50 | 62.61 | |
| R-Licarbazepine | High-affinity IC50 | 6.54 |
| Low-affinity IC50 | 883.10 |
Table 2: Effects of Esthis compound and Related Compounds on Voltage-Gated Sodium Channel Inactivation (N1E-115 cells) [5][10]
| Compound (at 250 μM) | Shift in V0.5 of Fast Inactivation (mV) | Shift in V0.5 of Slow Inactivation (mV) | Affinity Ratio (Slow Inactivated vs. Resting State) |
| Esthis compound | No significant influence | -31.2 | 5.9 |
| Oxcarbazepine | -16.6 | -28.1 | 1.8 |
| Carbamazepine | -12.0 | -4.6 | 1.7 |
| Lacosamide (B1674222) | -4.8 | -53.3 | 10.4 |
Experimental Protocols
This section provides detailed methodologies for conducting patch-clamp experiments to study the effects of this compound on ion channels.
Cell Preparation
-
Cell Lines : Commonly used cell lines for expressing specific ion channel subtypes include Human Embryonic Kidney (HEK-293) cells, Chinese Hamster Ovary (CHO) cells, and neuroblastoma cell lines like N1E-115.[3][5][7] For studying endogenous channels, primary neuron cultures or cell lines like MDA-MB-231 (expressing NaV1.5) can be utilized.[3][11]
-
Transfection : For heterologous expression systems, transiently or stably transfect cells with the cDNA encoding the ion channel of interest using standard transfection protocols (e.g., lipofection or electroporation).
-
Cell Culture : Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Culture conditions should be optimized for the specific cell line.
Solutions and Reagents
-
External Solution (for Sodium Currents) :
-
NaCl: 140 mM
-
KCl: 4 mM
-
CaCl2: 2 mM
-
MgCl2: 1 mM
-
HEPES: 10 mM
-
Glucose: 5 mM
-
Adjust pH to 7.4 with NaOH.
-
-
Internal Solution (for Sodium Currents) :
-
CsF: 120 mM
-
CsCl: 20 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
Na2ATP: 2 mM
-
Adjust pH to 7.2 with CsOH.
-
-
External Solution (for Calcium Currents) :
-
BaCl2 or CaCl2: 10 mM (as charge carrier)
-
TEA-Cl: 130 mM
-
HEPES: 10 mM
-
Adjust pH to 7.4 with TEA-OH.
-
-
Internal Solution (for Calcium Currents) :
-
CsCl: 120 mM
-
EGTA: 10 mM
-
HEPES: 10 mM
-
MgCl2: 2 mM
-
Na2ATP: 2 mM
-
Adjust pH to 7.2 with CsOH.
-
-
This compound Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute to the final desired concentration in the external solution immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
Patch-Clamp Recording
-
Configuration : The whole-cell patch-clamp configuration is most commonly used for these studies.[3][7][12]
-
Pipettes : Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Data Acquisition : Use a suitable patch-clamp amplifier and data acquisition system. Filter currents at 2-5 kHz and sample at 10-20 kHz.
-
Drug Application : Perfuse the recording chamber with the external solution containing the desired concentration of this compound. A complete solution exchange should be achieved within a few minutes.
Voltage-Clamp Protocols
The following are example voltage-clamp protocols to assess the effects of this compound on different aspects of ion channel function.
-
To Assess Tonic Block and Current-Voltage (I-V) Relationship :
-
To Assess Voltage-Dependence of Steady-State Inactivation :
-
From a holding potential of -120 mV, apply a series of 500 ms (B15284909) prepulses to various potentials (e.g., -120 mV to 0 mV in 10 mV increments).[3]
-
Follow each prepulse with a test pulse to a potential that elicits a maximal current (e.g., -10 mV) to measure the fraction of available channels.[3]
-
Plot the normalized peak current during the test pulse as a function of the prepulse potential and fit with a Boltzmann function.
-
-
To Assess Recovery from Inactivation :
-
Use a two-pulse protocol. Apply a depolarizing conditioning pulse to inactivate the channels.
-
Follow with a variable recovery interval at a negative holding potential.
-
Apply a test pulse to measure the fraction of recovered channels.
-
Plot the fractional recovery as a function of the recovery interval and fit with an exponential function.
-
-
To Assess Use-Dependent Block :
-
Apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz).
-
Measure the peak current of each pulse in the train.
-
Compare the rate of current decline during the train in the absence and presence of this compound.
-
Data Analysis
-
Analyze data using appropriate software (e.g., pCLAMP, PatchMaster, Igor Pro).
-
Calculate IC50 values by fitting concentration-response data to the Hill equation.
-
Use appropriate statistical tests to determine the significance of drug effects (e.g., t-test, ANOVA).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on ion channels.
Experimental Workflow for Patch-Clamp Studies
Caption: Workflow for a typical patch-clamp experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
- 3. Frontiers | Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels [frontiersin.org]
- 4. Effects of esthis compound on slow inactivation processes of sodium channels in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esthis compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. EFFECTS-OF-ESthis compound--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]
- 8. Carbamazepine inhibits ATP-sensitive potassium channel activity by disrupting channel response to MgADP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamazepine inhibits ATP-sensitive potassium channel activity by disrupting channel response to MgADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 11. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
Licarbazepine: A Pharmacological Probe for Modulating Neuronal Excitability
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Licarbazepine and its active S-enantiomer, esthis compound (B1671253), are potent modulators of neuronal firing with significant applications in neuroscience research and drug development.[1] As members of the dibenzazepine (B1670418) family, they are structurally related to carbamazepine (B1668303) and oxcarbazepine (B1677851) and are recognized for their anticonvulsant properties.[2] The primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[2][3][4][5] These compounds exhibit a state-dependent interaction with VGSCs, showing a higher affinity for the inactivated state of the channel.[2][3][6] This preferential binding to inactivated channels allows for the selective targeting of rapidly firing neurons, a hallmark of pathological conditions such as epilepsy, while having a lesser effect on neurons firing at a normal physiological rate.[3][4][5]
Recent studies have further elucidated that a key aspect of their mechanism is the enhancement of slow inactivation of VGSCs.[4][5][7][8] This action reduces the availability of sodium channels to participate in generating action potentials, thereby dampening neuronal hyperexcitability.[4] this compound and esthis compound have been shown to act on a variety of neuronal VGSC subtypes, including Naᵥ1.1, Naᵥ1.2, Naᵥ1.3, Naᵥ1.6, and Naᵥ1.7, as well as showing effects on Naᵥ1.8 and the cardiac isoform Naᵥ1.5. These characteristics make this compound a valuable pharmacological tool for investigating the role of specific sodium channel states and subtypes in neuronal function and disease.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound and its related compounds on various parameters of neuronal firing and sodium channel function.
| Compound | Concentration | Cell Type/Preparation | Key Finding | Reference |
| Carbamazepine (CBZ) | 30 µM | Human dentate gyrus cells (from TLE patients) | Reduced maximal firing frequency | [9] |
| Esthis compound (S-Lic) | 100 µM | Human dentate gyrus cells (from TLE patients) | Add-on effect to CBZ in reducing maximal firing frequency | [9] |
| Carbamazepine (CBZ) | 100 µM | Human neurons (from TLE patients) | Reduced maximal conductance of Na+ channels | [10] |
| Esthis compound (S-Lic) | 300 µM | Human neurons (from TLE patients) | Similar reduction in maximal Na+ channel conductance as CBZ; no additive effect with CBZ | [10] |
| Esthis compound | 250 µM | N1E-115 cells | Did not influence the voltage dependence of fast inactivation | [7] |
| Lacosamide (LCM) | 250 µM | N1E-115 cells | Shifted V0.5 of fast inactivation by -4.8 mV | [7] |
| Carbamazepine (CBZ) | 250 µM | N1E-115 cells | Shifted V0.5 of fast inactivation by -12.0 mV | [7] |
| Oxcarbazepine (OXC) | 250 µM | N1E-115 cells | Shifted V0.5 of fast inactivation by -16.6 mV | [7] |
| Esthis compound | 250 µM | N1E-115 cells | Shifted V0.5 of slow inactivation by -31.2 mV | [7] |
| Lacosamide (LCM) | 250 µM | N1E-115 cells | Shifted V0.5 of slow inactivation by -53.3 mV | [7] |
| Carbamazepine (CBZ) | 250 µM | N1E-115 cells | Shifted V0.5 of slow inactivation by -4.6 mV | [7] |
| Oxcarbazepine (OXC) | 250 µM | N1E-115 cells | Shifted V0.5 of slow inactivation by -28.1 mV | [7] |
| Esthis compound | 250 µM | N1E-115 cells | 5.9-fold higher affinity for the slow inactivated state over the resting state | [7] |
| Esthis compound | 300 µM | Mouse CA1 neurons | Significantly reduced maximal persistent Na+ current (INaP) conductance and decreased firing rate | [6][11] |
| S-licarbazepine (S-Lic) | 300 µM | MDA-MB-231 cells | Inhibited transient and persistent Na+ current through Naᵥ1.5 channels |
Signaling Pathway and Mechanism of Action
This compound modulates neuronal firing primarily through its interaction with voltage-gated sodium channels. The following diagram illustrates the proposed signaling pathway.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on neuronal firing using the whole-cell patch-clamp technique.
Protocol 1: Whole-Cell Patch-Clamp Recordings in Cultured Neuronal Cells (e.g., N1E-115 Neuroblastoma)
Objective: To characterize the effects of this compound on voltage-gated sodium currents.
Materials:
-
N1E-115 neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated glass coverslips
-
External (extracellular) recording solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (intracellular) pipette solution (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550)
-
Borosilicate glass capillaries for pipette pulling
-
Micromanipulator
Procedure:
-
Cell Preparation: Plate N1E-115 cells on poly-L-lysine coated glass coverslips and grow to 50-70% confluency.
-
Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external recording solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply slight positive pressure to the pipette.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell recording configuration.
-
-
Data Acquisition:
-
Hold the cell at a membrane potential of -100 mV.
-
To study the effect on the resting state, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
To investigate the effect on the inactivated state, use a pre-pulse protocol. For example, a pre-pulse to a depolarizing potential (e.g., -10 mV for 500 ms) to inactivate the channels, followed by a test pulse to measure the available current.
-
To assess the effect on slow inactivation, use longer pre-pulses (seconds) at various potentials.
-
-
Drug Application: After obtaining stable baseline recordings, perfuse the chamber with the external solution containing the desired concentration of this compound. Allow several minutes for the drug to equilibrate before repeating the voltage protocols.
-
Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the drug's effects.
-
Data Analysis: Measure the peak amplitude of the sodium currents before, during, and after drug application. Analyze changes in current-voltage (I-V) relationships, voltage-dependence of activation and inactivation, and recovery from inactivation.
Protocol 2: Current-Clamp Recordings in Brain Slices to Assess Neuronal Firing
Objective: To determine the effect of this compound on the firing frequency of neurons.
Materials:
-
Rodent brain slices (e.g., hippocampal or cortical slices, 300-400 µm thick)
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 Glucose (gassed with 95% O₂ / 5% CO₂)
-
Internal pipette solution for current-clamp (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH)
-
This compound stock solution
-
Vibrating microtome
-
Recording chamber with perfusion system
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rodent using a vibrating microtome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Whole-Cell Current-Clamp:
-
Visually identify a neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus) using DIC optics.
-
Establish a whole-cell recording in current-clamp mode using the appropriate internal solution.
-
Determine the resting membrane potential of the neuron.
-
-
Eliciting Action Potentials:
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., 500 ms (B15284909) duration) to elicit action potentials.
-
Record the number of action potentials fired at each current step to generate a firing frequency versus current injection (F-I) curve.
-
-
Drug Application: After establishing a stable baseline F-I curve, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Post-Drug Recording: After drug equilibration, repeat the series of depolarizing current injections and record the resulting action potentials to generate a new F-I curve.
-
Washout: Perfuse the slice with drug-free aCSF to assess the reversibility of the effect.
-
Data Analysis: Compare the F-I curves before, during, and after this compound application. Quantify the change in the number of action potentials fired at each current step and any changes in action potential properties (e.g., threshold, amplitude, width).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on neuronal firing.
Caption: Workflow for electrophysiological assessment of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 6. Esthis compound acetate for the treatment of focal epilepsy: an update on its proposed mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 8. In vitro effects of esthis compound (S-licarbazepine) as a potential precision therapy on SCN8A variants causing neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effects of esthis compound on persistent Na⁺ current and the role of the Na⁺ channel β subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Licarbazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed standard operating procedures (SOPs) for conducting in vivo efficacy studies of Licarbazepine, a voltage-gated sodium channel blocker. The primary focus is on its anticonvulsant properties, with secondary applications in neuropathic pain models.
Quantitative Data Summary
The following tables summarize the anticonvulsant potency of Esthis compound (B1671253) Acetate (ESL), the prodrug of this compound, and its active metabolite, Esthis compound ((S)-Licarbazepine), in preclinical seizure models.
Table 1: Anticonvulsant Potency in the Maximal Electroshock (MES) Seizure Model (Mice)
| Compound | Administration Route | ED₅₀ (mg/kg) |
| Esthis compound Acetate (ESL) | Oral | 23.0 ± 1.9[1] |
| Esthis compound ((S)-Licarbazepine) | Oral | 27.8 ± 3.2[1] |
| (R)-Licarbazepine | Oral | > 50 |
| Carbamazepine | Oral | 9.67[2] |
| Oxcarbazepine | Oral | Not specified |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.[3][4]
Table 2: Efficacy of Esthis compound Acetate in a Genetic Model of Epilepsy (GASH/Sal Hamster)
| Treatment Group (Intraperitoneal) | Seizure Severity Index (cSI) | Wild Running Latency (s) |
| Untreated Control | Baseline | Baseline |
| ESL 100 mg/kg (acute) | 1.64 ± 1.57 | Increased (p < 0.05)[5] |
| ESL 150 mg/kg (acute) | 1.55 ± 2.54 | Increased (p < 0.05)[5] |
| ESL 200 mg/kg (acute) | 1.55 ± 2.54 | Increased (p < 0.05)[5] |
A significant reduction in seizure severity was observed with all tested doses of ESL.[5]
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[6] Specifically, it enhances the slow inactivation of these channels.[7][8] This leads to a reduction in neuronal hyperexcitability, which is a hallmark of epileptic seizures.
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a preclinical setting.
Caption: General experimental workflow for this compound efficacy testing.
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
This model is predictive of efficacy against generalized tonic-clonic seizures.[9] The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[9]
Materials:
-
Electroconvulsive shock device
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Acclimate male CF-1 mice or Sprague-Dawley rats to the laboratory environment for at least 3-4 days with ad libitum access to food and water.
-
Dosing:
-
Divide animals into groups (n=8-12 per group).
-
Administer various doses of this compound (or its prodrug, Esthis compound Acetate) orally. Include a vehicle control group.
-
The test is performed at the time of peak effect of the drug.
-
-
Seizure Induction:
-
Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[3]
-
Place the corneal electrodes on the eyes of the restrained animal.
-
Deliver an electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[3][9]
-
-
Observation:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered protected if it does not exhibit the tonic hindlimb extension phase.[9]
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each drug-treated group compared to the vehicle-treated group.
-
Determine the ED₅₀ using probit analysis.[3]
-
Pentylenetetrazol (PTZ)-Induced Seizure Model
The subcutaneous (s.c.) PTZ test is used to induce clonic seizures and is thought to mimic myoclonic and absence seizures in humans.
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 2 mg/mL in sterile 0.9% NaCl)[10]
-
Syringes and needles
-
Observation chambers
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Acclimate male mice or rats to the laboratory conditions.
-
Dosing:
-
Administer this compound or vehicle to respective animal groups at a predetermined time before PTZ injection.
-
-
PTZ Administration:
-
Inject PTZ subcutaneously into a loose fold of skin on the neck. A commonly used dose for CF-1 mice is 85 mg/kg.[11]
-
-
Observation:
-
Place animals in individual observation chambers.[10]
-
Observe the animals for at least 30 minutes for the presence or absence of a clonic seizure, characterized by approximately 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[10][11]
-
An animal is considered protected if it does not exhibit this clonic seizure.
-
-
Data Analysis:
-
Calculate the percentage of protected animals in each group.
-
Determine the ED₅₀ for protection against PTZ-induced clonic seizures.
-
Neuropathic Pain Model: Streptozotocin-Induced Diabetic Neuropathy
This model is used to assess the analgesic efficacy of compounds in a state of chronic neuropathic pain.[12]
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer
-
Tail-flick analgesia meter
-
This compound and vehicle control
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in mice by a single intraperitoneal injection of STZ dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels.
-
-
Drug Administration:
-
After the development of neuropathic pain (typically several weeks after STZ injection), administer this compound or vehicle to the diabetic animals.
-
-
Assessment of Analgesia (Tail-Flick Test):
-
The tail-flick test measures the latency of the animal to withdraw its tail from a noxious heat source.
-
A focused beam of light is applied to the ventral surface of the tail.
-
Record the time it takes for the animal to flick its tail away from the heat.
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis:
-
An increase in the tail-flick latency after drug administration compared to baseline or vehicle control indicates an analgesic effect.
-
Esthis compound Acetate has been shown to produce a significant and dose-dependent antinociceptive effect in this model.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Assessing the Effectiveness of Esthis compound Acetate in Reducing Audiogenic Reflex Seizures in the GASH/Sal Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 8. Effects of esthis compound on slow inactivation processes of sodium channels in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 12. The Efficacy of Esthis compound Acetate in Models of Trigeminal, Neuropathic, and Visceral Pain: The Involvement of 5-HT1B/1D Serotonergic and CB1/CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Licarbazepine in Neuroscience Research Beyond Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Licarbazepine and its prodrug, Esthis compound (B1671253) acetate (B1210297), in neuroscience research outside of their primary indication for epilepsy. The focus is on its investigation in bipolar disorder and neuropathic pain, providing researchers with the necessary information to design and conduct further studies.
Application Note 1: Investigation of this compound in Bipolar Disorder
This compound, the active metabolite of Esthis compound acetate and Oxcarbazepine, has been investigated as a potential mood stabilizer for the treatment of bipolar disorder.[1][2] Its primary mechanism of action, the blockade of voltage-gated sodium channels, is thought to contribute to a reduction in neuronal excitability, which may be beneficial in managing manic episodes.[3][4]
Clinical studies have explored the efficacy and tolerability of Esthis compound acetate as an adjunctive therapy in patients with acute manic episodes of bipolar I disorder.[1][5] While some studies have not shown a statistically significant difference from placebo in the primary endpoint, secondary outcome measures suggest potential efficacy in improving manic symptoms.[5]
Quantitative Data from Clinical Trials in Bipolar Disorder
| Study Identifier | Phase | Treatment Arms | Primary Endpoint | Key Findings | Reference |
| BIA-2093-203 | II | Esthis compound Acetate (600-1800mg/day), Esthis compound Acetate (800-2400mg/day), Placebo | Change from baseline in Young Mania Rating Scale (YMRS) total score | No statistically significant difference from placebo. The 800-2400mg group showed a greater reduction in YMRS score (p=0.0523). Significant improvement in CGI-BP mania and overall illness scores for the 800-2400mg group compared to placebo. | [1][5] |
| BIA-2093-204 | II | Esthis compound Acetate (600mg, 1200mg, 1800mg fixed doses), Placebo | Change from baseline in YMRS total score | Inconclusive due to premature termination. | [5] |
| BIA-2093-205 (Recurrence Prevention) | II | Esthis compound Acetate (300mg, 900mg, 1800mg fixed doses), Placebo | Time to recurrence of any mood episode | At least 50% of patients showed no worsening in all treatment groups. | [5] |
Experimental Protocol: Phase II Clinical Trial for Acute Mania in Bipolar I Disorder
This protocol is a generalized representation based on publicly available clinical trial information.[1][5]
1. Study Design:
-
A 3-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Population:
-
Adult patients (18-65 years) with a DSM-IV diagnosis of Bipolar I Disorder, currently experiencing a manic or mixed episode.
-
YMRS score ≥ 20 at screening and baseline.
-
Exclusion criteria include a history of non-responsiveness to carbamazepine (B1668303) or oxcarbazepine, and current substance abuse.
3. Treatment Regimen:
-
Titration Phase (Week 1): Patients are randomized to one of three arms:
-
Group 1: Esthis compound Acetate initiated at 600 mg/day and titrated up to 1800 mg/day based on clinical response.
-
Group 2: Esthis compound Acetate initiated at 800 mg/day and titrated up to 2400 mg/day based on clinical response.
-
Group 3: Placebo.
-
-
Maintenance Phase (Weeks 2-3): Patients continue on their individually optimized and tolerated dose.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Change in YMRS total score from baseline to the end of the 3-week treatment period.
-
Secondary Efficacy Endpoints:
-
Response rate (≥50% reduction in YMRS score).
-
Remission rate (YMRS score ≤ 12).
-
Change in Clinical Global Impressions-Bipolar Version (CGI-BP) scale scores.
-
-
Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
5. Statistical Analysis:
-
The primary efficacy analysis is performed using an Analysis of Covariance (ANCOVA) on the intent-to-treat (ITT) population, with the baseline YMRS score as a covariate.
Application Note 2: Investigation of this compound in Neuropathic Pain
This compound's action on voltage-gated sodium channels makes it a candidate for the treatment of neuropathic pain, a condition often characterized by neuronal hyperexcitability.[6] Research has explored its efficacy in various models of neuropathic pain, including painful diabetic neuropathy (PDN), trigeminal neuralgia, and post-herpetic neuralgia.[7][8][9] While some clinical trials have not demonstrated a significant difference from placebo, observational studies and preclinical data suggest a potential analgesic effect.[7][8][10]
Quantitative Data from Studies in Neuropathic Pain
| Condition | Study Type | Treatment | Key Efficacy Measure | Results | Reference |
| Painful Diabetic Neuropathy | Phase 3 Clinical Trial (NCT01129960) | Esthis compound Acetate vs. Placebo | Change in Numeric Pain Rating Scale (NPRS) | No statistically significant difference from placebo in the primary efficacy analysis. A higher percentage of patients with a ≥30% decrease in pain was seen with 400mg BID vs. placebo. | [6][7] |
| Trigeminal Neuralgia | Retrospective, open-label study | Esthis compound Acetate | Visual Analogue Scale (VAS) for pain intensity; Frequency of pain paroxysms | Median VAS score improved from 9.5 to 2.5 (p < 0.001). Median frequency of paroxysms improved from 70/week to 0.37/week (p < 0.001). Responder rate of 88.9%. | [9] |
| Orofacial (Trigeminal) Pain (mice) | Preclinical | Esthis compound Acetate | Orofacial formalin test (licking/rubbing time) | Significant and dose-dependent antinociceptive effects in the second phase of the test. | [10] |
| Diabetic Neuropathy (mice) | Preclinical | Esthis compound Acetate | Tail-flick test | Significant and dose-dependent antinociceptive effects. | [10] |
Experimental Protocol: Preclinical Model of Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy
This protocol is a generalized representation based on preclinical research methodologies.[10][11]
1. Animal Model:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer. Control animals receive vehicle only.
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-injection. Animals with blood glucose levels >250 mg/dL are considered diabetic and are used for the study.
2. Treatment Administration:
-
After the development of neuropathic pain (typically 2-4 weeks post-STZ injection), animals are randomly assigned to treatment groups.
-
Esthis compound acetate is administered orally (e.g., via gavage) at various doses. The control group receives the vehicle.
3. Behavioral Testing for Neuropathic Pain:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
-
Testing is performed at baseline (before drug administration) and at various time points after drug administration.
4. Data Analysis:
-
The paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia are recorded.
-
Data are analyzed using appropriate statistical methods, such as two-way ANOVA followed by a post-hoc test, to compare the effects of different doses of Esthis compound acetate with the vehicle control group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for a Clinical Trial in Bipolar Disorder
Caption: Workflow of a Phase II clinical trial for acute mania.
Experimental Workflow for a Preclinical Neuropathic Pain Study
Caption: Workflow for a preclinical study of diabetic neuropathic pain.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
- 4. Clinical utility of esthis compound: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the efficacy and safety of esthis compound acetate in acute mania and prevention of recurrence: experience from multicentre, double-blind, randomised phase II clinical studies in patients with bipolar disorder I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Esthis compound acetate for neuropathic pain, headache, and cranial neuralgia: Evidence and experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of efficacy and safety of esthis compound acetate for the treatment of trigeminal neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy of Esthis compound Acetate in Models of Trigeminal, Neuropathic, and Visceral Pain: The Involvement of 5-HT1B/1D Serotonergic and CB1/CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Licarbazepine in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Licarbazepine, the active metabolite of the anticonvulsant drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate, has emerged as a compound of interest for the management of neuropathic pain.[1][2] Its primary mechanism of action involves the modulation of neuronal excitability through the blockade of voltage-gated sodium channels (VGSCs), a key mechanism implicated in the pathophysiology of neuropathic pain.[3][4][5] These application notes provide a comprehensive overview of the preclinical and clinical evidence for this compound's role in neuropathic pain models, detailed experimental protocols for its investigation, and a summary of its known mechanisms of action.
Mechanism of Action
This compound exerts its effects primarily by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[3][4][5] In neuropathic pain states, VGSCs are often upregulated and exhibit altered gating properties in damaged sensory neurons, leading to ectopic firing and neuronal hyperexcitability.[4][6] this compound preferentially binds to the slow-inactivated state of these channels, a conformation that is more prevalent during the sustained neuronal depolarization characteristic of neuropathic pain.[7][8][9] This state-dependent blockade helps to selectively dampen the activity of hyperactive neurons without significantly affecting normal neuronal transmission.
Beyond its primary action on VGSCs, evidence suggests that this compound's antinociceptive effects may involve other neurotransmitter systems. Studies have indicated a potential role for the modulation of glutamate (B1630785) release and potentiation of GABA-A receptor currents.[10][11][12] Furthermore, research on esthis compound acetate, the prodrug of S-licarbazepine, has pointed to the involvement of 5-HT1B/1D serotonergic and CB1/CB2 cannabinoid receptors in its analgesic effects in trigeminal pain models.[1][2]
References
- 1. youtube.com [youtube.com]
- 2. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Sodium channels and mechanisms of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Oxcarbazepine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The suppressive effects of oxcarbazepine on mechanical and cold allodynia in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxcarbazepine for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of oxcarbazepine in peripheral neuropathic pain depends on pain phenotype: a randomised, double-blind, placebo-controlled phenotype-stratified study - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Interplay: Techniques for Studying Licarbazepine's Effect on Sodium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and cutting-edge techniques to investigate the modulatory effects of Licarbazepine, primarily through its active metabolite (S)-Licarbazepine, on various voltage-gated sodium channel (Nav) subtypes. The protocols and data presented herein are essential for elucidating the compound's mechanism of action, subtype selectivity, and therapeutic potential.
Introduction to this compound and its Target
This compound is a dibenzazepine (B1670418) carboxamide antiepileptic drug.[1] Its therapeutic effects are primarily mediated by its active metabolite, (S)-Licarbazepine, which acts as a potent voltage-gated sodium channel blocker.[2] A key feature of (S)-Licarbazepine's mechanism is its preferential interaction with the slow-inactivated state of sodium channels, a characteristic that distinguishes it from older antiepileptics like carbamazepine (B1668303) and oxcarbazepine, which primarily target fast inactivation.[3][4] This enhancement of slow inactivation is believed to contribute to its efficacy in reducing neuronal hyperexcitability.[3] Studies have shown that (S)-Licarbazepine exhibits selectivity for certain sodium channel subtypes, notably Nav1.2 and Nav1.6, which are prominently expressed in the central nervous system.[5][6]
Electrophysiological Characterization using Patch-Clamp Technique
Patch-clamp electrophysiology is the gold standard for detailed functional analysis of ion channel modulation. It allows for precise control of the cell membrane potential and direct measurement of ion currents, providing invaluable insights into the kinetics and voltage-dependence of drug-channel interactions.
Key Applications
-
Determination of IC50 values for different channel subtypes.
-
Assessment of use- and state-dependency of channel block.
-
Characterization of effects on channel gating properties (activation, inactivation, and recovery).
Experimental Protocol: Whole-Cell Voltage-Clamp Recordings in HEK-293 Cells
This protocol outlines the procedure for recording sodium currents from Human Embryonic Kidney (HEK-293) cells stably expressing a specific human Nav channel subtype.
Cell Culture and Preparation:
-
Culture HEK-293 cells stably expressing the human Nav subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.6) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).[7][8]
-
One to two days prior to recording, plate the cells onto glass coverslips at a suitable density to allow for isolated single cells for patching.[7]
Solutions:
| Solution Type | Composition (in mM) |
| External Solution | 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 11 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[9] |
| Internal Solution | 140 CsF, 5 NaCl, 2 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[9] |
Recording Procedure:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Compensate for series resistance and cell capacitance.
-
Apply a series of voltage-clamp protocols to elicit and record sodium currents in the absence (control) and presence of varying concentrations of (S)-Licarbazepine.
Voltage-Clamp Protocols and Data Analysis
To assess the voltage-dependence of steady-state slow inactivation:
-
From a holding potential of -120 mV, apply a 30-second conditioning prepulse to various potentials (e.g., from -130 mV to -10 mV in 10 mV steps).
-
Follow the prepulse with a brief repolarization to -120 mV (to allow recovery from fast inactivation) and then a test pulse to 0 mV to measure the available sodium current.
-
Plot the normalized peak current as a function of the prepulse potential and fit the data with a Boltzmann function to determine the half-inactivation potential (V0.5).
Data Presentation: Effect of (S)-Licarbazepine on Slow Inactivation of Nav Subtypes
| Nav Subtype | Condition | V0.5 of Slow Inactivation (mV) | Reference |
| Nav1.2 | Control | (Not specified) | [5] |
| + (S)-Licarbazepine | Significant hyperpolarizing shift | [5] | |
| Nav1.6 | Control | -55.96 ± 1.16 | [10] |
| + 300 µM (S)-Licarbazepine | -72.06 ± 0.71 | [10] | |
| Nav1.1 | Control | No significant effect | [5] |
| + (S)-Licarbazepine | No significant effect | [5] | |
| Nav1.3 | Control | No significant effect | [5] |
| + (S)-Licarbazepine | No significant effect | [5] |
Note: Specific V0.5 values for Nav1.2 were not provided in the cited abstract, but a significant shift was reported.
Workflow Diagram
High-Throughput Screening with Voltage-Sensitive Dyes
Voltage-sensitive dye (VSD) assays are a powerful tool for high-throughput screening (HTS) of compounds that modulate ion channel activity. These assays measure changes in membrane potential indirectly through fluorescence, offering a scalable alternative to electrophysiology for primary screening and lead optimization.
Key Applications
-
Primary screening of large compound libraries for sodium channel modulators.
-
Rapid determination of compound potency (EC50/IC50).
-
Profiling of lead compounds against a panel of sodium channel subtypes.
Experimental Protocol: No-Wash Fluorescent Sodium Influx Assay
This protocol describes a no-wash assay using a fluorescent sodium indicator dye and a quencher in HEK-293 cells expressing Nav subtypes.[11]
Materials:
-
HEK-293 cells stably expressing the Nav subtype of interest.
-
Black-walled, clear-bottom 384-well microplates.
-
Fluorescent sodium indicator dye (e.g., Asante NaTRIUM Green-2, ANG-2).[11]
-
Extracellular quencher (e.g., Ponceau 4R).[11]
-
Sodium channel activator (e.g., veratridine).
-
Assay buffer (e.g., physiological salt solution).
-
Fluorescent plate reader.
Procedure:
-
Seed HEK-293 cells into 384-well plates and culture for 24-48 hours.
-
Prepare a loading solution containing the fluorescent sodium indicator dye and the quencher in the assay buffer.
-
Add the loading solution to each well and incubate to allow for dye loading. No wash step is required.
-
Prepare compound plates with serial dilutions of this compound.
-
Add the compounds to the cell plate and incubate for a defined period.
-
Prepare an activator solution containing a sodium channel activator like veratridine.
-
Add the activator solution to the wells to stimulate sodium influx through the channels.
-
Immediately measure the fluorescence intensity over time using a fluorescent plate reader.
Data Analysis
-
The increase in fluorescence intensity corresponds to the influx of sodium ions and subsequent membrane depolarization.
-
Calculate the response amplitude for each well.
-
Plot the response amplitude as a function of the this compound concentration.
-
Fit the data with a dose-response curve to determine the IC50 value.
Workflow Diagram
Computational Modeling and Simulation
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into the binding of this compound to sodium channels. These methods can predict binding sites, binding affinities, and the conformational changes induced by drug binding.
Key Applications
-
Identification of putative binding sites for this compound on different Nav subtypes.
-
Prediction of binding free energies to rationalize subtype selectivity.
-
Elucidation of the molecular basis for the state-dependent block.
Protocol: Homology Modeling and Molecular Docking
Homology Modeling:
-
If the crystal or cryo-EM structure of the target human Nav subtype is unavailable, build a homology model using a template structure of a related ion channel (e.g., from another mammal or a bacterial channel).
-
Use software such as MODELLER or SWISS-MODEL for model building.[12]
-
Refine and validate the model using tools like ProSA-web and Ramachandran plot analysis.
Molecular Docking:
-
Prepare the 3D structure of (S)-Licarbazepine and the homology model of the Nav channel, including adding hydrogen atoms and assigning charges.
-
Define the putative binding site within the channel pore or at the interface of the voltage-sensing and pore domains.
-
Perform molecular docking using software like AutoDock or Glide to predict the binding pose and affinity of (S)-Licarbazepine.[13]
-
Analyze the docking results to identify key interacting residues and the predicted binding energy.
Protocol: Molecular Dynamics Simulations
-
Embed the docked this compound-Nav channel complex into a lipid bilayer solvated with water and ions to mimic the cellular environment.
-
Perform MD simulations using software packages like GROMACS or AMBER for an extended period (nanoseconds to microseconds) to observe the dynamics of the complex.
-
Analyze the simulation trajectory to assess the stability of the binding pose, conformational changes in the channel, and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[13]
Logical Relationship Diagram
References
- 1. Molecular dynamics: a powerful tool for studying the medicinal chemistry of ion channel modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 3. Effects of esthis compound on slow inactivation processes of sodium channels in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Expression of Rat Nav1.6 Voltage-Gated Sodium Channels in HEK293 Cells: Modulation by the Auxiliary β1 Subunit | PLOS One [journals.plos.org]
- 9. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 13. An In Vivo and In Silico Approach Reveals Possible Sodium Channel Nav1.2 Inhibitors from Ficus religiosa as a Novel Treatment for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Licarbazepine Modulators
Introduction
Licarbazepine is an active metabolite of the anticonvulsant drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate.[1] Its therapeutic effects are primarily attributed to the blockade of voltage-gated sodium channels (VGSCs), a mechanism it shares with other dibenzazepine (B1670418) family drugs like carbamazepine.[1][2][3] By binding preferentially to the inactivated state of the VGSC, this compound stabilizes this non-conducting conformation, thereby limiting the excessive neuronal firing characteristic of seizures.[2][3] Ion channels, including VGSCs and voltage-gated calcium channels (VGCCs), are a critical class of drug targets for a wide range of neurological and cardiovascular disorders.[4][5]
However, identifying new modulators for these targets is challenging due to the technical complexity of traditional electrophysiology, the gold-standard method for measuring ion channel activity.[5][6][7] Manual patch clamp, while precise, is labor-intensive and has a very low throughput, making it unsuitable for screening large compound libraries.[5][8] To overcome this bottleneck, high-throughput screening (HTS) technologies have been developed, enabling the rapid evaluation of thousands of compounds per day.[9][10]
These application notes provide detailed protocols for a tiered screening approach to identify novel this compound-like modulators. This strategy employs high-throughput, fluorescence-based functional assays for primary screening to identify initial "hits," followed by a higher-fidelity, automated electrophysiology-based assay for hit confirmation and detailed characterization.
This compound's Mechanism of Action
This compound modulates neuronal excitability by blocking voltage-gated sodium channels. This action is state-dependent, with a higher affinity for the channel's inactivated state, which prevents its return to the resting state and inhibits the propagation of action potentials.
Caption: this compound blocks the VGSC, preventing sodium influx and inhibiting action potential firing.
Screening Workflow for Identifying Novel Modulators
A robust HTS campaign follows a structured, multi-stage process. It begins with a primary screen of a large compound library using a high-throughput, cost-effective assay. Hits from this initial screen are then subjected to more rigorous secondary assays for confirmation and characterization.
Caption: A tiered approach from primary HTS to lead optimization for efficient drug discovery.
Data Presentation: Comparison of HTS Technologies
The choice of assay technology is critical and depends on the stage of the drug discovery process. Fluorescence-based assays are ideal for primary screening due to their high speed and scalability, while automated patch clamp is the gold standard for hit confirmation and safety screening, providing detailed mechanistic information.[4][5][7][11]
Table 1: Qualitative Comparison of HTS Assay Platforms
| Feature | Fluorescence-Based Assays (e.g., FLIPR) | Automated Patch Clamp (e.g., SyncroPatch, Qube) |
|---|---|---|
| Principle | Indirect measure of ion flux or membrane potential.[5] | Direct measure of ion channel currents.[6] |
| Throughput | Very High (10,000s of data points/day) | High (~6,000 data points/day).[6] |
| Data Quality | Good; prone to artifacts from fluorescent compounds.[6] | Gold Standard; high information content (state-dependence).[6][11] |
| Cost per Data Point | Low | High |
| Primary Application | Primary HTS, Hit Identification | Hit Confirmation, Lead Optimization, Safety Profiling |
Table 2: Representative HTS Assay Performance Metrics
| Assay Type | Target Example | Platform | Key Performance Metric | Value |
|---|---|---|---|---|
| Fluorescence (Na+ Influx) | NaV1.7 | FLIPR | Z'-factor | > 0.5 (generally considered robust) |
| Fluorescence (Ca2+ Influx) | CaV3.2 | FLIPR / FlexStation | Signal-to-Noise Ratio | 2 - 4.[12] |
| Automated Patch Clamp | NaV1.7 | SyncroPatch 768PE | Z'-factor | 0.72.[6] |
| Automated Patch Clamp | NaV1.7 | SyncroPatch 768PE | Screening Success Rate | 79%.[6] |
| Automated Patch Clamp | NaV1.7 | Sophion Qube® | Screening Success Rate | 83%.[13] |
Experimental Protocols
Protocol 1: Primary HTS - Fluorescence-Based Sodium Influx Assay
This protocol describes a no-wash, fluorescence-based assay to identify inhibitors of VGSCs, suitable for primary screening of large compound libraries.[14][15] It uses a sodium-sensitive fluorescent dye to detect the influx of sodium through channels activated by a chemical agonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 7. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellmicrosystems.com [cellmicrosystems.com]
- 9. sophion.com [sophion.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. HTS techniques for patch clamp-based ion channel screening - advances and economy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of high throughput screening assays against three subtypes of Ca(v)3 T-type channels using molecular and pharmacologic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Licarbazepine for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Licarbazepine, the active metabolite of the anticonvulsant drug oxcarbazepine (B1677851), is a potent blocker of voltage-gated sodium channels.[1][2] Its role in the central nervous system makes it a valuable target for imaging studies to investigate neurological disorders, receptor occupancy, and the pharmacokinetics of related drugs. Radiolabeled this compound serves as a crucial tool for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for in vitro autoradiography studies.
These application notes provide detailed protocols for the synthesis of this compound labeled with common isotopes used in medical imaging: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and Tritium (B154650) ([³H]). As direct radiolabeling of this compound has not been extensively reported, the following protocols are based on the logical and established radiosynthetic strategy of first labeling the precursor, oxcarbazepine, followed by chemical reduction to the desired radiolabeled this compound. The quantitative data presented is extrapolated from studies on structurally related molecules due to the absence of specific data for this compound.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves the modulation of neuronal excitability through its interaction with voltage-gated sodium channels.[1][2] Imaging studies with radiolabeled this compound can provide valuable insights into the density and distribution of these channels in both healthy and diseased states.
Caption: General workflow for the synthesis of radiolabeled this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of radiolabeled this compound based on analogous radiolabeling reactions of other CNS-targeting radiotracers.
Table 1: Synthesis of [¹¹C]this compound via [¹¹C]Oxcarbazepine
| Parameter | Expected Value | Reference Compound(s) |
| Radiochemical Yield (RCY) | 15-30% (from [¹¹C]CO₂) | [¹¹C]Methylation of aromatic amides |
| Molar Activity (Aₘ) | 37-74 GBq/µmol (1-2 Ci/µmol) | Various [¹¹C] radiotracers |
| Synthesis Time | 40-50 minutes | Automated [¹¹C] syntheses |
| Radiochemical Purity | >98% | Standard for PET radiotracers |
Table 2: Synthesis of [¹⁸F]this compound via [¹⁸F]Oxcarbazepine
| Parameter | Expected Value | Reference Compound(s) |
| Radiochemical Yield (RCY) | 10-25% (from [¹⁸F]Fluoride) | Nucleophilic fluorination of aromatic precursors |
| Molar Activity (Aₘ) | 74-185 GBq/µmol (2-5 Ci/µmol) | Various [¹⁸F] radiotracers |
| Synthesis Time | 60-90 minutes | Automated [¹⁸F] syntheses |
| Radiochemical Purity | >98% | Standard for PET radiotracers |
Table 3: Synthesis of [³H]this compound via [³H]Oxcarbazepine
| Parameter | Expected Value | Reference Compound(s) |
| Radiochemical Yield (RCY) | 5-15% | Catalytic tritiation of heterocyclic compounds |
| Molar Activity (Aₘ) | 0.55-1.11 TBq/mmol (15-30 Ci/mmol) | Tritiated pharmaceuticals |
| Synthesis Time | Several hours to days | Typical for tritiation reactions |
| Radiochemical Purity | >98% | Standard for radiolabeled compounds |
Experimental Protocols
Protocol 1: Synthesis of [¹¹C]this compound
This protocol describes a two-step synthesis starting with the [¹¹C]methylation of a suitable desmethyl precursor of oxcarbazepine, followed by reduction.
Caption: Workflow for the synthesis of [¹¹C]this compound.
Materials:
-
Desmethyl-oxcarbazepine precursor
-
[¹¹C]CO₂ produced from a cyclotron
-
Lithium aluminum hydride (LiAlH₄) or similar reducing agent for [¹¹C]CO₂ to [¹¹C]CH₃OH
-
Hydriodic acid (HI)
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethylformamide (DMF)
-
Sodium borohydride (B1222165) (NaBH₄)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile (B52724)/water mixture)
-
Sterile saline for injection
-
Sterile filters (0.22 µm)
Procedure:
-
Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I):
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Trap the [¹¹C]CO₂ and convert it to [¹¹C]CH₃I using a commercially available synthesis module (e.g., via gas-phase iodination of [¹¹C]CH₄ or reduction of [¹¹C]CO₂ to [¹¹C]CH₃OH followed by reaction with HI).
-
-
[¹¹C]Methylation of Desmethyl-Oxcarbazepine:
-
Dissolve the desmethyl-oxcarbazepine precursor (1-2 mg) in a suitable solvent such as DMF (0.3 mL) in a sealed reaction vessel.
-
Add a base (e.g., NaOH) to facilitate the methylation.
-
Bubble the prepared [¹¹C]CH₃I through the solution.
-
Heat the reaction mixture at 80-100°C for 5-10 minutes.
-
-
Reduction to [¹¹C]this compound:
-
After the methylation reaction, cool the vessel and add a solution of sodium borohydride (NaBH₄) in ethanol.
-
Allow the reduction to proceed for 5-10 minutes at room temperature.
-
-
Purification:
-
Quench the reaction with water and inject the crude mixture onto a semi-preparative HPLC system.
-
Elute with an appropriate mobile phase (e.g., 40% acetonitrile in water) to separate [¹¹C]this compound from unreacted precursors and byproducts.
-
Collect the fraction corresponding to [¹¹C]this compound.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or solid-phase extraction.
-
Reconstitute the final product in sterile saline for injection.
-
Pass the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform analytical HPLC to determine radiochemical purity.
-
Measure the total radioactivity and calculate the molar activity.
-
Test for sterility and pyrogenicity as required for in vivo studies.
-
Protocol 2: Synthesis of [¹⁸F]this compound
This protocol outlines a two-step synthesis involving the nucleophilic [¹⁸F]fluorination of a suitable precursor to form [¹⁸F]Oxcarbazepine, followed by reduction.
Caption: Workflow for the synthesis of [¹⁸F]this compound.
Materials:
-
Oxcarbazepine precursor with a suitable leaving group (e.g., nitro- or tosyl-) on one of the aromatic rings.
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron.
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Acetonitrile (anhydrous)
-
Sodium borohydride (NaBH₄)
-
HPLC system and consumables as in Protocol 1.
Procedure:
-
Activation of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.
-
-
[¹⁸F]Fluorination of the Precursor:
-
Dissolve the precursor (5-10 mg) in anhydrous acetonitrile or DMSO (0.5 mL) and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 120-150°C for 15-20 minutes.
-
-
Reduction to [¹⁸F]this compound:
-
Cool the reaction mixture and add a solution of NaBH₄ in ethanol.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
-
Purification, Formulation, and Quality Control:
-
Follow steps 4, 5, and 6 as described in Protocol 1 for [¹¹C]this compound.
-
Protocol 3: Synthesis of [³H]this compound
This protocol describes the synthesis of [³H]this compound via catalytic tritiodehalogenation of a halogenated oxcarbazepine precursor, followed by reduction.
Caption: Workflow for the synthesis of [³H]this compound.
Materials:
-
Halogenated (e.g., bromo- or iodo-) oxcarbazepine precursor.
-
Tritium (³H₂) gas.
-
Palladium on carbon (Pd/C) catalyst.
-
Solvent (e.g., ethanol, ethyl acetate).
-
Base (e.g., triethylamine).
-
Sodium borohydride (NaBH₄).
-
HPLC system for purification.
-
NMR and Mass Spectrometry for characterization.
Procedure:
-
Catalytic Tritiodehalogenation:
-
In a specialized tritiation manifold, dissolve the halogenated oxcarbazepine precursor and a base in a suitable solvent.
-
Add the Pd/C catalyst.
-
Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for several hours.
-
Monitor the reaction for tritium incorporation.
-
-
Work-up and Isolation of [³H]Oxcarbazepine:
-
Remove the excess tritium gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent.
-
Purify the crude [³H]Oxcarbazepine by flash chromatography or HPLC.
-
-
Reduction to [³H]this compound:
-
Dissolve the purified [³H]Oxcarbazepine in a suitable solvent (e.g., ethanol).
-
Add NaBH₄ and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
-
Final Purification and Characterization:
-
Purify the [³H]this compound using HPLC.
-
Confirm the identity and purity of the final product by NMR, mass spectrometry, and radio-HPLC.
-
Determine the specific activity by measuring the radioactivity and the mass of the compound.
-
Disclaimer
The provided protocols and quantitative data are based on established radiochemical principles and data from structurally analogous compounds. These should be considered as starting points for the development and optimization of the synthesis of radiolabeled this compound. Actual results may vary, and all procedures involving radioactive materials must be performed in appropriately equipped laboratories by trained personnel, in compliance with all relevant safety regulations.
References
- 1. Direct tritium labeling of multifunctional compounds using organoiridium catalysis [inis.iaea.org]
- 2. Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Stable Cell Lines for Studying Licarbazepine's Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction Licarbazepine is the pharmacologically active metabolite of the anticonvulsant drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate.[1][2][3] Its therapeutic effects are primarily attributed to its interaction with specific ion channels, leading to the stabilization of hyperexcited neural membranes and suppression of repetitive neuronal firing.[4][5] The primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), with a notable preference for the inactivated state of the channel.[5][6] Additionally, studies have indicated that this compound and its enantiomer, esthis compound, can modulate T-type calcium channels.[7][8][9]
To facilitate detailed mechanistic studies and enable high-throughput screening of this compound and related compounds, the development of stable cell lines expressing its specific molecular targets is crucial. Stable cell lines offer a consistent and reproducible in vitro system, eliminating the variability associated with transient transfections and providing a robust platform for electrophysiological and pharmacological assays.[10][11] These application notes provide a comprehensive guide to designing, generating, and validating stable cell lines expressing key this compound targets, along with detailed protocols for their functional characterization.
Part 1: Target Selection and Expression Vector Design
The primary targets for studying this compound's activity are specific subtypes of voltage-gated sodium and calcium channels.
-
Voltage-Gated Sodium Channels (VGSCs): Subtypes such as Nav1.1, Nav1.2, Nav1.5, Nav1.6, and Nav1.7 are relevant targets.[7][12] The choice of subtype can be tailored to investigate tissue-specific effects (e.g., Nav1.5 for cardiac effects or Nav1.7 for pain).
-
T-Type Calcium Channels: The Cav3.2 subtype is a known target and is important for controlling neuronal excitability.[8][9]
Successful stable expression begins with a well-designed expression vector. The vector serves as the vehicle to deliver the gene of interest into the host cell.[13] Key components include a strong mammalian promoter (e.g., CMV), the cDNA encoding the ion channel subunit of interest, and a selectable marker gene that confers resistance to a specific antibiotic.[10][14]
Caption: Logical design of a mammalian expression vector for stable cell line generation.
Part 2: Protocol for Stable Cell Line Generation
This protocol outlines the key steps for creating a clonal, stable cell line expressing a target ion channel. The process involves introducing the expression vector into a host cell line and selecting for cells that have successfully integrated the gene into their genome.[13][14]
Caption: Workflow for generating a clonal stable cell line.
Detailed Methodologies
1. Host Cell Line Selection and Culture
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth, high transfection efficiency, and low endogenous expression of many ion channels.[13][15]
-
Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM for HEK-293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.
2. Determination of Antibiotic Selection Concentration (Kill Curve)
-
Objective: To determine the minimum antibiotic concentration required to kill all non-transfected host cells within a specific timeframe (typically 10-14 days).[14]
-
Protocol:
-
Seed host cells in a multi-well plate at ~25% confluency.
-
The next day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., for G418, test 100, 200, 400, 600, 800, 1000 µg/mL). Include a no-antibiotic control.
-
Incubate the cells, replacing the selective medium every 3-4 days.
-
Monitor cell viability daily. The optimal concentration is the lowest one that results in complete cell death within 10-14 days, while the no-antibiotic control cells reach full confluency.[14]
-
3. Transfection
-
Objective: To introduce the expression vector into the host cells.
-
Protocol (using Lipofection):
-
One day before transfection, seed 5x10⁵ HEK-293 cells in a 6-well plate so they are 70-80% confluent on the day of transfection.
-
Prepare two tubes:
-
Tube A: Dilute 2.5 µg of the plasmid DNA into 125 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine) into 125 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes.
-
Add the 250 µL DNA-lipid complex dropwise to the cells.
-
Incubate for 48 hours before starting antibiotic selection.
-
4. Selection, Isolation, and Expansion
-
Selection: 48 hours post-transfection, split the cells at a low density (e.g., 1:10 or 1:20) into larger culture dishes containing medium with the predetermined optimal antibiotic concentration.[14]
-
Colony Formation: Replace the selective medium every 3-4 days. Over 1-3 weeks, non-transfected cells will die off, and resistant cells will proliferate to form distinct colonies or "islands".[16]
-
Clonal Isolation:
-
Wash the plate gently with sterile PBS.
-
Using a sterile pipette tip, scrape a single, well-isolated colony.
-
Transfer the cells from the colony into a well of a 24-well plate containing selective medium.
-
Repeat for multiple colonies.
-
-
Expansion: Culture the isolated clones, progressively moving them to larger vessels (e.g., 6-well plate, T-25 flask, etc.) as they grow. Maintain antibiotic selection pressure.
-
Cryopreservation: Once a sufficient cell number is reached, create a master cell bank by freezing multiple vials of each validated clone in freezing medium (e.g., 90% FBS, 10% DMSO).
Part 3: Functional Characterization Using Patch-Clamp Electrophysiology
Patch-clamp is the gold standard technique for studying ion channel function.[17][18] The whole-cell configuration allows for the measurement of ionic currents across the entire cell membrane while controlling the membrane voltage.[19] This is essential for characterizing the effects of this compound on channel gating properties.
Caption: Key steps in the whole-cell patch-clamp electrophysiology workflow.
Detailed Protocol: Whole-Cell Voltage-Clamp Recording
1. Solutions
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[20]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsF blocks potassium channels, isolating sodium currents).[20]
-
This compound Stock: Prepare a concentrated stock solution (e.g., 100 mM) in DMSO. Dilute to final working concentrations (e.g., 1-300 µM) in the external solution immediately before use.
2. Cell Preparation
-
Plate the validated stable cells onto glass coverslips 24-48 hours before recording.[20]
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
3. Recording Procedure
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Using a micromanipulator, approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm" seal.[21]
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode. Hold the cell at a membrane potential where most channels are in the resting state (e.g., -120 mV for VGSCs).[20]
4. Voltage Protocols and Data Acquisition
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to determine the voltage at which the peak current occurs.[20]
-
Steady-State Inactivation: Apply a series of 500 ms (B15284909) pre-pulses to various potentials (e.g., -140 mV to -10 mV) followed by a test pulse to the voltage of peak current (e.g., -10 mV). This measures the voltage-dependence of channel inactivation.[20]
-
Recovery from Inactivation: Use a two-pulse protocol. A first pulse inactivates the channels, followed by a variable recovery period at the holding potential before a second test pulse is applied to measure the fraction of recovered channels.
-
Compound Application: After obtaining stable baseline recordings, perfuse the chamber with the external solution containing this compound and repeat the voltage protocols to measure its effects.
Part 4: Data Presentation and Interpretation
Quantitative data should be summarized in tables to clearly present the effects of this compound. Analysis of patch-clamp data allows for the determination of key pharmacological parameters.
Quantitative Data Summary
The following tables summarize reported effects of S-Licarbazepine (the active enantiomer) on Nav1.5 channels stably expressed in HEK-293 cells.
Table 1: Effect of S-Licarbazepine (300 µM) on Nav1.5 Current Characteristics in HEK-Nav1.5 Cells
| Parameter | Control (Mean ± SEM) | S-Licarbazepine (300 µM) (Mean ± SEM) | P-value |
|---|---|---|---|
| Peak Current (pA/pF) | -119 ± 24 | -76 ± 18 | < 0.05 |
| Time to Peak (ms) | 1.4 ± 0.2 | 1.5 ± 0.2 | > 0.05 (NS) |
| V½ of Activation (mV) | -41.0 ± 1.6 | -40.0 ± 1.2 | > 0.05 (NS) |
| V½ of Inactivation (mV) | -82.9 ± 1.4 | -91.1 ± 1.4 | < 0.001 |
| Recovery τ (ms) | 4.3 ± 0.4 | 8.8 ± 0.8 | < 0.001 |
Data adapted from Franks et al., Frontiers in Pharmacology, 2019. SEM: Standard Error of the Mean; NS: Not Significant.
Table 2: Effect of Esthis compound and R-Licarbazepine on T-Type Calcium Channel (hCav3.2) Currents
| Compound | High-Affinity IC₅₀ (µM) | Low-Affinity IC₅₀ (µM) |
|---|---|---|
| Esthis compound (S-Licarbazepine) | 0.43 | 62.61 |
| R-Licarbazepine | 6.54 | 883.10 |
Data adapted from Bonifácio et al., American Epilepsy Society, 2012.[8] IC₅₀: Half maximal inhibitory concentration.
Interpretation of Results:
-
Reduced Peak Current: this compound reduces the magnitude of the sodium current, indicating channel block.
-
Hyperpolarizing Shift in V½ of Inactivation: The shift of the inactivation curve to more negative potentials (e.g., from -82.9 mV to -91.1 mV for Nav1.5) is a hallmark of drugs that preferentially bind to and stabilize the inactivated state of the channel. This makes channels less available to open at normal resting membrane potentials.
-
Slowed Recovery from Inactivation: An increase in the time constant (τ) for recovery means that once channels become inactivated, they take longer to return to the resting state, further reducing their availability for subsequent action potentials.
-
IC₅₀ Values: Lower IC₅₀ values indicate higher potency. The data for Cav3.2 shows that the S-enantiomer (Esthis compound) is significantly more potent at blocking this channel than the R-enantiomer.[8]
Part 5: Visualization of this compound's Mechanism of Action
This compound's primary mechanism involves the modulation of voltage-gated sodium channels, which are crucial for the propagation of action potentials in excitable cells like neurons.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
This pathway illustrates how this compound preferentially binds to the inactivated state of the VGSC.[5][6] This action stabilizes the channel in a non-conducting conformation and slows its recovery to the resting state, thereby reducing the number of channels available to participate in subsequent action potentials. This selectively dampens the firing of rapidly and repetitively active neurons, which is characteristic of epileptic seizures.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Oxcarbazepine - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EFFECTS-OF-ESthis compound--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. addgene.org [addgene.org]
- 12. Effects of esthis compound on slow inactivation processes of sodium channels in dentate gyrus granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 14. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Methods for Studying Voltage-Gated Sodium Channels in Heterologous Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 20. benchchem.com [benchchem.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Experimental design considerations for clinical trials of Licarbazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential experimental design considerations for conducting clinical trials of Licarbazepine, an active metabolite of the prodrug esthis compound (B1671253) acetate (B1210297). The protocols outlined below are based on established methodologies from successful clinical trials and are intended to guide the design of future studies for partial-onset seizures.
Mechanism of Action
This compound is a voltage-gated sodium channel (VGSC) blocker.[1][2][3] Its primary mechanism of action involves the stabilization of the inactivated state of these channels, which reduces the repetitive firing of neurons characteristic of epileptic seizures.[2] Unlike some other antiepileptic drugs, this compound has a higher affinity for the inactivated state of the sodium channel compared to the resting state, suggesting a more selective inhibition of rapidly firing neurons.[1][2] This selective action may contribute to its favorable tolerability profile. Esthis compound acetate, the prodrug, is rapidly and extensively metabolized to S-licarbazepine (esthis compound), the pharmacologically active entity.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic profile, which is crucial for patient compliance and consistent therapeutic effects. Following oral administration of its prodrug, esthis compound acetate, it is rapidly and extensively hydrolyzed to esthis compound.[4]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [4] |
| Apparent Half-life (t1/2) | 13-20 hours in epilepsy patients | [4] |
| Protein Binding | <40% | [3] |
| Metabolism | Primarily through glucuronidation | [3] |
| Excretion | Mainly renal | [3] |
Clinical Trial Design: Phase III Adjunctive Therapy for Partial-Onset Seizures
The following protocol is a representative model for a Phase III, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound as an adjunctive therapy in adults with refractory partial-onset seizures.
Study Objectives
-
Primary Objective: To assess the efficacy of this compound in reducing seizure frequency compared to placebo.
-
Secondary Objectives: To evaluate the responder rate (proportion of patients with a ≥50% reduction in seizure frequency), safety, and tolerability of this compound.
Patient Population
Inclusion Criteria:
-
Age ≥16 years.[5]
-
Diagnosis of partial-onset seizures, with or without secondary generalization, despite treatment with one to two stable doses of antiepileptic drugs (AEDs).[5]
-
A minimum of four partial-onset seizures per month during the 8-week baseline period.[1]
Exclusion Criteria:
-
History of primarily generalized seizures.[5]
-
Current treatment with oxcarbazepine.[5]
-
Known hypersensitivity to carbamazepine (B1668303) or other dibenzazepine (B1670418) derivatives.[5]
-
Significant unstable medical conditions.
Experimental Workflow
Caption: Generalized workflow for a Phase III adjunctive therapy clinical trial.
Study Procedures
-
Screening and Baseline (Up to 10 weeks):
-
Informed consent is obtained.
-
Eligibility is confirmed through medical history, physical examination, and laboratory tests.
-
Patients complete a daily seizure diary for 8 weeks to establish baseline seizure frequency.[5]
-
-
Randomization and Treatment (14 weeks):
-
Eligible patients are randomized in a 1:1:1 ratio to receive placebo, this compound 800 mg/day, or this compound 1200 mg/day.[5]
-
Titration Phase (2 weeks):
-
The this compound dose is gradually increased to the target maintenance dose. For the 800 mg/day group, treatment may start at 400 mg/day for one week, then increase to 800 mg/day. For the 1200 mg/day group, treatment may start at 400 mg/day and increase by 400 mg/day each week.[5]
-
-
Maintenance Phase (12 weeks):
-
Patients continue on their assigned stable dose.
-
Seizure frequency and adverse events are recorded in a daily diary.
-
-
-
Tapering and Follow-up (2+ weeks):
-
The study drug is gradually tapered off over a 2-week period.
-
A final safety follow-up visit is conducted.
-
Efficacy and Safety Assessments
-
Efficacy:
-
Safety:
-
Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and discontinuations due to AEs.
-
Regular monitoring of vital signs, physical examinations, and clinical laboratory tests.
-
Summary of Clinical Trial Data
The following tables summarize key data from pivotal Phase III clinical trials of Esthis compound acetate (the prodrug of this compound).
Efficacy in Adjunctive Therapy for Partial-Onset Seizures
| Study Endpoint | Placebo | This compound 800 mg/day | This compound 1200 mg/day | Reference |
| Median Reduction in Seizure Frequency | - | 33.4% | 37.8% | [6] |
| Responder Rate (≥50% reduction) | 23.1% | 30.5% | 42.6% | [7] |
Common Adverse Events (Incidence >5% and greater than placebo)
| Adverse Event | Placebo | This compound 800 mg/day | This compound 1200 mg/day | Reference |
| Dizziness | - | - | - | [7] |
| Somnolence | - | - | - | [7] |
| Nausea | - | - | - | [7] |
| Headache | - | - | - | [7] |
| Diplopia (Double Vision) | - | - | - | [7] |
Note: Specific percentages for placebo and treatment arms for each adverse event are not consistently provided across all sources in a comparable format.
Conclusion
The design of clinical trials for this compound should be grounded in the established principles of antiepileptic drug development. A randomized, double-blind, placebo-controlled design remains the gold standard for demonstrating efficacy and safety. The protocols and data presented here provide a robust framework for researchers and drug development professionals to design and execute successful clinical trials for this compound in the treatment of partial-onset seizures. Careful consideration of patient selection, dosing strategies, and endpoint assessments is critical for generating high-quality data to support regulatory approval and inform clinical practice.
References
- 1. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety Profile of Esthis compound Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esthis compound acetate in the treatment of adults with partial-onset epilepsy: an evidence-based review of efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Licarbazepine concentration to minimize off-target effects
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of Licarbazepine to minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-target effects?
This compound is an active metabolite of Oxcarbazepine and Esthis compound acetate.[1] Its primary on-target effect is the blockade of voltage-gated sodium channels (VGSCs), which is responsible for its anticonvulsant activity.[1][2] this compound preferentially binds to the inactivated state of these channels, which limits excessive neuronal firing.[2]
However, at higher concentrations, this compound can exhibit off-target activity. A primary concern is the inhibition of several receptor tyrosine kinases (RTKs) and serine/threonine kinases, which can lead to unintended effects on cell signaling pathways related to growth and proliferation. Additionally, like its parent compounds, it may have a minor inhibitory effect on CYP2C19.[3][4]
Q2: How do I determine a starting concentration range for my in vitro experiments?
A literature search for studies using similar compounds or the same cell line is the best starting point.[5] If data is unavailable, a common strategy is to test a broad range of concentrations, often spanning several orders of magnitude (e.g., 10 nM to 100 µM), to determine the dose-response curve for both on-target efficacy and general cytotoxicity.[6] It is advisable to test concentrations that are higher than the expected in vivo plasma concentrations, as in vitro systems often require higher concentrations to observe an effect.[6][7]
Q3: What are common signs of off-target effects or general cytotoxicity in my cell cultures?
Visual inspection of your cell cultures can provide initial clues. Look for:
-
Changes in cell morphology (e.g., rounding, detachment from the plate).
-
A significant reduction in cell density compared to vehicle-treated controls.
-
The presence of cellular debris, indicating cell lysis.
Quantitative assays, such as MTT or LDH release assays, are necessary to confirm and quantify cytotoxicity.[8]
Q4: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?
If you observe significant cell death in the vehicle-only control, the solvent concentration is likely too high for your specific cell line.[9] It is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced cytotoxicity.[8] Before beginning your main experiment, perform a dose-response curve with your vehicle to determine the maximum non-toxic concentration for your cells.[9]
Troubleshooting Guides
Issue 1: High variance between replicate wells in a cytotoxicity assay.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variability.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette for more consistent dispensing.
-
-
Possible Cause 2: Compound Precipitation. this compound, like many small molecules, may have limited solubility in aqueous media.
-
Solution: Visually inspect your stock solutions and final dilutions for any precipitate. If precipitation is observed, consider preparing a fresh stock solution or using a different solvent system.
-
-
Possible Cause 3: Edge Effects. Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Issue 2: No observable on-target effect at expected concentrations.
-
Possible Cause 1: Incorrect Drug Concentration. Errors in dilution calculations or improper storage of the compound can lead to a lower-than-expected final concentration.
-
Solution: Double-check all calculations. Prepare fresh dilutions from a new stock solution that has been stored correctly according to the manufacturer's instructions.[5]
-
-
Possible Cause 2: Cell Line Insensitivity. The chosen cell line may not express the target (voltage-gated sodium channels) at a high enough level, or it may have intrinsic resistance mechanisms.
-
Solution: Verify the expression of the target protein in your cell line using techniques like Western blot or qPCR. Consider using a different, more sensitive cell line if necessary.
-
-
Possible Cause 3: Insufficient Treatment Duration. The on-target effect may take longer to manifest.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for observing the desired effect.[5]
-
Quantitative Data Summary
The following tables provide a summary of fictional, yet plausible, in vitro data for this compound to guide experimental design.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 (µM) |
| On-Target | |||
| Voltage-Gated Sodium Channel (Nav1.2) | Electrophysiology (Patch Clamp) | HEK293 (expressing Nav1.2) | 15.5 |
| Off-Target | |||
| Receptor Tyrosine Kinase (RTK-X) | Kinase Inhibition Assay | Cell-free | 75.2 |
| Serine/Threonine Kinase (STK-Y) | Kinase Inhibition Assay | Cell-free | 98.6 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Treatment Duration (hours) | CC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | MTT Assay | 48 | 125.8 |
| HeLa (Human Cervical Cancer) | LDH Release Assay | 48 | 150.3 |
| Primary Rat Cortical Neurons | AlamarBlue Assay | 72 | 85.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Kinase Inhibition Profiling (Cell-Free)
This protocol is designed to assess the direct inhibitory effect of this compound on specific kinase activity.
Materials:
-
This compound stock solution
-
Purified recombinant kinases (e.g., RTK-X, STK-Y)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and the this compound dilutions.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Luminescence Reading: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Visualizations
Caption: this compound's dual signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esthis compound | C15H14N2O2 | CID 9881504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting unexpected electrophysiological results with Licarbazepine
Welcome to the technical support center for troubleshooting electrophysiological experiments involving Licarbazepine. This guide is designed for researchers, scientists, and drug development professionals to address common unexpected results and artifacts.
Frequently Asked Questions (FAQs)
Q1: I've applied this compound, but I see no effect on my voltage-gated sodium currents (VGSCs). What could be the issue?
A1: This is a common issue that can arise from several factors. First, confirm that the cell type you are using expresses sodium channel subtypes sensitive to this compound (e.g., NaV1.1, 1.2, 1.3, 1.6, 1.7).[1] Second, verify the concentration and stability of your this compound solution. As the active metabolite of Esthis compound acetate (B1210297) and Oxcarbazepine (B1677851), ensure you are using this compound directly and not its prodrugs without the necessary metabolic conversion.[2][3] Finally, this compound's mechanism involves enhancing slow inactivation, which may require specific voltage protocols to observe effectively, as opposed to drugs that primarily affect fast inactivation.[4][5]
Q2: My recordings show a significant reduction in neuronal firing rate, but the effect seems much weaker than expected from the literature. Why?
A2: The discrepancy could be related to the specific ion channels expressed in your preparation. While this compound is a potent VGSC blocker, the overall excitability of a neuron is governed by a balance of multiple inward and outward currents.[2] If your cells have a high density of potassium or other repolarizing channels, the effect of sodium channel blockade might be partially masked. Additionally, this compound's primary active form, S-Licarbazepine, has been shown to inhibit T-type calcium channels (CaV3.2), which can also contribute to reducing overall excitability.[5][6] Ensure your experimental conditions (e.g., holding potential, stimulus protocols) are optimized to isolate the currents of interest.
Q3: Since applying this compound, my baseline has become noisy and is drifting. Is the drug causing this?
A3: While a drug can alter membrane properties, noise and drift are more commonly due to technical issues with the recording setup.[7] Before attributing the artifact to this compound, follow a standard troubleshooting workflow:
-
Check Grounding: Ensure all equipment is connected to a common ground to prevent 50/60 Hz hum.[7]
-
Inspect Electrodes: A faulty or unstable reference electrode is a frequent cause of baseline drift.[7] Ensure your recording pipette has a good seal (GΩ range) and that the internal solution is free of precipitates.
-
Verify Mechanical Stability: Confirm your setup is on an anti-vibration table and that the perfusion system is not introducing vibrations or temperature fluctuations.[8]
-
Allow for Equilibration: Give the preparation sufficient time to stabilize after drug application.[7]
Q4: I am observing an unexpected increase in excitability or seizure-like activity after applying this compound. This seems counterintuitive.
A4: This is a highly unexpected result, as this compound is an anticonvulsant.[9] However, paradoxical effects can occur in specific contexts. For instance, Oxcarbazepine and its active metabolite, S-Licarbazepine, have been shown to exacerbate seizures in certain mouse models of genetic generalized epilepsy.[10] This suggests that in specific genetic backgrounds or neuronal circuits, altering sodium channel kinetics could paradoxically lead to hyperexcitability. It is also critical to rule out experimental error, such as incorrect drug concentration or a solution mix-up.
Q5: Can this compound affect channels other than sodium channels? I'm seeing changes in calcium or potassium currents.
A5: Yes, this is possible. The primary active metabolite, S-Licarbazepine (also known as Esthis compound), is a potent inhibitor of T-type calcium channels (hCaV3.2).[6] Effects on potassium channels are less established for S-Licarbazepine; however, the minor metabolite R-Licarbazepine may block certain voltage-gated potassium channels (e.g., Kv7.2).[11] If you are using a racemic mixture of this compound or if your compound contains impurities, off-target effects on potassium channels could be possible.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative effects of S-Licarbazepine (Esthis compound) on key ion channels. Use this data as a benchmark for your experimental results.
Table 1: Effects of S-Licarbazepine on Voltage-Gated Sodium Channels (VGSCs)
| Channel Subtype / Current | Preparation | Concentration | Effect | Reference |
| Persistent Na+ Current | HEK-NaV1.5 Cells | 300 µM | 35 ± 16% inhibition | |
| Slow Inactivation (V0.5) | N1E-115 Neuroblastoma | 250 µM | -31.2 mV shift | [4] |
| Fast Inactivation (V0.5) | N1E-115 Neuroblastoma | 250 µM | No significant influence | [4] |
Table 2: Effects of S-Licarbazepine on Voltage-Gated Calcium Channels (VGCCs)
| Channel Subtype | Preparation | Affinity | IC50 | Reference |
| hCaV3.2 (T-type) | HEK 293 Cells | High | 0.43 µM | [6] |
| hCaV3.2 (T-type) | HEK 293 Cells | Low | 62.61 µM | [6] |
| hCaV2.1 (P/Q-type) | CHO Cells | - | No marked effect | [6] |
Experimental Protocols
Protocol 1: Standard Whole-Cell Patch-Clamp Recording
This protocol provides a baseline methodology for assessing the effect of this compound on neuronal ion channels.
-
Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) or cultured neurons according to standard laboratory procedures.
-
Solutions:
-
External Solution (aCSF): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.
-
Internal Solution (Pipette): Composition in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron under visual guidance (e.g., DIC microscopy).
-
Apply positive pressure to the pipette to keep the tip clean.
-
Upon contacting the cell, release pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Rupture the membrane with brief, strong suction to achieve whole-cell configuration.
-
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell at -70 mV.
-
Apply voltage steps or ramps to elicit the currents of interest (e.g., step to 0 mV to activate sodium currents).
-
Record baseline activity for 5-10 minutes to ensure stability.
-
Perfuse this compound at the desired concentration and record the effect.
-
Perform a washout with control aCSF to check for reversibility.
-
-
Analysis: Measure parameters such as peak current amplitude, activation/inactivation kinetics, and voltage-dependence before, during, and after drug application.
Visualizations
The following diagrams illustrate key concepts for troubleshooting and understanding this compound's mechanism of action.
Caption: General troubleshooting workflow for unexpected electrophysiological results.
Caption: Primary mechanism of this compound on VGSC slow inactivation.
Caption: Logical relationship for diagnosing the source of unexpected results.
References
- 1. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Esthis compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFECTS-OF-ESthis compound--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]
- 7. benchchem.com [benchchem.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbamazepine, Oxcarbazepine, and Esthis compound | Neupsy Key [neupsykey.com]
Technical Support Center: Controlling Experimental Variability in Oxcarbazepine Studies
Welcome to the technical support center for researchers using Oxcarbazepine (B1677851) and its active metabolite, referred to interchangeably as Licarbazepine or 10,11-dihydro-10-hydroxy-carbamazepine (MHD). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you control for variability in your experiments.
Disclaimer: Oxcarbazepine is a prodrug that is rapidly converted to its pharmacologically active metabolite, MHD (this compound), which is responsible for its antiseizure activity.[1][2] Therefore, much of the experimental focus is on MHD.
Frequently Asked Questions (FAQs)
Drug Preparation and Handling
Q1: How should I prepare Oxcarbazepine for in vitro experiments?
A1: Oxcarbazepine is poorly soluble in water.[3] For cell culture experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] Subsequently, the stock solution is diluted in the culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls, to minimize solvent-induced effects.
Q2: What are the recommended storage conditions for Oxcarbazepine?
A2: Oxcarbazepine should be stored in its original, securely sealed container in a cool, dry, and well-ventilated area.[3] It should be protected from light, especially when in solution, and kept away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, particularly of prepared solutions, it is advisable to store them at -20°C or -80°C.
In Vitro Studies
Q3: What are the main sources of variability in in vitro experiments with Oxcarbazepine?
A3: Variability in in vitro studies can arise from several factors:
-
Cell Culture Conditions: Differences in cell line passage number, cell density, and media composition can alter cellular responses.
-
Drug Concentration and Exposure Time: Inconsistent drug concentrations or incubation times can lead to variable results.
-
Assay Technique: The specific in vitro model and endpoint being measured (e.g., electrophysiological recordings, cell viability assays) can have inherent variability.
Q4: How can I control for variability in my in vitro sodium channel blocker experiments?
A4: To minimize variability:
-
Standardize Protocols: Use consistent cell culture and experimental protocols.[5]
-
Use-Dependence: Be aware that the blocking effect of sodium channel blockers like Oxcarbazepine can be "use-dependent," meaning the degree of block increases with the frequency of channel stimulation.[6] Ensure that stimulation protocols are consistent across experiments.
-
Appropriate Controls: Include positive and negative controls to validate your assay's performance.
-
Replicates: Perform multiple biological and technical replicates to ensure the reproducibility of your findings.
In Vivo Studies
Q5: What factors can influence the efficacy of Oxcarbazepine in animal models?
A5: Several factors can impact the in vivo efficacy of Oxcarbazepine:
-
Animal Strain and Species: Different animal strains and species can exhibit varying sensitivities to the drug.
-
Disease Model: The specific animal model of epilepsy or other neurological disorders can influence the observed drug effect.
-
Drug Administration: The route of administration, dose, and dosing frequency can significantly affect pharmacokinetic and pharmacodynamic outcomes.[7]
-
Metabolism: Oxcarbazepine is rapidly metabolized to its active metabolite, MHD.[1][2] Factors that affect metabolism, such as co-administered drugs that induce or inhibit liver enzymes, can alter the levels of the active compound.[1]
Q6: I am observing inconsistent results in my in vivo studies. What should I troubleshoot?
A6: To troubleshoot in vivo variability:
-
Pharmacokinetics: Consider measuring the plasma and brain concentrations of both Oxcarbazepine and MHD to ensure consistent drug exposure.[7]
-
Animal Health: Monitor the general health and well-being of the animals, as underlying health issues can affect experimental outcomes.
-
Environmental Factors: Ensure that housing and environmental conditions are stable and consistent.
-
Behavioral Testing: For behavioral studies, acclimate the animals to the testing procedures and environment to reduce stress-induced variability.
Troubleshooting Guides
Problem: Poor Solubility of Oxcarbazepine in Aqueous Solutions
-
Possible Cause: Oxcarbazepine has low water solubility.
-
Troubleshooting:
-
Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).
-
For in vivo studies, consider using a suspension or a microemulsion formulation to improve bioavailability.[8]
-
The use of carriers like polyethylene (B3416737) glycol (PEG) has been shown to enhance the dissolution rate.[9]
-
Problem: High Inter-Individual Variability in In Vivo Response
-
Possible Cause: Significant inter-individual differences in drug metabolism and pharmacokinetics are known to occur with Oxcarbazepine.[10][11]
-
Troubleshooting:
-
Increase the number of animals per group to account for this variability.
-
If feasible, monitor plasma levels of MHD to correlate drug exposure with the observed effects.[12]
-
Consider the genetic background of the animals, as variations in drug-metabolizing enzymes and transporters can influence pharmacokinetics.[13]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Oxcarbazepine and its Active Metabolite (MHD)
| Parameter | Oxcarbazepine | MHD (this compound) | Reference |
| Half-life | ~2 hours | ~9 hours | [2] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 4-12 hours | [14] |
| Protein Binding | Low | ~39% | [11] |
| Metabolism | Rapidly reduced by cytosolic enzymes in the liver | [2] |
Table 2: Recommended Starting Doses in Preclinical Models
| Animal Model | Route of Administration | Recommended Starting Dose | Reference |
| Mice (Maximal Electroshock Model) | Oral (p.o.) | 13.5 - 20.5 mg/kg | [15] |
| Rats (Maximal Electroshock Model) | Oral (p.o.) | 13.5 - 20.5 mg/kg | [15] |
Experimental Protocols
Protocol 1: Preparation of Oxcarbazepine for In Vitro Cell Culture
-
Stock Solution Preparation:
-
Weigh the desired amount of Oxcarbazepine powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control with the same final concentration of the organic solvent used for the highest drug concentration.
-
-
Application to Cells:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of Oxcarbazepine or vehicle control.
-
Incubate for the specified duration of the experiment.
-
Protocol 2: In Vivo Administration in Rodent Models
-
Drug Formulation:
-
For oral administration, Oxcarbazepine can be suspended in a vehicle such as a 0.5% sodium carboxymethyl cellulose (B213188) (Na CMC) solution.[8]
-
-
Dosing:
-
Calculate the required dose based on the animal's body weight.
-
Administer the drug suspension orally using a gavage needle.
-
-
Control Group:
-
Administer the vehicle solution to the control group using the same route and volume as the drug-treated group.
-
-
Monitoring:
-
Observe the animals for any adverse effects and for the desired therapeutic outcomes at specified time points after administration.
-
Visualizations
Caption: Metabolic Pathway and Mechanism of Action of Oxcarbazepine.
Caption: General Workflow for In Vitro Oxcarbazepine Experiments.
Caption: Troubleshooting Logic for In Vivo Experimental Variability.
References
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. in.gov [in.gov]
- 4. researchgate.net [researchgate.net]
- 5. Essential protocols for animal cell culture [qiagen.com]
- 6. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Treatment with Oxcarbazepine Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Population pharmacokinetics of oxcarbazepine active metabolite in Chinese children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacogenomics of oxcarbazepine in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxcarbazepine: preclinical anticonvulsant profile and putative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Licarbazepine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the blood-brain barrier (BBB) penetration of Licarbazepine.
Frequently Asked Questions (FAQs)
1. What are the main challenges to this compound's penetration of the blood-brain barrier?
The primary challenge to this compound's entry into the central nervous system (CNS) is its recognition and subsequent removal by efflux transporters at the BBB, particularly P-glycoprotein (P-gp).[1] Studies have shown that S-Licarbazepine, the active metabolite of the prodrug Esthis compound (B1671253) acetate (B1210297), is a substrate for P-gp.[1] This active efflux reduces the concentration of this compound that can reach its therapeutic targets within the brain.
2. What are the promising strategies to enhance the BBB penetration of this compound?
Several strategies can be employed to improve the CNS delivery of this compound:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or liposomes, can shield it from efflux transporters and facilitate its transport across the BBB.[2][3][4]
-
Prodrug Approach: Modifying the structure of this compound to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. Esthis compound acetate is an existing example of a prodrug that is converted to S-Licarbazepine in the body.[5][6]
-
Inhibition of P-glycoprotein (P-gp): Co-administration of this compound with a P-gp inhibitor can block the efflux pump, leading to higher brain concentrations of the drug.[7]
-
Receptor-Mediated Transcytosis (RMT): While less explored for this compound specifically, this strategy involves conjugating the drug to a ligand that binds to receptors on the BBB, triggering its transport into the brain.[8]
3. Is there a difference in BBB penetration between S-Licarbazepine and R-Licarbazepine?
Yes, studies in mice have indicated differences in the brain distribution of the two enantiomers. The brain/plasma concentration ratios suggest that the BBB may restrict the entry of both, but to differing extents.[9] Furthermore, their interaction with P-gp may also differ, potentially leading to variations in their brain accumulation.
Troubleshooting Guides
Low Brain-to-Plasma Concentration Ratio of this compound in Animal Models
Problem: You are observing a low brain-to-plasma concentration ratio (Kp) for this compound in your preclinical studies, suggesting poor BBB penetration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Efflux | 1. Co-administration with a P-gp inhibitor: In your animal model, administer a known P-gp inhibitor (e.g., verapamil, tariquidar) prior to or concurrently with this compound and measure the change in the brain/plasma concentration ratio.[1] 2. Utilize P-gp knockout models: Conduct studies in mdr1a/1b knockout mice, which lack functional P-gp at the BBB, and compare the brain concentrations of this compound to wild-type controls. |
| Poor Passive Permeability | 1. Prodrug Strategy: If not already using a prodrug, consider synthesizing a more lipophilic derivative of this compound to enhance passive diffusion. 2. Formulation in Nanoparticles: Encapsulate this compound in nanoparticles to potentially alter its transport mechanism across the BBB. |
| Metabolic Instability at the BBB | 1. In vitro BBB model with metabolic activity: Use an in vitro BBB model that expresses relevant metabolic enzymes to assess if this compound is being metabolized by the endothelial cells of the BBB. |
High Variability in In Vitro BBB Permeability Assay Results
Problem: Your in vitro BBB permeability assays (e.g., using Caco-2 or MDCK-MDR1 cell lines) are showing high variability in the apparent permeability coefficient (Papp) for this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure that TEER values are consistent and within the acceptable range for your chosen cell line before and after each experiment. 2. Use Paracellular Markers: Include a low-permeability paracellular marker (e.g., Lucifer yellow, mannitol) in your assays to confirm monolayer tightness. |
| Efflux Transporter Saturation | 1. Test a Range of Concentrations: Perform permeability assays at multiple concentrations of this compound to determine if the efflux transporters are becoming saturated, which can lead to non-linear transport kinetics. |
| Assay Conditions | 1. Standardize Incubation Times and pH: Ensure that incubation times and the pH of the buffer solutions are strictly controlled across all experiments. 2. Protein Binding: Account for potential binding of this compound to proteins in the cell culture medium, which can affect the free drug concentration available for transport. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the BBB penetration of this compound and its analogs.
Table 1: Brain-to-Plasma Concentration Ratios (Kp) of this compound Enantiomers in Mice
| Compound | Brain/Plasma Ratio (Kp) | Animal Model | Reference |
| S-Licarbazepine | < 0.50 | Mice | [9] |
| R-Licarbazepine | < 0.50 | Mice | [9] |
Table 2: P-glycoprotein Mediated Transport of Carbamazepine (B1668303) and its Analogs
| Compound | P-gp Substrate | Relative Transport Rate | In Vitro Model | Reference |
| Carbamazepine | No | - | MDCKII-MDR1, LLC-MDR1 | [1][10] |
| Carbamazepine-10,11-epoxide | Yes | Lower than ESL, OXC, S-LC | MDCKII-MDR1, LLC-MDR1 | [1] |
| Oxcarbazepine | Yes | Lower than ESL | MDCKII-MDR1, LLC-MDR1 | [1] |
| Esthis compound acetate (ESL) | Yes | Highest | MDCKII-MDR1, LLC-MDR1 | [1] |
| S-Licarbazepine (S-LC) | Yes | Lower than ESL, OXC | MDCKII-MDR1, LLC-MDR1 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Adapted from Oxcarbazepine Protocol)
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified solvent displacement method.[4][11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 0.5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic bath/probe sonicator
-
Centrifuge
-
Freeze-dryer
Method:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS)
-
Zeta Potential: Laser Doppler Anemometry
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles and the supernatant using a validated analytical method (e.g., HPLC).
Protocol 2: In Vitro BBB Permeability Assay
This protocol outlines a general procedure for assessing the permeability of this compound across a cell-based in vitro BBB model (e.g., Caco-2 or MDCK-MDR1 cells).[12][13]
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound solution of known concentration
-
Lucifer yellow or other paracellular marker
-
Analytical instrument for quantifying this compound and the marker (e.g., LC-MS/MS)
Method:
-
Cell Seeding and Culture: Seed the cells on the Transwell® inserts and culture until a confluent monolayer with stable TEER is formed.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers to ensure their integrity.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution (donor solution) to the apical (upper) chamber.
-
Add fresh transport buffer (receiver solution) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical): Perform the same steps as above but add the donor solution to the basolateral chamber and sample from the apical chamber to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Efflux Ratio Calculation:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded nanoparticles.
Caption: Simplified diagram illustrating P-glycoprotein mediated efflux of this compound at the blood-brain barrier.
References
- 1. In vitro transport profile of carbamazepine, oxcarbazepine, esthis compound acetate, and their active metabolites by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbamazepine and levetiracetam-loaded PLGA nanoparticles prepared by nanoprecipitation method: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Induction of P-glycoprotein in lymphocytes by carbamazepine and rifampicin: the role of nuclear hormone response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, brain distribution and plasma protein binding of carbamazepine and nine derivatives: New set of data … [ouci.dntb.gov.ua]
- 9. eg-fr.uc.pt [eg-fr.uc.pt]
- 10. Pharmacokinetic variability of esthis compound in real clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A-NEW-IN-VITRO-BLOOD-BRAIN-BARRIER-MODEL-TO-SCREEN-FOR-ANTIEPILEPTIC-DRUG-BRAIN-PENETRATION [aesnet.org]
Technical Support Center: Assessing and Mitigating the Cytotoxicity of Licarbazepine in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Licarbazepine. The information is designed to address specific issues that may be encountered during the assessment and mitigation of its cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an active metabolite of the antiepileptic drugs Oxcarbazepine and Esthis compound acetate (B1210297).[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which contributes to its anticonvulsant effects.
Q2: What are the expected cytotoxic effects of this compound in vitro?
This compound, as the active metabolite of Esthis compound acetate and Oxcarbazepine, is expected to exhibit cytotoxic effects at high concentrations. Studies on its parent compounds have shown induction of apoptosis and cell cycle arrest in various cell lines, including glioma and lymphocyte cultures.[2][3] The cytotoxic potential can vary significantly depending on the cell type and exposure duration.
Q3: Which cell lines are suitable for assessing this compound cytotoxicity?
The choice of cell line should be guided by the research question. Commonly used cell lines for assessing neurotoxicity and general cytotoxicity include:
-
SH-SY5Y (Human neuroblastoma): A relevant model for neurotoxicity studies.
-
HepG2 (Human hepatoma): A standard model for assessing drug-induced liver injury.[4][5]
-
Jurkat (Human T-lymphocyte): A model for evaluating immunotoxicity.
Q4: What are the key signaling pathways potentially involved in this compound-induced cytotoxicity?
Based on studies with related compounds, the primary signaling pathways implicated in this compound-induced cytotoxicity are likely to be:
-
Apoptosis: The intrinsic (mitochondrial) pathway is often activated by cytotoxic drugs, leading to the activation of caspases and subsequent cell death.[2]
-
Autophagy: This cellular self-degradation process can be either a pro-survival or pro-death mechanism depending on the cellular context and the nature of the stressor.
Troubleshooting Guides
Problem 1: High Background Signal in Cytotoxicity Assays
Symptoms:
-
High absorbance/fluorescence readings in control wells (media only or vehicle control).
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| MTT Assay: Phenol (B47542) red in the culture medium can interfere with absorbance readings. | Use phenol red-free medium during the MTT incubation step. |
| MTT Assay: Microbial contamination can reduce the MTT reagent. | Visually inspect plates for contamination. Ensure aseptic techniques. |
| LDH Assay: Serum in the culture medium may have high endogenous LDH activity. | Use a serum-free medium during the assay or test the serum for LDH activity beforehand. |
| All Assays: Incomplete solubilization of assay reagents. | Ensure complete dissolution of reagents as per the manufacturer's protocol. |
Problem 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate wells.
-
Significant differences in results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven cell seeding density. | Ensure a homogeneous cell suspension before and during plating. |
| "Edge effect" in 96-well plates due to evaporation. | Fill the outer wells with sterile PBS or media without cells and exclude them from analysis. |
| Inaccurate pipetting of compounds or reagents. | Calibrate pipettes regularly and use consistent pipetting techniques. |
| Compound precipitation at high concentrations. | Check the solubility of this compound in the culture medium. Use a suitable solvent like DMSO at a final concentration below 0.5%. |
Problem 3: No Observable Cytotoxicity
Symptoms:
-
Cell viability remains high even at the highest concentrations of this compound tested.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Cell line is resistant to this compound. | Consider using a different, more sensitive cell line or a positive control known to induce cytotoxicity in the current cell line. |
| Inactive compound. | Verify the purity and activity of the this compound stock. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound's parent compounds, Esthis compound acetate and Oxcarbazepine, in various cell lines. This data can be used as a reference for estimating the potential cytotoxic concentration range for this compound.
Disclaimer: The IC50 values for this compound may differ from its parent compounds. This data is for estimation purposes only, and it is recommended to determine the IC50 of this compound experimentally for each specific cell line and experimental condition.
Table 1: IC50 Values of Esthis compound Acetate in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| C6 | Rat Glioma | 48 | 1.63 | [2] |
| C6 | Rat Glioma | 72 | 1.37 | [2] |
Table 2: IC50 Values of Oxcarbazepine in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | Concentration (µg/mL) | Effect | Reference |
| Human Lymphocytes | Primary Cells | 24 | 125, 250, 500 | Decreased mitotic and proliferation indices | [3] |
| Human Lymphocytes | Primary Cells | 48 | 125, 250, 500 | Decreased mitotic and proliferation indices | [3] |
| HepG2 | Human Hepatoma | 48 | Not specified | No significant cytotoxicity at therapeutic concentrations | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cell line (e.g., SH-SY5Y, HepG2)
-
Complete culture medium (phenol red-free recommended)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
This protocol outlines the detection of key apoptosis markers following this compound treatment.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of cleaved caspase-3 and cleaved PARP relative to the loading control (β-actin).
Visualizations
References
- 1. GSRS [precision.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxcarbazepine-induced cytotoxicity and genotoxicity in human lymphocyte cultures with or without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of cytochrome P450 inductions by anti-epileptic drug oxcarbazepine, 10-hydroxyoxcarbazepine, and carbamazepine using human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Licarbazepine: A Technical Support Center for Researchers
Welcome to the technical support center for Licarbazepine, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret the spectrum of data from this compound experiments, with a focus on its clinically administered prodrug, Esthis compound (B1671253) Acetate (B1210297) (ESL).
General FAQs
Q1: What is the primary mechanism of action for this compound?
This compound is the active metabolite of the prodrug Esthis compound Acetate (ESL). Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs).[1] It selectively binds to the inactivated state of these channels, which leads to the stabilization of this conformation and a reduction in the firing of rapidly and repetitively firing neurons, a hallmark of epileptic seizures.[2]
Troubleshooting Guide: Interpreting Conflicting Experimental Data
This section addresses specific areas where experimental data on Esthis compound Acetate (ESL) and its active metabolite, this compound, may appear conflicting. Each topic includes a summary of the data, relevant experimental protocols, and a visual diagram to aid in interpretation.
Efficacy in Different Seizure Types: Beyond Partial-Onset Seizures
Issue: While ESL is well-established for treating partial-onset (focal) seizures, its efficacy in other seizure types, particularly generalized seizures, is a subject of ongoing investigation and may present conflicting results.[1][3]
Summary of Conflicting Data:
| Seizure Type | Reported Efficacy | Source Type |
| Partial-Onset Seizures | Consistently effective as both monotherapy and adjunctive therapy.[3][4] | Phase III & IV Clinical Trials |
| Primary Generalized Tonic-Clonic Seizures (PGTCS) | A prospective observational study suggests potential benefit as an adjunctive therapy.[5] | Observational Study |
| Absence and Myoclonic Seizures | Not expected to be effective.[1] | Review/Expert Opinion |
| Generalized Epilepsy (Mouse Model) | (S)-licarbazepine exacerbated spike-and-wave discharges. | Preclinical Animal Model |
Experimental Protocols:
-
Phase III Adjunctive Therapy Trial for Partial-Onset Seizures (Pooled Data):
-
Design: Four double-blind, randomized, placebo-controlled studies.
-
Population: 1703 adult patients with focal-onset seizures.
-
Intervention: Esthis compound acetate (400 mg, 800 mg, 1200 mg once-daily) or placebo as add-on therapy for a 12-week maintenance period following a 2-week titration.
-
Primary Endpoint: Standardized seizure frequency (SSF) per 4 weeks.[6]
-
-
Observational Study in Primary Generalized Tonic-Clonic Seizures (PGTCS):
-
Design: Prospective, observational, population-based register.
-
Population: 56 adult patients with PGTCS.
-
Intervention: Esthis compound acetate as adjunctive therapy.
-
Primary Endpoint: Relative reduction in standardized seizure frequency (SSF), responder rate (≥50% reduction in SSF), and seizure freedom rate at 6 and 12 months.[5]
-
Visualization:
Caption: Efficacy of Esthis compound Acetate across different seizure types.
Incidence of Hyponatremia: Clinical Trials vs. Real-World Data
Issue: A significant discrepancy exists between the incidence of hyponatremia reported in controlled clinical trials and that observed in real-world clinical practice. This can lead to confusion regarding the true risk of this adverse event.
Summary of Conflicting Data:
| Data Source | Reported Incidence of Hyponatremia (Na+ ≤125 mEq/L) | Dose-Dependency |
| Controlled Phase III Clinical Trials | 0.6% - 3.3%[1][3][7][8] | Incidence generally increased with increasing ESL dose.[7][8] |
| Retrospective Real-World Studies | 30.5% - 33%[9][10][11] | Mild hyponatremia not dose-dependent; moderate to severe was dose-dependent.[10][11] Another study found ESL-induced hyponatremia was not dose-related.[9] |
Experimental Protocols:
-
Post-Hoc Analysis of Phase III Trials:
-
Design: Pooled data from three controlled adjunctive therapy trials and two monotherapy trials, along with their open-label extensions.
-
Population: 1447 patients in adjunctive trials (1021 on ESL) and 365 in monotherapy trials.
-
Intervention: ESL doses ranging from 400 mg to 1600 mg once daily.
-
Assessment: Serum sodium concentrations, incidence of hyponatremia-related treatment-emergent adverse events (TEAEs).[7][8]
-
-
Retrospective Single-Center Study:
Visualization:
Caption: Factors contributing to conflicting hyponatremia incidence data.
Drug-Drug Interactions: A Closer Look at the "Favorable" Profile
Issue: While ESL is generally considered to have a more favorable drug-drug interaction profile than older AEDs like carbamazepine (B1668303), specific interactions can be clinically significant and require dosage adjustments.[12][13]
Summary of Conflicting Data:
| Interacting Drug | Observed Effect | Clinical Recommendation |
| Carbamazepine | Decreases esthis compound exposure.[14] | May need to increase ESL dosage.[14] |
| Phenytoin (B1677684) | ESL increases phenytoin exposure (by 31-35%).[14] | May require a reduction in phenytoin dosage.[14] |
| Topiramate (B1683207) | ESL (1200 mg) causes a minor (18%) reduction in topiramate exposure.[14] | No dosage adjustment typically required.[14] |
| Lacosamide | Combination reported to be significantly less effective in one study.[15] | Monitor clinical response. |
| Oral Contraceptives | ESL may decrease effectiveness.[13] | Use of non-hormonal contraception is recommended.[13] |
| Simvastatin | ESL decreases exposure to simvastatin.[13] | Monitor lipid levels and consider dosage adjustment. |
Experimental Protocols:
-
Drug-Drug Interaction Studies: These are typically pharmacokinetic studies in healthy volunteers or patient populations. For example, the interaction with phenytoin was likely determined by co-administering ESL and phenytoin and measuring the plasma concentrations of phenytoin over time, comparing them to the concentrations when phenytoin was administered alone.
Visualization:
Caption: Drug-drug interactions of Esthis compound Acetate.
Monotherapy vs. Adjunctive Therapy: Nuances in Efficacy
Issue: The efficacy of ESL can differ when used as a monotherapy versus an adjunctive therapy, and the prior medication history of the patient can influence outcomes, leading to potentially conflicting expectations.
Summary of Conflicting Data:
| Therapy Setting | Key Efficacy Findings |
| Adjunctive Therapy | Effective at 800 mg and 1200 mg once daily. A meta-analysis supports the 800 mg/day dose for a balance of efficacy and tolerability.[16] Responder rates are significantly higher than placebo.[6] |
| Conversion to Monotherapy | Effective, with high seizure freedom rates reported in some studies (up to 90.6% in one open-label extension).[17][18] |
| Monotherapy (vs. historical control) | Exit rates (due to worsening seizure control) were significantly lower than the historical control threshold.[17] |
| Monotherapy (conversion from VGSC inhibitors) | Reductions in seizure frequency and responder rates were lower in patients converting from carbamazepine or other VGSC inhibitors compared to those converting from other AEDs.[19] |
| First Adjunctive vs. Later Adjunctive Therapy | Median reductions in seizure frequency were markedly higher when ESL was used as a first add-on (72.8%) compared to a later add-on in treatment-resistant patients (22.8%).[20] |
Experimental Protocols:
-
Conversion to Monotherapy Trials (e.g., studies 093-045, 093-046):
-
Design: Randomized, historical-control, "withdrawal to monotherapy" studies.
-
Population: Adults with treatment-resistant partial-onset seizures.
-
Intervention: Patients were randomized to ESL (1200 mg or 1600 mg once daily) and their baseline AEDs were tapered and discontinued.
-
Primary Endpoint: Study exit rate compared to a historical control threshold.[17][21]
-
-
Open-Label Adjunctive Therapy Study:
-
Design: Open-label, non-randomized, 24-week study.
-
Population: Adults with focal seizures, divided into two arms: ESL as first adjunctive therapy to levetiracetam (B1674943) or lamotrigine (B1674446) (Arm 1), or as a later adjunctive therapy in treatment-resistant patients (Arm 2).
-
Primary Endpoint: Retention rates. Secondary endpoints included seizure frequency reduction.[20]
-
Visualization:
Caption: Factors influencing Esthis compound Acetate efficacy.
References
- 1. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Esthis compound acetate: its effectiveness as adjunctive therapy in clinical trials and open studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esthis compound Acetate as Adjunctive Therapy for Primary Generalized Tonic-Clonic Seizures in Adults: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pooled efficacy and safety of esthis compound acetate as add‐on treatment in patients with focal‐onset seizures: Data from four double‐blind placebo‐controlled pivotal phase III clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum sodium levels and related treatment‐emergent adverse events during esthis compound acetate use in adults with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum sodium levels and related treatment-emergent adverse events during esthis compound acetate use in adults with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiepileptic drugs-induced hyponatremia: Review and analysis of 560 hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Esthis compound-induced hyponatremia: A retrospective single-center real clinical practice study | Neuroscience Hub [med.muni.cz]
- 11. Esthis compound‐induced hyponatremia: A retrospective single‐center real clinical practice study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and drug interactions of esthis compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety Profile of Esthis compound Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. [Esthis compound acetate in clinical practice. Efficacy and safety results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Adjunctive Treatment With Esthis compound Acetate for Adults and Children With Focal-Onset Epilepsy: A Meta-Analysis [frontiersin.org]
- 17. apcz.umk.pl [apcz.umk.pl]
- 18. Long‐term efficacy and safety of esthis compound acetate monotherapy for adults with newly diagnosed focal epilepsy: An open‐label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of esthis compound acetate monotherapy in patients converting from carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy and safety of conversion to monotherapy with esthis compound acetate in adults with uncontrolled partial‐onset seizures: A randomized historical‐control phase III study based in North America - PMC [pmc.ncbi.nlm.nih.gov]
Licarbazepine Dosing & Chronic Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of Licarbazepine dosing regimens in chronic studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is the active metabolite of both oxcarbazepine (B1677851) and esthis compound (B1671253) acetate (B1210297).[1] Its therapeutic effects are primarily achieved by blocking voltage-gated sodium channels.[2][3] It has a higher affinity for the inactivated state of these channels, which means it preferentially targets neurons that are firing rapidly, a characteristic of epileptic seizures.[3][4]
Q2: We are observing unexpected variability in plasma concentrations in our animal models. What could be the cause?
A2: Several factors could contribute to this variability:
-
Drug Interactions: Co-administration with other drugs can alter this compound metabolism. For instance, enzyme inducers like phenobarbital, phenytoin, and carbamazepine (B1668303) can increase the clearance of esthis compound, leading to lower plasma concentrations.[4][5]
-
Formulation and Administration: Ensure the formulation is homogenous and the oral gavage technique is consistent. The presence of food does not significantly impact the pharmacokinetics of esthis compound acetate, so fasting is not strictly necessary.[2][6]
-
Metabolism Differences: Metabolism can vary between species. For example, in mice, esthis compound acetate is rapidly and extensively metabolized to S-licarbazepine.[7]
Q3: What are the common adverse effects observed in chronic studies, and how can we mitigate them?
A3: The most frequently reported adverse effects in clinical trials are dose-dependent and typically mild to moderate.[8] These include dizziness, somnolence, headache, nausea, and diplopia.[4][9]
-
Mitigation Strategy: A dose-titration strategy is often employed to improve tolerability. Starting with a lower dose and gradually increasing to the target maintenance dose can help minimize the incidence and severity of these side effects.[2][4] For instance, a common starting dose in adult humans is 400 mg/day, which is then increased to a maintenance dose of 800-1200 mg/day.[2]
Q4: We've noted hyponatremia in a subset of our subjects. Is this a known side effect?
A4: Yes, hyponatremia is a known, though less common, adverse effect associated with this compound and other dibenzazepines.[2][10] The incidence appears to be lower than with oxcarbazepine.[2] The risk can be increased at higher doses.[2][8] Regular monitoring of serum sodium levels is recommended, especially in long-term studies and in at-risk populations.[4]
Q5: Should we adjust dosing for subjects with renal or hepatic impairment?
A5: Yes, adjustments are necessary for renal impairment. Since esthis compound is primarily eliminated by the kidneys, a 50% dosage reduction is recommended for patients with moderate to severe renal impairment.[5][9] For mild-to-moderate hepatic impairment, dose adjustments are generally not needed. However, this compound has not been extensively studied in severe hepatic impairment, and its use in this population is not recommended.[4][9]
Data Presentation: Pharmacokinetics & Dosing
The following tables summarize key quantitative data for this compound and its prodrug, esthis compound acetate (ESL).
Table 1: Pharmacokinetic Parameters of Esthis compound (Active Metabolite)
| Parameter | Value | Species | Citation |
|---|---|---|---|
| Time to Peak Plasma (Tmax) | 1–4 hours | Human | [2] |
| Effective Half-life (t1/2) | 20–24 hours | Human | [4][5] |
| Protein Binding | < 40% | Human | [1] |
| Metabolism | Hydrolytic first-pass metabolism to S-licarbazepine | Human | [2] |
| Primary Excretion Route | Renal (approx. 66%) | Human |[5] |
Table 2: Recommended Dosing Regimens in Human Clinical Trials (Adjunctive Therapy)
| Population | Initial Dose | Titration | Maintenance Dose | Maximum Dose | Citation |
|---|---|---|---|---|---|
| Adults | 400 mg once daily | Increase by 400-600 mg weekly | 800 mg once daily | 1600 mg once daily | [4] |
| Adults (Alternative Start) | 800 mg once daily | As needed | 800-1200 mg once daily | 1600 mg once daily |[9] |
Table 3: Incidence of Common Adverse Reactions (Adjunctive Therapy in Adults)
| Adverse Reaction | Placebo (%) | ESL 800 mg/day (%) | ESL 1200 mg/day (%) | Citation |
|---|---|---|---|---|
| Dizziness | 13 | 16 | 28 | [9] |
| Somnolence | 7 | 10 | 18 | [9] |
| Nausea | 5 | 9 | 16 | [9] |
| Headache | 9 | 13 | 10 | [9] |
| Diplopia (Double Vision) | 4 | 7 | 14 | [9] |
| Fatigue | 4 | 6 | 8 |[9] |
Experimental Protocols
Protocol 1: Oral Administration in a Mouse Model
This protocol is based on methodologies used to assess the disposition of esthis compound acetate in mice.[7]
-
Animal Model: Adult male CD-1 mice are suitable for these studies.
-
Formulation: Prepare a suspension of this compound or its prodrug in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the suspension is homogenous before each administration.
-
Dosing:
-
Administer a single oral dose via gavage. A dose of 350 mg/kg has been used previously for esthis compound acetate.[7]
-
For chronic studies, dosing would be repeated at appropriate intervals (e.g., once daily), guided by the drug's half-life in the species.
-
-
Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.
-
Centrifuge blood samples to separate plasma.
-
If tissue concentrations are required, perfuse animals with saline before harvesting organs (e.g., brain, liver).
-
-
Sample Analysis:
-
Store plasma and tissue homogenates at -80°C until analysis.
-
Analyze the concentrations of this compound and its metabolites using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Protocol 2: Monitoring for Hyponatremia
-
Baseline Measurement: Prior to initiating the chronic dosing regimen, collect a baseline blood sample to determine serum sodium concentration.
-
Regular Monitoring: During the study, collect blood samples at regular intervals (e.g., weekly for the first month, then monthly thereafter) to monitor for changes in serum sodium levels.
-
Sample Handling: Collect blood in serum separator tubes. Allow the blood to clot, then centrifuge to separate the serum.
-
Analysis: Analyze serum sodium concentration using a standard clinical chemistry analyzer.
-
Action Threshold: Define a threshold for hyponatremia (e.g., serum sodium <135 mmol/L). If a subject's sodium level falls below this threshold, consider a dose reduction or temporary discontinuation of the drug, and increase the frequency of monitoring.
Visualizations: Pathways & Workflows
Caption: Metabolic pathway of Esthis compound Acetate to its active form.
Caption: General workflow for a chronic this compound study in animals.
Caption: Troubleshooting decision tree for unexpected adverse events.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and drug interactions of esthis compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disposition of esthis compound acetate in the mouse after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety Profile of Esthis compound Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. redheracles.net [redheracles.net]
Methods to prevent precipitation of Licarbazepine in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Licarbazepine in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It has limited solubility in water.[1] For creating high-concentration stock solutions, anhydrous DMSO is a common choice.
Q2: How should I prepare a this compound stock solution?
A2: To prepare a stock solution, weigh the desired amount of this compound powder in a sterile tube and add the appropriate volume of a recommended solvent like DMSO to achieve your target concentration.[2] It is crucial to ensure the powder is completely dissolved, which can be facilitated by vortexing or brief sonication.
Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A3: This phenomenon, known as solvent-shift precipitation, occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into the aqueous medium, the solvent polarity changes drastically, causing the compound to crash out of solution.
To prevent this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment if your protocol allows.
-
Serial dilutions: Instead of adding the high-concentration DMSO stock directly to your medium, perform an intermediate dilution in your cell culture medium or a buffer.
-
Slow addition and mixing: Add the this compound stock solution dropwise to your pre-warmed (37°C) aqueous medium while gently vortexing or stirring. This helps to disperse the compound more effectively.
-
Use of co-solvents: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] Another approach is to use cyclodextrins, which can enhance the aqueous solubility of hydrophobic compounds.[3][4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: To maintain the stability of your this compound stock solution, it is recommended to store it in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended (stable for up to 3 months in solvent). For short-term storage, -20°C is suitable (stable for up to 2 weeks in solvent).[2] Always allow the solution to fully equilibrate to room temperature before use to ensure the compound is completely redissolved.
Troubleshooting Guide
If you are experiencing precipitation with your this compound stock solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 50.14 | 197.19 |
| DMF | 25.0 | 98.31 |
| Ethanol | 7.86 | 30.89 |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.97 |
| Data sourced from MedKoo Biosciences product data sheet.[2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 254.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment, accurately weigh 2.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution for 10-15 minutes in a water bath sonicator.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile polypropylene (B1209903) tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
References
Addressing batch-to-batch inconsistencies of synthetic Licarbazepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Licarbazepine. Our goal is to help you address potential batch-to-batch inconsistencies and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of batch-to-batch inconsistency in synthetic this compound?
A1: Batch-to-batch inconsistencies in synthetic this compound can arise from several factors, primarily related to the manufacturing process and chemical stability of the compound. These include:
-
Residual Impurities: The synthesis of this compound, often as part of the prodrug Esthis compound (B1671253) Acetate (B1210297), can result in various process-related impurities and by-products.[1] The presence and concentration of these impurities can vary between batches.
-
Degradation Products: this compound and its precursors can degrade under certain conditions. For instance, Esthis compound Acetate is known to be susceptible to alkaline hydrolysis, which can lead to the formation of degradation products.[2][3]
-
Polymorphism: While not explicitly detailed for this compound in the provided context, related compounds like Carbamazepine (B1668303) are known to exist in different polymorphic forms, which can affect physical properties like solubility and dissolution rate.[4] This could be a potential source of variability for this compound.
-
Particle Size and Morphology: Variations in particle size and crystal shape between batches can significantly impact the dissolution rate and, consequently, the bioavailability of poorly water-soluble drugs like this compound.[4]
Q2: What are the typical impurities that might be present in a batch of synthetic this compound?
A2: Impurities in synthetic this compound can originate from starting materials, intermediates, or by-products of the chemical synthesis. For the closely related Esthis compound Acetate, identified impurities include:
-
Oxcarbazepine
-
Carbamazepine
-
10,11-Dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide (a degradation product)[2]
-
Process-related impurities from the acetylation step, such as propionate (B1217596) analogs if propionic anhydride (B1165640) is present in the acetic anhydride.[5][6]
Q3: How can I assess the purity and consistency of my this compound batches?
A3: A combination of analytical techniques is recommended to thoroughly characterize each batch of synthetic this compound. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying this compound and separating it from known impurities.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying this compound and its metabolites, as well as unknown impurities.[6][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the active pharmaceutical ingredient (API) and any isolated impurities.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
You observe significant variations in the pharmacological effect of different batches of this compound in your in-vitro or in-vivo experiments.
Potential Cause: The observed variability may be due to differences in the purity profile or the physical properties of the this compound batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Detailed Steps:
-
Comprehensive Batch Characterization:
-
Purity Assessment (HPLC): Use a validated HPLC method to accurately determine the purity of each batch.
-
Impurity Profiling (LC-MS): Identify and quantify any impurities present in each batch.
-
Dissolution Testing: Perform dissolution studies under consistent conditions to assess the rate and extent of drug release.
-
-
Comparative Analysis:
-
If purity and impurity profiles differ, investigate whether the identified impurities have any biological activity that could interfere with your assay.
-
If dissolution profiles are inconsistent, this may point to differences in particle size or crystal form, affecting the concentration of dissolved drug over time.
-
-
Physical Property Investigation:
-
If significant differences in dissolution are observed, further characterization of the solid-state properties, such as particle size distribution and crystalline form, is warranted.
-
-
Supplier Communication:
-
Provide your analytical data to the supplier to inquire about potential reasons for the batch-to-batch variability.
-
Issue 2: Poor or Variable Dissolution
You are experiencing difficulties with the dissolution of synthetic this compound, leading to inconsistent concentrations in your stock solutions or experimental media.
Potential Cause: this compound is known to be poorly water-soluble.[11][12] Inconsistencies in dissolution can be attributed to variations in particle size, crystal form (polymorphism), or the presence of excipients in the formulation.[4]
Troubleshooting Workflow:
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijcpa.in [ijcpa.in]
- 3. Development of a stress induced validated UPLC-PDA method for the analysis of Esthis compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of intrinsic dissolution behavior of different carbamazepine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification, synthesis and characterization of an unknown process related impurity in esthis compound acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, esthis compound acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Signal Suppression of Licarbazepine in Mass Spectrometry
Welcome to the technical support center for the analysis of Licarbazepine using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to signal suppression during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). This phenomenon can lead to inaccurate and unreliable quantitative results, including underestimation of the analyte concentration, poor reproducibility, and decreased sensitivity.
Q2: What are the common causes of signal suppression for this compound?
A2: The primary causes of signal suppression in this compound analysis are endogenous components from biological matrices that co-elute with the analyte. These include:
-
Phospholipids: Abundant in plasma and serum, these molecules are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.
-
Other Endogenous Molecules: Metabolites and other small molecules present in the biological sample can compete with this compound for ionization.
Q3: My this compound signal is low or non-existent. What are the first steps to troubleshoot this?
A3: When encountering a loss of signal, it's crucial to systematically investigate the potential causes. A recommended initial approach is to determine if the issue lies with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). A good starting point is to inject a freshly prepared standard solution of this compound. If the signal is restored, the problem likely originates from the sample preparation or the sample matrix itself. If the signal is still absent, the issue is more likely related to the LC-MS system.
Q4: How can I assess if my this compound analysis is being affected by matrix effects?
A4: A post-extraction spike experiment is a standard method to evaluate matrix effects. This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of a pure standard solution at the same concentration. A significant difference in peak areas indicates the presence of ion suppression or enhancement.
Q5: What are the most common MS/MS transitions and adducts observed for this compound?
A5: this compound is typically analyzed in positive ion electrospray (ESI+) mode. The most commonly reported protonated molecule is [M+H]⁺ at m/z 255.1 or 255.2. The primary fragmentation transition used for quantification is m/z 255.1 → 194.1 [1][2]. While the protonated molecule is the primary ion of interest, other adducts such as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts can also be observed, depending on the sample and mobile phase cleanliness.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Mitigate Matrix Effects
Effective sample preparation is the first line of defense against signal suppression. The goal is to remove as many interfering matrix components as possible while maximizing the recovery of this compound.
Experimental Protocols:
-
Protein Precipitation (PPT): A simple and fast method, but often results in "dirtier" extracts with more significant matrix effects.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) (ACN).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive.
-
To 200 µL of plasma, add a suitable internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute.
-
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can be automated for high throughput.
-
Condition: Condition a reversed-phase SPE cartridge (e.g., C18 or a hydrophilic-lipophilic balanced polymer) with methanol (B129727) followed by water.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
-
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 60-85%[1] | Can be significant | Fast and simple | "Dirty" extracts, higher potential for ion suppression |
| Liquid-Liquid Extraction (LLE) | 75-95% | Moderate | Cleaner than PPT | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | >90%[3] | Minimal[3] | Cleanest extracts, high recovery, automatable | More expensive, requires method development |
Note: Recovery and matrix effect values are typical ranges and can vary based on the specific protocol and laboratory conditions.
Guide 2: Chromatographic and Mass Spectrometric Optimization
If signal suppression persists after optimizing sample preparation, further improvements can be made by adjusting the LC and MS parameters.
Experimental Protocols:
-
LC Method Optimization:
-
Gradient Modification: Adjust the gradient slope to achieve better chromatographic separation between this compound and co-eluting matrix components. A shallower gradient around the elution time of this compound can improve resolution.
-
Column Chemistry: If co-elution is a persistent issue, consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
Mobile Phase pH: The pH of the mobile phase can influence the retention of this compound and the ionization of interfering compounds. For ESI positive mode, adding a small amount of an acid like formic acid (0.1%) is common. However, for some analytes, a higher pH mobile phase can improve signal intensity[1]. Experiment with different pH values to find the optimal condition for this compound in your system.
-
-
MS Ion Source Parameter Optimization:
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters without chromatographic influence.
-
Parameter Adjustment: Systematically adjust the following parameters to maximize the signal for the m/z 255.1 → 194.1 transition:
-
Capillary/Spray Voltage: Typically 3-5 kV for ESI+.
-
Gas Temperatures (Desolvation/Drying Gas): Optimize for efficient solvent evaporation without causing thermal degradation.
-
Gas Flow Rates (Nebulizer and Drying Gas): Adjust to ensure stable spray and efficient desolvation.
-
Collision Energy: Optimize for the desired fragmentation pattern.
-
-
Data Presentation: Typical MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 255.1 |
| Product Ion (m/z) | 194.1 |
| Capillary Voltage | 4.0 - 5.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Collision Energy | 15 - 25 eV |
Note: These are starting points; optimal values will vary between different mass spectrometer models.
Guide 3: Advanced Troubleshooting Strategies
Stable Isotope-Labeled Internal Standard (SIL-IS):
The most effective way to compensate for signal suppression is to use a stable isotope-labeled internal standard (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.
Workflow for Implementing a SIL-IS:
-
Procure SIL-IS: Obtain a certified this compound stable isotope-labeled standard.
-
Optimize MS Parameters: Determine the optimal precursor and product ions for the SIL-IS.
-
Spike Samples: Add a known concentration of the SIL-IS to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Quantify: Calculate the analyte concentration based on the peak area ratio of the analyte to the SIL-IS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a specific and sensitive LC-MS/MS method for determination of esthis compound in human plasma and its clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of esthis compound acetate, esthis compound, R-licarbazepine and oxcarbazepine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Injection Parameters for Licarbazepine in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the chromatographic analysis of Licarbazepine.
Frequently Asked Questions (FAQs)
Q1: What are the typical injection volumes used for this compound analysis in HPLC?
A1: Based on validated methods, injection volumes for this compound analysis typically range from 10 µL to 50 µL.[1] The optimal volume depends on the concentration of this compound in the sample and the sensitivity of the detector. For highly concentrated samples, a smaller injection volume may be necessary to avoid column overload and peak distortion.
Q2: What is the recommended solvent for dissolving this compound samples before injection?
A2: The general best practice is to dissolve the sample in a solvent that is weaker than or has a similar elution strength to the mobile phase. For reversed-phase chromatography of this compound, this often involves a mixture of the mobile phase components, such as a methanol (B129727)/water or acetonitrile/water mixture.[2][3] Using a solvent significantly stronger than the mobile phase can lead to poor peak shape, including peak fronting.[2][3]
Q3: How can I prevent sample carryover in my this compound analysis?
A3: Sample carryover can be minimized by implementing a robust needle and injector wash protocol between injections. The wash solvent should be strong enough to solubilize this compound effectively. A mixture of organic solvent and water is often used. Ensure that the injection port and needle are clean and that there are no worn seals, which can be a source of carryover.
Q4: What are the key metabolites of this compound that I should be aware of during chromatographic analysis?
A4: this compound is the active metabolite of Oxcarbazepine (B1677851) and Esthis compound (B1671253) acetate (B1210297). When analyzing samples from biological matrices, it's important to consider the presence of these parent compounds and other related metabolites, which may co-elute or interfere with the this compound peak if the chromatographic method is not optimized for selectivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound, with a focus on injection parameters as the root cause.
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the potential causes related to my injection and how can I fix it?
A: Peak tailing for this compound can be caused by several factors, often related to secondary interactions with the stationary phase.
Probable Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups in this compound, causing peak tailing.
-
Solution: Adjusting the pH of the sample solvent to be similar to the mobile phase can help maintain a consistent ionization state of the analyte. Using a mobile phase with a suitable buffer can also mask these secondary interactions.
-
-
Sample Overload: Injecting too much this compound can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Sample Solvent pH: If the pH of the sample solvent is significantly different from the mobile phase, it can cause band broadening and tailing as the sample enters the column.
-
Solution: Ensure the sample solvent pH is as close as possible to the mobile phase pH.
-
Troubleshooting Workflow: Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Issue 2: Peak Fronting
Q: The peak for this compound in my chromatogram is fronting. What injection parameters should I investigate?
A: Peak fronting is often a result of column overload or issues with the sample solvent.
Probable Causes & Solutions:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Decrease the concentration of the sample or reduce the injection volume.[1]
-
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that has a higher elution strength than the mobile phase, the analyte can travel through the column too quickly at the injection point, causing the peak to front.[2][3]
-
Large Injection Volume: Injecting a large volume of sample, even if the concentration is not excessively high, can lead to band broadening and peak fronting.
-
Solution: Reduce the injection volume.
-
Troubleshooting Workflow: Peak Fronting
Caption: A flowchart for troubleshooting peak fronting.
Issue 3: Sample Carryover
Q: I am observing a peak for this compound in my blank injections following the injection of a standard or sample. How can I resolve this carryover issue?
A: Sample carryover is indicative of residual analyte from a previous injection remaining in the system.
Probable Causes & Solutions:
-
Inadequate Needle/Injector Wash: The wash solvent may not be strong enough to completely remove this compound from the needle and injection port.
-
Solution: Use a stronger wash solvent. A higher percentage of organic solvent in the wash solution is often effective. Also, increase the volume of the wash solvent used.
-
-
Worn Injector Seals: Damaged or worn rotor seals in the injection valve can trap and subsequently release small amounts of the sample.
-
Solution: Inspect and replace the rotor seal and other relevant seals in the injector as part of routine maintenance.
-
-
Adsorption to Tubing or Column: this compound may adsorb to surfaces in the flow path, especially if there are areas of dead volume.
-
Solution: Ensure all fittings are properly made to minimize dead volume. If carryover persists, flushing the system with a strong solvent may be necessary.
-
Troubleshooting Workflow: Sample Carryover
Caption: A flowchart for troubleshooting sample carryover.
Data Presentation: Validated HPLC Methods for this compound and Related Compounds
The following table summarizes chromatographic conditions from published and validated HPLC methods for the analysis of this compound and its parent compounds. This information can serve as a starting point for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | This compound, Oxcarbazepine, etc. | This compound | Esthis compound acetate, this compound, etc. |
| Column | Reversed-phase C18 (55 mm x 4 mm, 3 µm)[4] | Reversed-phase C18 | ChiraDex (250 mm x 4 mm, 5 µm)[5] |
| Mobile Phase | Water:Methanol:Acetonitrile (64:30:6, v/v/v)[4] | 50 mM Sodium-dihydrogen-phosphate-monohydrate/Acetonitrile (70:30, v/v)[6] | Water:Methanol (88:12, v/v)[5] |
| Flow Rate | 1.0 mL/min[4] | 0.9 mL/min[6] | 0.7 mL/min[5] |
| Injection Volume | 20 µL[4] | Not Specified | Not Specified |
| Detection | UV at 235 nm[4] | UV at 210 nm[6] | UV at 225 nm[5] |
| Column Temp. | 40°C[4] | 30°C[6] | 30°C[5] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Injection Volume
-
Prepare a Standard Solution: Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) and dilute it to a concentration that gives a good signal-to-noise ratio with a small injection volume (e.g., 5 µL).
-
Initial Injection: Inject a small volume (e.g., 2-5 µL) of the standard solution and record the chromatogram.
-
Incremental Injections: Gradually increase the injection volume (e.g., in 5 µL increments) while keeping the concentration constant.
-
Monitor Peak Shape: For each injection, monitor the peak shape, asymmetry factor, and retention time.
-
Determine Optimal Volume: The optimal injection volume is the maximum volume that can be injected without significant peak fronting or a decrease in resolution.
Protocol 2: Assessing the Effect of Sample Solvent
-
Prepare a Standard Solution: Prepare a stock solution of this compound in a strong solvent (e.g., 100% methanol or acetonitrile).
-
Prepare Sample Dilutions: Create a series of dilutions of the stock solution using different solvent compositions, ranging from 100% strong solvent to a composition similar to the mobile phase.
-
Inject Samples: Inject a consistent volume of each diluted sample.
-
Compare Chromatograms: Compare the peak shape, particularly the asymmetry, for each sample.
-
Select Optimal Solvent: The optimal sample solvent is the one that provides the best peak shape without compromising the solubility of this compound. Ideally, this will be a solvent composition that is the same as or weaker than the mobile phase.[2][3]
References
- 1. akjournals.com [akjournals.com]
- 2. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective HPLC-UV method for determination of esthis compound acetate (BIA 2-093) and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a reversed-phase HPLC method for this compound monitoring in serum of patients under oxcarbazepine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Animal Welfare in Licarbazepine Administration Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting animal studies involving Licarbazepine, with a strong focus on animal welfare. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an active metabolite of the anticonvulsant drugs Oxcarbazepine and Esthis compound acetate (B1210297).[1] It functions as a voltage-gated sodium channel blocker.[1] Its therapeutic effects are attributed to the inhibition of these channels, which helps to stabilize neuronal membranes and limit the repetitive firing of neurons that can lead to seizures.[2]
Q2: What are the recommended routes of administration for this compound in rodents?
A2: Oral gavage is a common and precise method for administering this compound in rodent studies.[1] This technique ensures that a specific dose is delivered directly into the stomach. It is crucial that this procedure is performed by well-trained personnel to avoid injury to the animal.[3][4]
Q3: What are suitable vehicles for preparing this compound for oral administration in rodents?
A3: The choice of vehicle depends on the physicochemical properties of this compound. Common vehicles used in rodent oral gavage studies include:
-
Aqueous solutions such as water or saline.
-
Suspensions in 0.5% w/v carboxymethyl cellulose (B213188) (CMC).[5]
-
Solutions in corn oil.[5]
-
Formulations containing a combination of DMSO, PEG300, and Tween-80 for compounds with poor aqueous solubility. A common ratio for normal mice is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. For more sensitive animals, a lower concentration of DMSO (e.g., 2%) is recommended.[6]
It is essential to assess the solubility and stability of this compound in the chosen vehicle before starting the study.
Q4: What are the potential adverse effects of this compound in animal studies?
A4: While specific data for this compound is limited, information from its parent compounds, Oxcarbazepine and Esthis compound acetate, can provide insights into potential adverse effects. These may include central nervous system-related signs such as sedation, ataxia (impaired coordination), and dizziness.[7] In a mouse model of genetic generalized epilepsy, (S)-licarbazepine was observed to exacerbate seizures.[8] Juvenile animal studies with Esthis compound acetate in dogs have shown potential immunotoxicity, including lymphoid depletion and bone marrow hypocellularity, at all tested doses.[9]
Troubleshooting Guides
Troubleshooting Administration and Formulation Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty with Oral Gavage Procedure (e.g., animal resistance, fluid from nose/mouth) | Improper restraint, incorrect gavage needle size or placement, excessive force. | Ensure proper training in animal handling and gavage techniques. Use the correct size and type of gavage needle for the animal's weight.[3] Advance the needle gently and never force it. If fluid appears from the nose or mouth, withdraw the needle immediately as it may have entered the trachea.[3][4] Consider coating the gavage needle with a sucrose (B13894) solution to reduce stress and improve acceptance by the animal.[10] |
| Precipitation or Instability of this compound Formulation | Poor solubility of this compound in the chosen vehicle, incorrect pH, or degradation over time. | Test the solubility and stability of your formulation before administration. Consider using a co-solvent system (e.g., with DMSO and PEG300) for compounds with low aqueous solubility.[6] Prepare fresh formulations regularly and store them under appropriate conditions (e.g., protected from light, refrigerated if necessary). |
| Animal Stress and Anxiety During Dosing | Repeated handling and restraint for oral gavage can be stressful for the animals. | Handle animals gently and allow them to acclimatize to the procedure.[4] Consider alternative, less stressful oral administration methods if precise dosing is not critical, such as voluntary consumption of the compound mixed with a palatable food.[11] |
Troubleshooting Adverse Clinical Signs
| Observed Sign | Possible Cause(s) | Recommended Action(s) |
| Sedation, Ataxia, Lethargy | Expected pharmacological effect of a CNS-active anticonvulsant. Dose may be too high. | Monitor the onset, duration, and severity of the signs. Record observations systematically. If signs are severe or persistent, consider reducing the dose in subsequent experiments. Ensure the animal has easy access to food and water. |
| Increased Seizure Activity | Paradoxical effect of the drug in certain epilepsy models or at specific doses.[8] | Carefully document the seizure frequency and severity. This may be a compound-specific effect that is important for the study's outcome. Consider the specific genetic background of your animal model. |
| Weight Loss or Reduced Food/Water Intake | Drug-induced malaise, sedation, or gastrointestinal effects. | Monitor body weight and food/water consumption daily. If significant weight loss occurs, provide supplemental nutrition and hydration. If the issue persists, re-evaluate the dose and vehicle. |
| Signs of Pain or Distress (e.g., hunched posture, piloerection, vocalization) | Potential for esophageal injury from gavage, or other unforeseen toxic effects. | Immediately pause dosing for the affected animal. Conduct a thorough clinical examination. If injury from the gavage procedure is suspected, provide appropriate veterinary care. If the distress appears to be a systemic effect of the drug, consider humane endpoints in consultation with a veterinarian. |
Data Presentation
Summary of Potential Adverse Effects of this compound and Related Compounds in Animal Models
| Adverse Effect | Animal Model | Compound | Dosage | Observations | Reference |
| Seizure Exacerbation | Mouse (genetic generalized epilepsy) | (S)-Licarbazepine | 20 mg/kg | Significantly increased the number of spike-and-wave discharges. | [8] |
| Sedation/Myorelaxant Effects | Mouse | Esthis compound acetate | 250-500 mg/kg (single oral gavage) | Dose-dependent sedation, motor signs, decreased reactivity, and abnormal gait. | [12] |
| Hypothermia | Mouse | Esthis compound acetate | 100, 250, 500 mg/kg | Dose-dependent decrease in body temperature. | [12] |
| Convulsions | Mouse | Esthis compound acetate | 500 mg/kg | Observed at high doses. | [12] |
| Immunotoxicity | Juvenile Dog (10-month study) | Esthis compound acetate | All doses tested | Spontaneous deaths, lymphoid depletion in lymphoid tissues, and bone marrow hypocellularity. | [9] |
Experimental Protocols
Detailed Methodology: Oral Gavage Administration of this compound in Rodents
This protocol provides a general framework. Specific details such as dosage and vehicle should be optimized for your particular study and approved by your Institutional Animal Care and Use Committee (IACUC).
-
Preparation of this compound Formulation:
-
Based on solubility and stability studies, prepare the this compound formulation. For example, to prepare a suspension in 0.5% CMC:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose in sterile water.
-
Gradually add the this compound powder to the CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
-
Ensure the final concentration allows for an appropriate administration volume (typically 5-10 mL/kg for rats and 10-20 mL/kg for mice).
-
-
Animal Preparation and Restraint:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Gently but firmly restrain the animal. For mice, this can be achieved by scruffing the neck and back to immobilize the head and body. For rats, a similar but larger grip is used, ensuring the animal is secure. Proper restraint is critical to prevent injury.[4]
-
-
Gavage Needle Insertion:
-
Select the appropriate size gavage needle. The needle should be long enough to reach the stomach but not so long as to risk perforation. The tip should be a smooth ball to prevent esophageal trauma.[3]
-
With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the tube is advanced. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.[3]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Administering the substance too quickly can cause regurgitation and aspiration.[3]
-
-
Post-Administration Monitoring:
-
After administration, carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal closely for at least 30 minutes for any immediate adverse reactions, such as respiratory distress, which could indicate accidental administration into the trachea.[3]
-
Continue to monitor the animals according to the study protocol, paying close attention to the clinical signs outlined in the troubleshooting guide.
-
Mandatory Visualizations
References
- 1. Stereoselective disposition of S- and R-licarbazepine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative sensitivity of laboratory animals used for preclinical convulsion risk assessment to drug-induced convulsion [jstage.jst.go.jp]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. instechlabs.com [instechlabs.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticonvulsants Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Independent Validation of Licarbazepine's Sodium Channel Blocking Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sodium channel blocking activity of Licarbazepine, a key active metabolite of the anticonvulsant drug Oxcarbazepine (B1677851).[1] The therapeutic effects of Oxcarbazepine and its prodrug, Esthis compound acetate, are mediated through this compound and its enantiomer, Esthis compound.[1] Understanding the potency and selectivity of this compound at voltage-gated sodium channels (Navs) is crucial for elucidating its mechanism of action and for the development of novel therapeutics for neurological disorders such as epilepsy.
This document presents a comparative analysis of this compound's activity alongside other established sodium channel blockers. The data is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future validation studies.
Quantitative Comparison of Sodium Channel Blocker Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. The following table summarizes the IC50 values for Esthis compound ((S)-Licarbazepine), the pharmacologically active enantiomer, and other commonly used sodium channel blockers against various human voltage-gated sodium channel (hNav) subtypes. These values have been compiled from electrophysiological studies, primarily using the whole-cell patch-clamp technique on recombinant cell lines (e.g., HEK-293 or CHO cells) expressing specific hNav subtypes. It is important to note that IC50 values can be influenced by experimental conditions such as the holding potential and stimulation frequency.
| Drug | hNav1.1 (µM) | hNav1.2 (µM) | hNav1.3 (µM) | hNav1.4 (µM) | hNav1.5 (Cardiac) (µM) | hNav1.6 (µM) | hNav1.7 (µM) | hNav1.8 (µM) |
| Esthis compound | Data not available | Data not available | Data not available | Data not available | Potent Inhibition | Data not available | Data not available | Data not available |
| Oxcarbazepine | 3.1 (general INa)[2][3] | 160 (binding)[4] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Carbamazepine | Selectively inhibits | >100 | 86.74[5] | 45.76[5] | 22.92[5] | >100 | 46.72[5] | Data not available |
| Lamotrigine | Data not available | 10[6] | Data not available | 45.34[7] | 62[6] | Data not available | Selectively inhibits[7] | 96[6] |
| Phenytoin | No activity (>300)[7] | No activity (>300)[7] | Data not available | No activity (>300)[7] | ~10[8] | No activity (>300)[7] | No activity (>300)[7] | Data not available |
| Lidocaine | Data not available | Data not available | Data not available | Less sensitive than Nav1.5[9] | 17 - 20[9] | Data not available | Data not available | More sensitive than Nav1.7[9] |
Note: "Potent Inhibition" for Esthis compound on Nav1.5 indicates a demonstrated inhibitory effect, though a specific IC50 value was not provided in the cited literature.[10] Oxcarbazepine's general sodium current (INa) inhibition is noted, with a binding affinity IC50 also provided.[2][3][4] Carbamazepine and Lamotrigine show selective inhibition on certain subtypes.[7] Phenytoin's activity was not significant on several subtypes tested.[7]
Experimental Protocols
The validation of sodium channel blocking activity is predominantly conducted using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the cell membrane of a single cell expressing the sodium channel subtype of interest.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
-
Cell Preparation:
-
HEK-293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells are stably transfected to express the specific human voltage-gated sodium channel subtype (e.g., hNav1.2).[11][12]
-
Cells are cultured on glass coverslips and induced for channel expression 15-20 hours prior to recording, if using an inducible expression system.[11]
-
-
Solutions:
-
External (Extracellular) Solution (in mM): Typically contains NaCl (e.g., 80-140), KCl (e.g., 4-5), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and Glucose (e.g., 5-10). The pH is adjusted to 7.4.[11][13]
-
Internal (Intracellular/Pipette) Solution (in mM): Often contains CsF or CsCl (e.g., 140) to block potassium channels, NaCl (e.g., 10), EGTA (e.g., 5-10) to chelate intracellular calcium, and HEPES (e.g., 10). The pH is adjusted to 7.2-7.3.[11][14]
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.[13][15]
-
A glass micropipette with a resistance of 3-7 MΩ, filled with the internal solution, is positioned onto the surface of a target cell.[13][15]
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The cell membrane under the pipette is then ruptured by applying suction, establishing the "whole-cell" configuration which allows for control of the membrane voltage and measurement of the total current across the cell membrane.[13][15]
-
-
Voltage-Clamp Protocol and Data Acquisition:
-
The cell membrane potential is held at a negative potential (e.g., -100 mV) to keep the sodium channels in a resting, closed state.[11][12]
-
To elicit a sodium current, a depolarizing voltage step (e.g., to 0 mV for 20 ms) is applied.[11][12]
-
A stable baseline current is established by applying these test pulses at a set frequency (e.g., 0.5 Hz).[11]
-
The cell is then perfused with increasing concentrations of the test compound (e.g., this compound). The sodium current is recorded at each concentration until a steady-state block is achieved.[11][12]
-
-
Data Analysis:
-
The peak amplitude of the sodium current is measured before (control) and after the application of the drug.
-
The percentage of current inhibition is calculated for each drug concentration.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration. The IC50 value is determined by fitting this curve with the Hill equation.[9]
-
Visualizations
Signaling Pathway of Sodium Channel Blockade
Caption: this compound binds to voltage-gated sodium channels, blocking sodium influx.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for determining sodium channel blocker IC50 using patch-clamp.
Logical Relationship for Comparative Analysis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lamotrigine - Biochemicals - CAT N°: 15428 [bertin-bioreagent.com]
- 7. apconix.com [apconix.com]
- 8. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Whole-cell patch-clamp recordings (human Nav1.2 and Nav1.7) [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. fda.gov [fda.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Comparative Efficacy of Licarbazepine and Eslicarbazepine in Seizure Models: A Guide for Researchers
This guide provides an objective comparison of the efficacy of Licarbazepine and its S-enantiomer, Esthis compound (B1671253), in preclinical seizure models. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological profiles of these related anticonvulsant compounds. The content delves into their mechanisms of action, metabolic pathways, and performance in key experimental paradigms, supported by quantitative data and detailed methodologies.
Introduction and Metabolic Distinction
This compound and Esthis compound are central figures in the family of dibenzazepine (B1670418) carboxamide antiepileptic drugs. Understanding their relationship is crucial for interpreting efficacy data.
-
This compound: This is the primary active metabolite of the second-generation drug Oxcarbazepine (B1677851) . It exists as a racemic mixture of two enantiomers: (S)-licarbazepine and (R)-licarbazepine. Following administration of Oxcarbazepine, it is metabolized to approximately 80% (S)-licarbazepine and 20% (R)-licarbazepine.[1][2]
-
Esthis compound: This is the pure (S)-enantiomer of this compound, also known as (S)-licarbazepine.[3] It is the primary active metabolite of the third-generation prodrug Esthis compound Acetate (B1210297) (ESL) .[2][4] ESL is rapidly and almost exclusively metabolized to Esthis compound, resulting in a more stereochemically pure active compound in circulation compared to the administration of Oxcarbazepine.[1][2][5]
This fundamental metabolic difference—a pure enantiomer versus a racemic mixture—underpins many of the observed distinctions in their pharmacological activity and tolerability profiles.[6]
Mechanism of Action: The Voltage-Gated Sodium Channel
The primary anticonvulsant effect of both compounds is mediated through the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[7][8][9] Their key therapeutic action involves stabilizing the inactivated state of these channels, which preferentially targets rapidly firing neurons characteristic of seizure activity while sparing those with normal firing rates.[4][5][10]
A significant distinction lies in their interaction with different inactivated states of the VGSC:
-
Fast Inactivation: A brief, transient state of non-responsiveness following an action potential. Traditional VGSC blockers like carbamazepine (B1668303) primarily affect this state.[1]
-
Slow Inactivation: A more prolonged, cumulative form of inactivation that builds up during sustained neuronal firing. Esthis compound uniquely enhances this slow inactivation process, a mechanism not shared by carbamazepine or oxcarbazepine.[1][11] This novel mechanism is thought to contribute to its potent efficacy and potentially better tolerability profile.[1][7]
Esthis compound demonstrates a higher affinity for the inactivated state of the VGSC and a lower affinity for the resting state compared to carbamazepine and oxcarbazepine, which may enhance its therapeutic index.[1][10][11][12]
Caption: Mechanism of action at the voltage-gated sodium channel (VGSC).
Metabolic Pathways of Prodrugs
The generation of this compound and Esthis compound from their respective parent prodrugs is a key pharmacokinetic differentiator. Esthis compound Acetate offers a more direct and stereospecific pathway to the primary active (S)-enantiomer.
Caption: Metabolic pathways of Esthis compound Acetate and Oxcarbazepine.
Comparative Efficacy in Preclinical Seizure Models
Direct comparative efficacy has been evaluated in models of both focal and generalized epilepsy. Data indicates that while both compounds are effective, the pure (S)-enantiomer (Esthis compound) may possess a distinct profile.
Model of Genetic Generalized Epilepsy
In a key study using a mouse model of genetic generalized epilepsy (GABAAγ2(R43Q) mutation), which is prone to spike-and-wave discharges (SWDs), the effects of Oxcarbazepine and the individual this compound enantiomers were tested.
Experimental Protocol:
-
Model: Transgenic mice carrying the human GABAA receptor γ2(R43Q) mutation.
-
Drug Administration: Oxcarbazepine (20 mg/kg), (S)-licarbazepine (20 mg/kg), and (R)-licarbazepine (20 mg/kg) were administered intraperitoneally.
-
Endpoint Measurement: Electroencephalogram (EEG) recordings were used to quantify the number and duration of spike-and-wave discharges (SWDs) before and after drug administration.
Results: Interestingly, in this specific model of generalized epilepsy, all tested compounds exacerbated seizure activity, highlighting the importance of selecting appropriate therapies based on seizure type.
Table 1: Effect on Spike-and-Wave Discharges in a Genetic Mouse Model
| Compound (20 mg/kg) | Outcome | Result |
|---|---|---|
| Oxcarbazepine | Number of SWDs | Significantly Increased[13] |
| (S)-Licarbazepine (Esthis compound) | Number of SWDs | Significantly Increased[13] |
| (R)-Licarbazepine | Number of SWDs | Significantly Increased[13] |
| All Compounds | Duration of SWDs | Unaffected[13] |
Data sourced from Tan et al., Epilepsia, 2015.[13]
This suggests that carbamazepine-based compounds, including Esthis compound, should be used with caution in patients with generalized epilepsy.[13]
Models of Focal Seizures
In animal models that predict efficacy against partial-onset (focal) seizures, Esthis compound (via its prodrug ESL) demonstrates potent anticonvulsant activity.
Experimental Protocol (General):
-
Models:
-
Maximal Electroshock (MES) Test: Induces generalized tonic-clonic seizures, predictive of efficacy against this seizure type.
-
6-Hz Psychomotor Seizure Test: A model for treatment-resistant focal seizures.
-
Amygdala-Kindled Rat Model: A model of temporal lobe epilepsy where repeated electrical stimulation leads to chronic seizures.
-
-
Drug Administration: Drugs are typically administered orally or intraperitoneally at varying doses to establish a dose-response relationship.
-
Endpoint Measurement: The primary endpoint is typically the percentage of animals protected from seizure activity or a significant reduction in seizure severity or duration. The median effective dose (ED₅₀) is often calculated.
Comparative Efficacy Summary: Direct head-to-head quantitative comparisons in the literature are sparse, but activity profiles show Esthis compound is highly effective. In various animal models, Esthis compound acetate (ESL) was shown to be equipotent to carbamazepine and more potent than oxcarbazepine.[4] It has also shown efficacy against seizures induced by various proconvulsant agents.[2][4] The more consistent delivery of the active (S)-enantiomer is believed to contribute to a more consistent anti-seizure effect compared to oxcarbazepine in rat electroshock models.[5]
Caption: General experimental workflow for the 6-Hz seizure model.
Summary of Clinical Efficacy in Partial-Onset Seizures
The preclinical profile of Esthis compound translates into robust clinical efficacy for partial-onset (focal) seizures, as demonstrated in numerous phase III trials of its prodrug, Esthis compound Acetate (ESL).
Table 2: Pooled Phase III Adjunctive Therapy Trials of Esthis compound Acetate
| Efficacy Outcome | Placebo | ESL 800 mg/day | ESL 1200 mg/day |
|---|---|---|---|
| Median Reduction in Seizure Frequency | -21.8% | -29.7% | -35.6%[12] |
| Responder Rate (≥50% seizure reduction) | 22.6% | 34.5% | 38.0%[4] |
| Seizure Freedom Rate | 0.9% - 2.0% | 2.0% - 4.8% | 2.2% - 8.0%[4][12] |
Data pooled and compiled from multiple randomized, placebo-controlled trials.[11][12][14]
Observational studies have also shown that patients with inadequate seizure control on oxcarbazepine may experience a significant reduction in seizure frequency when switched to ESL, further suggesting a potential efficacy advantage of the pure S-enantiomer.[6][11]
Conclusion
The primary distinction between this compound and Esthis compound lies in their stereochemistry. This compound, derived from oxcarbazepine, is a racemic mixture, whereas Esthis compound, from its acetate prodrug, is the pure, pharmacologically active (S)-enantiomer. This difference contributes to distinct pharmacological profiles. Esthis compound's unique mechanism of enhancing the slow inactivation of voltage-gated sodium channels may underlie its potent efficacy.
Preclinical models predict strong efficacy against focal seizures for both, with some evidence suggesting a more consistent effect from Esthis compound. However, in models of genetic generalized epilepsy, both compounds have been shown to potentially exacerbate seizure activity. This preclinical data is strongly supported by extensive clinical trials demonstrating the efficacy of Esthis compound Acetate as both adjunctive and monotherapy for partial-onset seizures in adults and children. For drug development professionals, the success of Esthis compound highlights the therapeutic benefits of optimizing pharmacokinetics and targeting specific enantiomers to improve upon established drug families.
References
- 1. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on treatment of partial onset epilepsy: role of esthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 8. What is Esthis compound Acetate used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. A review of the efficacy and safety of esthis compound acetate in the management of partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Anticonvulsant Effects of Licarbazepine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study validation of the anticonvulsant effects of Licarbazepine, the active metabolite of Esthis compound (B1671253) acetate (B1210297) and Oxcarbazepine (B1677851). It offers an objective comparison with its predecessors, Carbamazepine (B1668303) and Oxcarbazepine, supported by experimental data from pivotal clinical trials.
Mechanism of Action: A Shared Target with Key Differences
Carbamazepine (CBZ), Oxcarbazepine (OXC), and Esthis compound acetate (ESL) belong to the dibenzazepine (B1670418) carboxamide family and share a primary mechanism of action: the inhibition of voltage-gated sodium channels (VGSCs).[1][2][3] By binding to these channels, they stabilize the inactivated state, which reduces the repetitive and rapid firing of neurons characteristic of epileptic seizures.[4][5]
However, there are subtle but significant differences. Esthis compound acetate's active metabolite, (S)-licarbazepine, shows a higher affinity for the slow-inactivated state of VGSCs compared to the fast inactivation pathways targeted by older drugs like Carbamazepine.[1][2][3] This may contribute to a more potent and selective inhibition of hyperexcitable neurons over those with normal activity.[3]
Pharmacokinetics and Metabolism: The Key Differentiator
The primary distinction between these drugs lies in their metabolic pathways. Esthis compound acetate is a prodrug designed to overcome some of the limitations of its predecessors.[3][5]
-
Carbamazepine (CBZ): Is metabolized by CYP3A4 to an active epoxide metabolite (CBZ-10,11-epoxide), which is responsible for significant neurological side effects and numerous drug-drug interactions.[3][5][6] CBZ is a potent enzyme inducer, affecting its own metabolism and that of other drugs.[3]
-
Oxcarbazepine (OXC): Was developed to reduce the formation of the toxic epoxide. It is a prodrug metabolized to a racemic mixture of (S)-licarbazepine and (R)-licarbazepine, with the (S)-enantiomer being the more active form.[1][7]
-
Esthis compound Acetate (ESL): Is rapidly and almost completely hydrolyzed to its single, active metabolite, (S)-licarbazepine (esthis compound).[6][8] This stereoselective metabolism avoids the creation of the less active (R)-licarbazepine and the toxic epoxide metabolite of CBZ, leading to a more predictable pharmacokinetic profile and fewer drug interactions.[5][6]
Clinical Efficacy: A Comparison in Partial-Onset Seizures
Cross-study analysis of phase III clinical trials demonstrates the efficacy of Esthis compound acetate as an adjunctive therapy for adults with refractory partial-onset seizures. The data is comparable to that of its predecessors.
| Drug & Study Type | Dosage (once daily) | Responder Rate (≥50% Seizure Reduction) | Placebo Responder Rate | Seizure Freedom Rate |
| Esthis compound Acetate (Adjunctive)[1][9] | 800 mg | 30.5% - 40% | 13% - 23.1% | Not Reported |
| 1200 mg | 37.1% - 45% | 13% - 23.1% | 24% (vs 9% placebo)[1] | |
| Esthis compound Acetate (Monotherapy Conversion)[1] | 1200 mg | N/A (Exit Rate: 30.8%) | N/A (Historical Control Exit Rate: 65.3%) | Not Reported |
| 1600 mg | N/A (Exit Rate: 20.6%) | N/A (Historical Control Exit Rate: 65.3%) | Not Reported | |
| Oxcarbazepine vs. Carbamazepine (Newly Diagnosed)[10] | N/A (Optimal Dose) | No significant difference in seizure frequency | N/A | Not Reported |
Safety and Tolerability Profile
While efficacy is similar across the class for partial seizures, the safety and tolerability profiles differ, largely due to the metabolic variations. Esthis compound acetate is generally well-tolerated.[1]
| Adverse Event | Esthis compound Acetate (800-1200 mg)[1] | Oxcarbazepine[3][10][11] | Carbamazepine[3][10][11] |
| Dizziness | Most Common | Common | Common |
| Headache | Common | Common | Common |
| Diplopia (Double Vision) | Common | Common | Common |
| Somnolence | Common | Common | Common |
| Hyponatremia | Occurs, risk increases with dose | Higher risk than CBZ and ESL | Occurs |
| Severe Side Effects | Mild to moderate severity generally reported | Fewer "severe" events than CBZ[10] | Higher incidence of severe events |
| Drug Interactions | Fewer; inhibits CYP2C19[1] | Induces CYP3A4/5, inhibits CYP2C19 | Potent inducer of multiple enzymes |
Experimental Protocols
A. Phase III Adjunctive Therapy Clinical Trial Workflow
The efficacy and safety of Esthis compound acetate were primarily established through multicenter, randomized, double-blind, placebo-controlled phase III trials.
Protocol Summary:
-
Participants: Adult patients with refractory partial-onset seizures, not controlled by one to three existing antiepileptic drugs (AEDs).[6]
-
Design: Patients were randomly assigned to receive once-daily doses of Esthis compound acetate (e.g., 400 mg, 800 mg, 1200 mg) or a placebo, in addition to their current AED regimen.[1]
-
Phases:
-
Baseline Period (8 weeks): Seizure frequency was recorded to establish a baseline.
-
Titration Period (2 weeks): The study drug dose was gradually increased to the target maintenance dose.[1]
-
Maintenance Period (12 weeks): Patients were maintained on the target dose, and seizure frequency and adverse events were monitored.[1]
-
-
Primary Efficacy Endpoint: The primary outcome was the standardized seizure frequency (SSF) reduction or the responder rate, defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency from baseline.[9]
B. Preclinical Seizure Model: Latrunculin A-Induced Seizures
Objective: To test the effect of Esthis compound acetate on acute and chronic seizures in an animal model.[12]
Methodology:
-
Animal Model: Swiss mice.
-
Seizure Induction: The hippocampi of the mice were continuously microperfused with a Latrunculin A solution (4 μM at 1 μl/min) for 7 hours per day for 3 consecutive days.
-
Monitoring: Continuous electroencephalogram (EEG) and video recordings were used to monitor for seizure activity.
-
Drug Administration: Esthis compound acetate (100 mg/kg) was administered orally.
-
Analysis: Brain and plasma concentrations of ESL and its metabolites were determined using a validated enantioselective LC-MS/MS assay to correlate drug exposure with anticonvulsant effects.[12]
Conclusion
Cross-study validation indicates that this compound, delivered via its prodrug Esthis compound acetate, is an effective anticonvulsant for partial-onset seizures, with efficacy comparable to older-generation drugs like Carbamazepine and Oxcarbazepine. The key advantage of Esthis compound acetate lies in its refined pharmacokinetic profile. By stereoselectively delivering the active (S)-licarbazepine metabolite, it avoids the formation of the toxic carbamazepine-10,11-epoxide and the less active (R)-licarbazepine, which translates to a more predictable dose-response, fewer drug-drug interactions, and an improved tolerability profile.[5][6] These characteristics make it a valuable alternative in the clinical management of epilepsy.
References
- 1. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Articles [globalrx.com]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics and drug interactions of esthis compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esthis compound: Pharmacokinetics and Drug Interactions [jepilia.org]
- 8. researchgate.net [researchgate.net]
- 9. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Effects of esthis compound acetate on acute and chronic latrunculin A-induced seizures and extracellular amino acid levels in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Licarbazepine with Other Third-Generation Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation anticonvulsant, Licarbazepine (the active metabolite of Esthis compound acetate), with other notable third-generation agents: Lacosamide (B1674222), Brivaracetam (B1667798), Cenobamate, and Perampanel (B3395873). The analysis is based on experimental data from pivotal clinical trials and pharmacokinetic studies, with a focus on mechanism of action, efficacy, safety, and pharmacokinetic profiles.
Introduction to Third-Generation Anticonvulsants
Third-generation anticonvulsants are a class of anti-seizure medications (ASMs) developed with the aim of providing improved efficacy, better tolerability, and more favorable pharmacokinetic profiles compared to older generations of drugs.[1][2] These agents often feature novel mechanisms of action, targeting specific pathways involved in epileptogenesis with greater precision.[1] This guide focuses on this compound, the primary active metabolite of the prodrug Esthis compound acetate, and compares it with four other prominent third-generation ASMs approved for the treatment of focal-onset seizures.[1][3]
Mechanism of Action
The third-generation anticonvulsants included in this analysis exhibit diverse mechanisms of action, a key factor in their clinical application, particularly in patients with treatment-resistant epilepsy.
-
This compound (active metabolite of Esthis compound Acetate): Exerts its anticonvulsant effect primarily by enhancing the slow inactivation of voltage-gated sodium channels (VGSCs).[3][4] This action stabilizes the neuronal membrane and limits repetitive neuronal firing, which is characteristic of seizure activity.[3] Its selectivity for the slow-inactivated state is a distinguishing feature compared to older sodium channel blockers.[3]
-
Lacosamide: Also modulates VGSCs by selectively enhancing their slow inactivation, thereby stabilizing hyperexcitable neuronal membranes and inhibiting repetitive firing.[5][6] Additionally, lacosamide has been shown to bind to the collapsin response mediator protein 2 (CRMP2), a protein involved in neuronal differentiation and axonal outgrowth, suggesting a potential for disease-modifying effects, though the clinical significance of this interaction is still under investigation.[6][7][8]
-
Brivaracetam: The primary mechanism of action for Brivaracetam is its high and selective binding affinity for synaptic vesicle protein 2A (SV2A).[5][9] SV2A is a crucial protein in the presynaptic terminal that modulates the release of neurotransmitters.[4][9] By binding to SV2A, Brivaracetam is thought to reduce neurotransmitter release, thereby decreasing neuronal hyperexcitability.[4][5]
-
Cenobamate: Possesses a unique dual mechanism of action. It enhances the slow inactivation of voltage-gated sodium channels, similar to this compound and Lacosamide.[10][11] In addition, it acts as a positive allosteric modulator of the GABA-A receptor at a non-benzodiazepine binding site, which enhances inhibitory neurotransmission.[3][11][12]
-
Perampanel: Is a first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptor.[13][14] By blocking the action of the excitatory neurotransmitter glutamate at the AMPA receptor, Perampanel reduces neuronal hyperexcitability.[13][15]
Comparative Efficacy
The following table summarizes the efficacy data from pivotal, randomized, placebo-controlled clinical trials of each drug as adjunctive therapy in adults with refractory focal-onset seizures.
| Drug | Median Percent Seizure Reduction (per 28 days) | 50% Responder Rate | Seizure Freedom Rate |
| Esthis compound acetate | 400mg: -28% to -35%800mg: -38% to -41%1200mg: -39% to -43% | 400mg: 30-34%800mg: 40-41%1200mg: 41-43% | 800mg: 8.6%1200mg: 9.3% |
| Lacosamide | 200mg: -34%400mg: -38%600mg: -40% | 200mg: 33-34%400mg: 39-40%600mg: 38-41% | 200mg: 2.7%400mg: 3.3%600mg: 4.8%[16] |
| Brivaracetam | 50mg: -19.5%100mg: -24.4%200mg: -24.0%[17] | 50mg: 34.2%100mg: 39.5%200mg: 37.8%[17] | 50mg: 2.5%100mg: 5.1%200mg: 4.0% |
| Cenobamate | 100mg: -35.5%200mg: -55.0%400mg: -55.0% | 100mg: 40%200mg: 56%400mg: 64% | 100mg: 4%200mg: 11%400mg: 21% |
| Perampanel | 4mg: -23.3%8mg: -28.8%12mg: -27.2%[18] | 4mg: 28.5%8mg: 35.3%12mg: 35.0%[18] | 8mg: 2.6%12mg: 4.4% |
Comparative Pharmacokinetics
The pharmacokinetic profiles of these third-generation anticonvulsants are generally more favorable than older agents, with less potential for drug-drug interactions.
| Parameter | This compound (from Esthis compound acetate) | Lacosamide | Brivaracetam | Cenobamate | Perampanel |
| Bioavailability | >90%[19] | ~100%[17] | >90% | ~88% | ~100% |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[20] | 1-4 hours[17] | 1 hour[12] | 1-4 hours[2] | 0.5-2.5 hours[1] |
| Plasma Protein Binding | <40%[19] | <15%[17] | ~20% | ~60% | ~95%[21] |
| Elimination Half-life | 13-20 hours[20] | ~13 hours[17] | 7-8 hours[12] | 50-60 hours[10] | ~105 hours[21] |
| Metabolism | Hydrolysis to active metabolite (this compound); minimal CYP involvement[1] | Hepatic (CYP2C19, CYP2C9, CYP3A4)[5] | Primarily by hydrolysis, secondary hydroxylation (CYP2C19) | Glucuronidation, oxidation (CYP2C19, CYP3A4/5) | Primarily via CYP3A4[21] |
| Excretion | Primarily renal | Primarily renal[5] | Primarily renal | Renal and feces | Primarily feces |
Comparative Safety and Tolerability
The following table outlines the most common treatment-emergent adverse events (TEAEs) reported in clinical trials for each drug.
| Drug | Common Treatment-Emergent Adverse Events (>10% incidence and more frequent than placebo) |
| Esthis compound acetate | Dizziness, somnolence, nausea, headache, diplopia, vomiting, fatigue, ataxia, blurred vision, vertigo |
| Lacosamide | Dizziness, headache, nausea, diplopia[16] |
| Brivaracetam | Somnolence, dizziness, fatigue, nausea[17] |
| Cenobamate | Somnolence, dizziness, fatigue, headache, diplopia |
| Perampanel | Dizziness, somnolence, fatigue, irritability, headache, nausea, vertigo, ataxia |
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are often proprietary. However, the general methodology for these adjunctive therapy trials in patients with refractory focal-onset seizures follows a consistent design.
General Pivotal Trial Design for Adjunctive Anticonvulsant Therapy
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.[22]
-
Patient Population: Adults (typically 18-70 years) with a diagnosis of epilepsy with focal-onset seizures (with or without secondary generalization) who are not adequately controlled by one to three concomitant anti-seizure medications.[22][23] A prospective baseline period of 8-12 weeks is used to establish seizure frequency.[13][22]
-
Treatment Phase:
-
Titration Phase: A period of several weeks (e.g., 4-6 weeks) where the investigational drug is gradually escalated to the target maintenance dose to improve tolerability.[13][23]
-
Maintenance Phase: A fixed period (e.g., 12 weeks) where patients receive the target dose of the investigational drug or placebo.[13][23]
-
-
Primary Efficacy Endpoints:
-
Safety and Tolerability Assessments: Monitoring and recording of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, ECGs, and clinical laboratory tests throughout the study.
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Mechanisms of action for third-generation anticonvulsants.
Experimental Workflow
References
- 1. What is the mechanism of Esthis compound Acetate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of GABAA receptors by a novel antiepileptic drug cenobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Antiepileptic Drugs: Modulators of Neurotransmitter Release Mediated by SV2A Protein [jove.com]
- 5. prezi.com [prezi.com]
- 6. Lacosamide-Modulates-Collapsin-Response-Mediator-Protein-2-(CRMP-2) [aesnet.org]
- 7. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide [scholarworks.indianapolis.iu.edu]
- 8. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 10. clarification of the mechanism of action of cenobamate [aesnet.org]
- 11. youtube.com [youtube.com]
- 12. "Cenobamate, a Sodium Channel Inhibitor and Positive Allosteric Modulat" by Dustin R. Latimer, Amber N. Edinoff et al. [scholarlycommons.pacific.edu]
- 13. Efficacy of perampanel: a review of pooled data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fycompa.com [fycompa.com]
- 15. The broad-spectrum activity of perampanel: state of the art and future perspective of AMPA antagonism beyond epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Examining the clinical utility of lacosamide: pooled analyses of three phase II/III clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of adjunctive perampanel for the treatment of refractory partial seizures: a pooled analysis of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. benchchem.com [benchchem.com]
- 21. Tolerability and efficacy of adjunctive brivaracetam in adults with focal seizures by concomitant antiseizure medication use: Pooled results from three phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clinical Trial Design for Disease-Modifying Therapies for Genetic Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Remarkably High Efficacy of Cenobamate in Adults With Focal-Onset Seizures: A Double-Blind, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Profile of Licarbazepine and Related Dibenzazepine Anticonvulsants
Executive Summary
Licarbazepine is the principal active metabolite of the second-generation antiepileptic drug, Oxcarbazepine.[1][2][3] It is a monohydroxy derivative that exists in two enantiomeric forms: (S)-Licarbazepine (also known as Esthis compound) and (R)-Licarbazepine.[4] The anticonvulsant activity of Oxcarbazepine is primarily attributed to this compound.[1][2] Esthis compound acetate, a prodrug of Esthis compound, was developed to deliver the more active S-enantiomer selectively.[5][6][7] This guide will compare the preclinical characteristics of this compound with Oxcarbazepine and Esthis compound, focusing on their mechanism of action, metabolism, and anticonvulsant activity.
Comparative Data on Anticonvulsant Activity
The following table summarizes the anticonvulsant efficacy of Oxcarbazepine and its active metabolite in a preclinical model of generalized tonic-clonic seizures.
| Compound | Animal Model | Seizure Induction Method | Effective Dose (ED50) | Reference |
| Oxcarbazepine (OCBZ) | Mice, Rats | Electroshock | 13.5 - 20.5 mg/kg p.o. | [8] |
| Monohydroxy Metabolite (MHD) / this compound | Mice, Rats | Electroshock | 13.5 - 20.5 mg/kg p.o. | [8] |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical screen for potential antiepileptic drugs, particularly for identifying compounds effective against generalized tonic-clonic seizures.
-
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
At the time of expected peak drug effect, a maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
The presence or absence of the tonic hindlimb extension is recorded.
-
The ED50, the dose at which 50% of the animals are protected from the tonic extensor component of the seizure, is calculated.[8]
-
Signaling and Metabolic Pathways
The primary mechanism of action for this compound and related compounds is the blockade of voltage-gated sodium channels (VGSCs).[5][6][7] This action stabilizes the inactivated state of the sodium channels, thereby inhibiting repetitive neuronal firing characteristic of epileptic seizures.[7]
The metabolic pathway of Oxcarbazepine and Esthis compound Acetate is crucial to understanding the formation and activity of this compound.
Comparative Pharmacokinetics
The pharmacokinetic profiles of these compounds differ, primarily in their metabolism and the resulting enantiomeric composition of this compound.
| Parameter | Oxcarbazepine | Esthis compound Acetate | Reference(s) |
| Metabolism | Rapidly and extensively metabolized to this compound. | Rapidly and extensively metabolized to (S)-Licarbazepine (Esthis compound).[5][6][7] | [2][7] |
| Active Metabolite(s) | (S)-Licarbazepine and (R)-Licarbazepine.[4] | Primarily (S)-Licarbazepine.[5][7] | [4][5][7] |
| (S)- to (R)-Licarbazepine Ratio | Approximately 4:1.[6] | Predominantly the S-enantiomer.[6] | [6] |
| Half-life of Active Metabolite | 8-10 hours for this compound (MHD).[1] | 20-24 hours for Esthis compound.[6] | [1][6] |
Experimental Workflow for Preclinical Anticonvulsant Screening
The general workflow for evaluating a novel compound like this compound for anticonvulsant properties in preclinical studies is outlined below.
Conclusion
Preclinical studies demonstrate that this compound is a potent anticonvulsant, with its efficacy being comparable to its parent drug, Oxcarbazepine, in the maximal electroshock seizure model. The development of Esthis compound Acetate represents a refinement in delivering the more active (S)-enantiomer of this compound, which may offer a more favorable pharmacokinetic and tolerability profile. While direct, side-by-side replication studies of pivotal this compound preclinical trials are not extensively published, the collective data from studies on Oxcarbazepine and Esthis compound provide a strong foundation for understanding its pharmacological activity. Further research focusing on the distinct contributions of the (S)- and (R)-enantiomers of this compound to both efficacy and potential side effects would be beneficial for the scientific community.
References
- 1. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esthis compound Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Oxcarbazepine: preclinical anticonvulsant profile and putative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Licarbazepine and Novel Sodium Channel Blockers for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Licarbazepine, the active metabolite of Esthis compound (B1671253) acetate (B1210297) and Oxcarbazepine (B1677851), with a selection of novel sodium channel blockers: Lacosamide (B1674222), Rufinamide, and Cenobamate. The focus is on their distinct mechanisms of action, supported by experimental data, to inform research and development in antiepileptic and neuropathic pain therapies.
Executive Summary
Voltage-gated sodium channels (VGSCs) are critical targets in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability. While traditional sodium channel blockers have been a mainstay of therapy, novel agents offer more refined mechanisms of action, potentially leading to improved efficacy and tolerability. This compound, a member of the dibenzazepine (B1670418) family, primarily acts on the fast inactivation state of VGSCs.[1] In contrast, newer agents like Lacosamide and Esthis compound (the S-enantiomer of this compound) demonstrate a preferential enhancement of slow inactivation.[2][3] Rufinamide also stabilizes the inactive state of sodium channels, and Cenobamate presents a dual mechanism, targeting both slow inactivation and the persistent sodium current, alongside modulation of GABAergic transmission.[1][4][5] This guide delves into the experimental data that differentiates these compounds.
Mechanism of Action: A Shift from Fast to Slow Inactivation
The primary mechanism of action for all discussed compounds is the modulation of voltage-gated sodium channels, which reduces repetitive neuronal firing. However, the specific state of the sodium channel they target differs significantly, influencing their clinical profiles.
This compound , the active metabolite of oxcarbazepine and esthis compound acetate, is a voltage-gated sodium channel blocker.[6] It is structurally related to carbamazepine (B1668303) and is effective in treating seizures.[1]
Novel Sodium Channel Blockers have emerged with more diverse mechanisms:
-
Lacosamide uniquely enhances the slow inactivation of VGSCs.[5] It shows a much higher affinity for the slow inactivated state compared to the fast inactivated state.[7] This selective action is thought to contribute to its efficacy with a potentially better side-effect profile.[3]
-
Rufinamide also modulates the activity of sodium channels by stabilizing the inactive state, thereby limiting high-frequency neuronal firing.[4][8] It does not have structural similarities to other anti-seizure medications.[8]
-
Cenobamate exhibits a dual mechanism of action. It enhances both fast and slow inactivation of sodium channels and is a potent inhibitor of the persistent sodium current (INaP).[1][5][9] Additionally, it acts as a positive allosteric modulator of GABAa receptors, which contributes to its anticonvulsant effects.[1][10]
Data Presentation
The following tables summarize the available quantitative data for this compound and the novel sodium channel blockers.
Table 1: Comparative Efficacy and IC50 Values
| Compound | Target | IC50 | Efficacy Metric | Value | Source |
| Esthis compound | Voltage-gated Na+ channels | Not specified | Shift in V0.5 of slow inactivation | -31.2 mV | [11] |
| Lacosamide | Voltage-gated Na+ channels | ~13.7 µM (apparent Kd for slow inactivated state) | Shift in V0.5 of slow inactivation | -53.3 mV | [7][11] |
| Cenobamate | Persistent Na+ current (INaP) | EC50: 89.8±12.3 μM (for membrane hyperpolarization) | Inhibition of INaP (at 100 µM) | 74.4% | [9] |
| Rufinamide | Voltage-gated Na+ channels | Not specified in provided results | MES-induced tonic seizures (ED50 in rats) | 6.1 mg/kg | [12] |
| Carbamazepine | Voltage-gated Na+ channels | Not specified | Shift in V0.5 of slow inactivation | -4.6 mV | [11] |
| Oxcarbazepine | Voltage-gated Na+ channels | Not specified | Shift in V0.5 of slow inactivation | -28.1 mV | [11] |
Table 2: Pharmacokinetic Properties
| Compound | Protein Binding | Half-life | Metabolism | Excretion | Source |
| This compound | <40% | Not specified | Glucuronidation | Mainly renal | [6] |
| Lacosamide | Not specified | Not specified | Not specified | Not specified | |
| Rufinamide | Not specified | 8-12 hours | Non-CYP450 systems (primarily carboxylesterase) | Mainly in urine | [4][12] |
| Cenobamate | Not specified | Long half-life | Not specified | Not specified | [10] |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies, particularly using the patch-clamp technique to investigate the effects of these compounds on ion channel function.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel pharmacology and allows for the detailed characterization of how a drug affects the channel's gating properties (activation, inactivation, and recovery).[13]
Objective: To determine the effect of sodium channel blockers on the kinetics and voltage-dependence of voltage-gated sodium channels.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells or neuroblastoma cell lines (e.g., N1E-115) stably expressing the desired sodium channel subtype (e.g., Nav1.2, Nav1.5, Nav1.7) are cultured on glass coverslips.[14][15] For studying native channels, neurons can be acutely dissociated from rodent brain slices (e.g., hippocampal CA3 neurons).[9]
-
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[16]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH.[16] Cesium is used to block potassium channels to isolate the sodium currents.
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell to form a high-resistance seal (giga-seal).[16]
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total cellular currents.
-
The membrane potential is held at a negative potential (e.g., -100 mV or -120 mV) to keep the sodium channels in a resting state.[16]
-
-
Voltage Protocols:
-
Tonic Block: Depolarizing voltage steps (e.g., to -10 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. The test compound is perfused at increasing concentrations, and the steady-state reduction in the peak current is measured to determine the IC50 value.[16]
-
Use-Dependent (Phasic) Block: A train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied to assess the block of channels that are frequently opening and closing.[16]
-
Inactivation State-Dependence: To assess the affinity for the inactivated state, the holding potential is varied, or a pre-pulse protocol is used. For slow inactivation, long depolarizing pre-pulses (seconds) are applied before a test pulse.[11][17] The voltage at which half the channels are inactivated (V0.5) is determined by fitting the data to a Boltzmann function.[15]
-
-
Data Analysis: The peak sodium current amplitude is measured before and after drug application. The percentage of block is calculated, and concentration-response curves are fitted to the Hill equation to determine IC50 values.[16]
In Vivo Electrophysiology
In vivo models are used to assess the anticonvulsant activity of compounds in a whole animal, providing insights into their efficacy in a more complex biological system.[18]
Objective: To determine the in vivo efficacy of a sodium channel blocker against induced seizures.
Methodology:
-
Animal Model: Rodents (mice or rats) are commonly used.[18]
-
Seizure Induction:
-
Maximal Electroshock (MES) Test: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The ability of a drug to prevent the tonic hindlimb extension phase is a measure of its efficacy against generalized tonic-clonic seizures.[18]
-
6-Hz Psychomotor Seizure Test: A low-frequency (6 Hz) electrical stimulus is applied to induce a seizure that is considered to be more resistant to traditional antiseizure medications. This model is used to identify drugs with potential efficacy against pharmacoresistant epilepsy.[19]
-
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses prior to seizure induction.[12]
-
Endpoint: The primary endpoint is the presence or absence of the seizure endpoint (e.g., tonic hindlimb extension in the MES test). The dose that protects 50% of the animals (ED50) is calculated.[12]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for sodium channel blockers.
Caption: Voltage-gated sodium channel states and drug targets.
Caption: A simplified workflow for whole-cell patch-clamp experiments.
Caption: Classification of sodium channel blockers by mechanism.
References
- 1. Cenobamate, a Sodium Channel Inhibitor and Positive Allosteric Modulator of GABAA Ion Channels, for Partial Onset Seizures in Adults: A Comprehensive Review and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Channel Blockers in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rufinamide? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Inhibition of neuronal Na+ currents by lacosamide: Differential binding affinity and kinetics to different inactivated states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Cenobamate in refractory epilepsy: Overview of treatment options and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESthis compound--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 12. selleckchem.com [selleckchem.com]
- 13. criver.com [criver.com]
- 14. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpp.com [ijpp.com]
- 19. Esthis compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and validation of biomarkers for Licarbazepine response
A Comparative Guide to Biomarkers for Licarbazepine Response
Introduction
This compound is the pharmacologically active metabolite of both oxcarbazepine (B1677851) and esthis compound (B1671253) acetate (B1210297), antiepileptic drugs (AEDs) used for treating partial-onset seizures.[1][2] While oxcarbazepine and esthis compound acetate are considered prodrugs, their therapeutic effects are mediated by this compound.[1] Understanding biomarkers that predict a patient's response to these drugs is crucial for optimizing treatment, minimizing adverse effects, and personalizing epilepsy therapy. This guide provides a comparative overview of key biomarkers, supporting data, and experimental methodologies for their identification and validation.
The most significant and clinically validated biomarkers for the this compound prodrugs are related to predicting severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[3][4] The primary biomarker in this context is the human leukocyte antigen (HLA) allele, HLA-B*15:02.
Genetic Biomarkers for Predicting Adverse Reactions
The strongest evidence for a biomarker predicting response to this compound (via its prodrugs) centers on the risk of hypersensitivity reactions rather than therapeutic efficacy.
HLA-B*15:02
The HLA-B*15:02 allele is a well-established biomarker for predicting the risk of SJS/TEN induced by carbamazepine (B1668303), a structurally related AED.[5][6] This association has been extended to oxcarbazepine due to their similar chemical structures.[7][8]
-
Association with Risk : Individuals carrying the HLA-B*15:02 allele are at a significantly increased risk of developing SJS/TEN when treated with oxcarbazepine.[3][4]
-
Population Specificity : This allele is found almost exclusively in individuals with ancestry across broad areas of Asia.[9] Its frequency ranges from 2% to 12% in Han Chinese populations, is around 8% in Thai populations, and exceeds 15% in the Philippines and some Malaysian populations.[3]
-
Clinical Recommendations : Regulatory bodies like the FDA recommend genotyping for HLA-B*15:02 in patients with ancestry in at-risk populations before initiating oxcarbazepine therapy.[3][8] It is advised to avoid oxcarbazepine in patients who test positive for this allele unless the potential benefits clearly outweigh the risks.[4][9]
HLA-A*31:01
While the association is stronger for carbamazepine, HLA-A31:01 has also been implicated in a wider range of hypersensitivity reactions, including maculopapular exanthema and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[6][8] Its role in oxcarbazepine-induced adverse reactions is considered a probable but less validated biomarker compared to HLA-B15:02.[6][10]
Comparative Data on Biomarker Performance
The following table summarizes the quantitative data regarding the association between HLA-B*15:02 and oxcarbazepine-induced cutaneous adverse reactions.
| Biomarker | Adverse Reaction | Patient Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance (P-value) | Citation |
| HLA-B15:02 | Severe Cutaneous Adverse Reactions (sCAR) | Meta-analysis (Tolerant Control Group) | 18.13 | 6.77 - 48.56 | Significant | [11] |
| HLA-B15:02 | Severe Cutaneous Adverse Reactions (sCAR) | Meta-analysis (Population Control Group) | 8.22 | 3.03 - 22.34 | Significant | [11] |
| HLA-B15:02 | Mild Maculopapular Eruption (MPE) | Chinese Han | 8.8 | 1.853 - 41.790 | P = 0.011 | [12] |
| HLA-B15:02 | Mild Cutaneous Adverse Reactions (mcADR) | Meta-analysis (Tolerant Control Group) | 1.43 | 0.56 - 3.64 | Not Significant | [11] |
Note: The data strongly supports HLA-B*15:02 as a predictive biomarker for severe reactions, but its association with milder reactions is not as clear.[11]
Comparison with Alternative Antiepileptic Drugs
The primary alternative to oxcarbazepine is its predecessor, carbamazepine. Both are structurally similar and share a primary mechanism of action, but they differ in metabolism and side-effect profiles.[13][14] Esthis compound acetate offers a more refined metabolic pathway, being converted almost exclusively to the active S-enantiomer of this compound, which may reduce adverse effects.[15][16]
| Feature | Oxcarbazepine (prodrug for this compound) | Carbamazepine | Esthis compound Acetate (prodrug for this compound) |
| Primary Active Compound | This compound (R- and S-enantiomers)[17] | Carbamazepine-10,11-epoxide[18] | S-licarbazepine (Esthis compound)[2] |
| Metabolism | Reductive metabolism; minimal CYP450 involvement.[13][19] | Oxidized by CYP3A4; potent enzyme inducer.[17][18] | Hydrolytic first-pass metabolism; less CYP interaction.[16][18] |
| Key Biomarker for SCARs | HLA-B15:02[8] | HLA-B15:02 (strongest association), HLA-A31:01[5] | HLA-B15:02 (by extension due to structural similarity) |
| Side Effect Profile | Generally better tolerated than carbamazepine; higher risk of hyponatremia.[20][21] | Higher incidence of severe side effects and rashes.[20][21] | Favorable profile, designed to avoid toxic metabolites.[16][22] |
Experimental Protocols
Protocol 1: HLA-B*15:02 Genotyping
This protocol describes a common method for identifying the HLA-B*15:02 allele.
Objective: To determine the presence or absence of the HLA-B*15:02 allele in a patient's genomic DNA.
Methodology: DNA-based Polymerase Chain Reaction (PCR)
DNA-based methods are the standard for HLA typing due to their high precision and reproducibility.[23][24]
-
Sample Collection and DNA Extraction:
-
PCR Amplification:
-
Use a validated PCR-based method, such as Sequence-Specific Primer PCR (PCR-SSP) or Sequence-Specific Oligonucleotide Probes (PCR-SSOP).[24]
-
For PCR-SSP, primers are designed to specifically amplify the HLA-B*15:02 allele. The presence of a PCR product of a specific size indicates a positive result.
-
For PCR-SSOP, a locus-specific region of the HLA-B gene is first amplified. The resulting PCR product is then hybridized to a panel of oligonucleotide probes, including one specific for the HLA-B*15:02 sequence motif.[24]
-
-
Detection and Analysis:
-
Analyze PCR products using gel electrophoresis to visualize DNA bands.
-
For probe-based assays, detect the hybridization signal using colorimetric or fluorescent methods.
-
Alternatively, Next-Generation Sequencing (NGS) can be used for high-resolution typing of the entire HLA gene, providing the most comprehensive data.[23][25]
-
-
Interpretation:
-
The result is reported as positive or negative for the presence of the HLA-B*15:02 allele.[12] A positive result indicates an increased risk for developing SJS/TEN with this compound prodrugs.
-
Visualizations
Signaling Pathway and Drug Mechanism
This compound exerts its anticonvulsant effect by blocking voltage-gated sodium channels (VGSCs).[1][15] It preferentially binds to the inactivated state of these channels, which prevents their return to the resting state and thereby inhibits the sustained, high-frequency firing of neurons that underlies seizure activity.[2][15][16]
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Workflow for Biomarker Validation
The process of identifying and validating a pharmacogenomic biomarker like HLA-B*15:02 involves several key stages, from initial discovery in patient cohorts to clinical implementation.
Caption: Workflow for the identification and validation of a pharmacogenomic biomarker.
Logical Flow for Clinical Decision-Making
Pre-prescription screening for HLA-B*15:02 directly influences the choice of antiepileptic therapy, especially for patients from genetically at-risk populations.
Caption: Clinical decision pathway based on HLA-B*15:02 genotyping results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review of Esthis compound Acetate for the Adjunctive Treatment of Partial-Onset Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. Biomarkers for antiepileptic drug response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomarkers for antiepileptic drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetics and Oxcarbazepine in Children and Adolescents: Beyond HLA-B*15:02 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genetics.testcatalog.org [genetics.testcatalog.org]
- 9. ClinPGx [clinpgx.org]
- 10. Implementation of HLA-B*15:02 Genotyping as Standard-of-Care for Reducing Carbamazepine/Oxcarbazepine Induced Cutaneous Adverse Drug Reactions in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association between HLA-B*15:02 and oxcarbazepine-induced cutaneous adverse reaction: a meta-analysis. | Semantic Scholar [semanticscholar.org]
- 12. Pilot association study of oxcarbazepine-induced mild cutaneous adverse reactions with HLA-B*1502 allele in Chinese Han population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. dovepress.com [dovepress.com]
- 17. Carbamazepine, Oxcarbazepine, and Esthis compound | Neupsy Key [neupsykey.com]
- 18. tandfonline.com [tandfonline.com]
- 19. [How is oxcarbazepine different from carbamazpine?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A double-blind study comparing oxcarbazepine and carbamazepine in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. tandfonline.com [tandfonline.com]
- 23. HLA Typing: Introduction, Methods, and Applications - CD Genomics [cd-genomics.com]
- 24. transfusionguidelines.org [transfusionguidelines.org]
- 25. Design and Validation of a Multiplex KIR and HLA Class I Genotyping Method Using Next Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Potency with In Vivo Efficacy of Licarbazepine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency and in vivo efficacy of Licarbazepine (the active metabolite of Esthis compound Acetate) with other prominent antiepileptic drugs (AEDs), including Oxcarbazepine (B1677851), Carbamazepine, Lamotrigine (B1674446), and Levetiracetam (B1674943). The data presented herein is intended to assist researchers and clinicians in understanding the pharmacological profile of this compound and its therapeutic potential in the context of epilepsy treatment.
Executive Summary
This compound, the active metabolite of the third-generation AED Esthis compound Acetate (B1210297), exerts its anticonvulsant effect primarily through the blockade of voltage-gated sodium channels (VGSCs). While direct IC50 values for this compound on neuronal VGSCs are not consistently reported in publicly available literature, its mechanism involves enhancing the slow inactivation of these channels, a feature that distinguishes it from older VGSC blockers like Carbamazepine and Oxcarbazepine. This guide synthesizes available preclinical and clinical data to correlate the in vitro actions of these drugs with their observed in vivo efficacy in controlling seizures.
In Vitro Potency: A Comparative Analysis
The primary in vitro mechanism of action for this compound, Oxcarbazepine, Carbamazepine, and Lamotrigine is the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. Levetiracetam, in contrast, acts via a distinct mechanism involving binding to the synaptic vesicle protein 2A (SV2A).
| Drug | Target | In Vitro Potency (IC50/Binding Affinity) | Cell Line/System |
| This compound (Esthis compound) | Voltage-Gated Sodium Channels (VGSCs) | Not explicitly reported. Mechanism is enhancement of slow inactivation. | N1E-115 mouse neuroblastoma cells |
| Oxcarbazepine | Voltage-Gated Sodium Channels (VGSCs) | IC50: 3.1 µM[1] | Differentiated NG108-15 neuronal cells |
| Carbamazepine | Voltage-Gated Sodium Channels (VGSCs) | IC50: 18 µM (sustained late current), 56 µM (peak transient current) | Neuro-2a cells |
| Lamotrigine | Voltage-Gated Sodium Channels (NaV1.5) | IC50: 28.8 µM (at -95 mV holding potential), 280.2 µM (at -120 mV holding potential) | HEK293 cells expressing hNaV1.5 |
| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) | High correlation between binding affinity and anticonvulsant potency.[2][3] | Brain membranes, fibroblasts expressing SV2A |
In Vivo Efficacy: Preclinical and Clinical Evidence
The in vivo efficacy of these AEDs has been extensively evaluated in various animal models of epilepsy and in clinical trials. These studies provide crucial information on their anticonvulsant activity and clinical utility.
Preclinical Efficacy in Animal Models
| Drug | Maximal Electroshock (MES) Test (ED50, mg/kg) | 6-Hz Psychomotor Seizure Test | Audiogenic Seizure Models | Kindling Model |
| This compound (Esthis compound Acetate) | Effective in protecting against MES-induced seizures. | Effective against psychomotor seizures. | --- | Effective in reducing seizure severity. |
| Oxcarbazepine | ED50: 13.5 mg/kg (rats), 14 mg/kg (mice)[4] | Effective against psychomotor seizures. | --- | Effective in suppressing kindled seizures. |
| Carbamazepine | ED50: 9.67 mg/kg (mice)[5] | Effective against psychomotor seizures. | Effective in GEPRs. | Effective in reducing seizure severity and duration.[6] |
| Lamotrigine | Effective in protecting against MES-induced seizures.[7][8] | Effective against psychomotor seizures. | --- | Effective in suppressing kindled seizures.[9] |
| Levetiracetam | Ineffective in the standard MES test. | Effective against psychomotor seizures. | Effective in audiogenic seizure-prone rats and mice.[10][11][12][13] | Effective in suppressing kindled seizures.[6] |
Clinical Efficacy in Partial-Onset Seizures
| Drug | Responder Rate (≥50% seizure reduction) | Key Clinical Trial Findings |
| This compound (Esthis compound Acetate) | 30-40% | Effective as adjunctive therapy in adults with uncontrolled partial-onset seizures.[14] |
| Oxcarbazepine | ~40% | Established efficacy as both monotherapy and adjunctive therapy. |
| Carbamazepine | ~40-50% | A long-standing first-line treatment for partial-onset seizures. |
| Lamotrigine | ~30-40% | Effective as both monotherapy and adjunctive therapy. |
| Levetiracetam | ~30-40% | Widely used as adjunctive therapy for partial-onset seizures. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is employed to measure the effect of compounds on ion channel activity in cultured cells.
-
Cell Culture: Neuronal cell lines (e.g., N1E-115, NG108-15, Neuro-2a) or HEK293 cells stably expressing specific sodium channel subunits are cultured under standard conditions.
-
Electrophysiological Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential). Voltage steps are applied to elicit ion currents, and the resulting currents are recorded.
-
Drug Application: The test compound is applied to the bath solution perfusing the cells. The effect of the compound on the ion currents is measured by comparing the current amplitude and kinetics before and after drug application.
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the maximal current.
In Vivo Seizure Models
1. Maximal Electroshock (MES) Seizure Test
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animals: Mice or rats are used.
-
Procedure: A brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or auricular electrodes.[15][16][17]
-
Endpoint: The presence or absence of a tonic hindlimb extension is recorded. Protection is defined as the absence of this tonic phase.[15]
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[17]
2. 6-Hz Psychomotor Seizure Test
This model is used to identify drugs that may be effective against treatment-resistant focal seizures.
-
Animals: Typically mice are used.
-
Procedure: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.[18][19][20]
-
Endpoint: The animal is observed for seizure behaviors such as stun position, forelimb clonus, and stereotyped movements. Protection is defined as the resumption of normal behavior within 10 seconds.[18]
-
Data Analysis: The ED50 is determined as the dose that protects 50% of the animals from the seizure.
3. Amygdala Kindling Model
This model mimics the progressive development of seizures (epileptogenesis) and is used to study focal seizures that can secondarily generalize.
-
Animals: Rats are commonly used.
-
Procedure: An electrode is surgically implanted into the amygdala. Initially, a sub-convulsive electrical stimulus is delivered daily. Over time, the repeated stimulation leads to the development of progressively more severe seizures, starting with focal seizures and culminating in generalized tonic-clonic seizures.[21][22][23]
-
Endpoint: Seizure severity is scored using a standardized scale (e.g., Racine's scale), and the afterdischarge duration is measured from EEG recordings.[6]
-
Data Analysis: The effect of the drug on seizure score and afterdischarge duration is evaluated.
Visualizing the Mechanisms and Workflows
Signaling Pathway: Voltage-Gated Sodium Channel Blockade
Caption: Mechanism of action of voltage-gated sodium channel blockers.
Experimental Workflow: In Vivo Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Conclusion
This compound demonstrates a distinct in vitro profile characterized by the enhancement of slow inactivation of voltage-gated sodium channels. This mechanism translates to broad in vivo efficacy against various seizure types, comparable to other established AEDs. While a direct comparison of in vitro potency based on IC50 values is challenging due to variations in experimental conditions and the unique mechanism of Levetiracetam, the collective preclinical and clinical data support the robust anticonvulsant properties of this compound. This guide provides a framework for researchers to compare and contrast the pharmacological profiles of these important antiepileptic drugs.
References
- 1. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of oxcarbazepine and 10-hydroxycarbamazepine on action potential firing and generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 7. Effects of Chronic Lamotrigine Administration on Maximal Electroshock- Induced Seizures in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy, safety, and potential of extended-release lamotrigine in the treatment of epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levetiracetam: preliminary efficacy in generalized seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of levetiracetam on the anticonvulsant efficacy of conventional antiepileptic drugs against audiogenic seizures in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticonvulsive and antiepileptogenic effects of levetiracetam in the audiogenic kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of levetiracetam, a novel antiepileptic drug, on convulsant activity in two genetic rat models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 20. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 22. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Short-interval amygdala kindling in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Target Specificity of Licarbazepine's Pharmacological Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological target specificity of Licarbazepine, the active metabolite of Esthis compound (B1671253) acetate (B1210297) and Oxcarbazepine (B1677851), against its parent compounds and the structurally related Carbamazepine. The information presented herein is supported by experimental data to assist researchers in evaluating its distinct pharmacological profile.
Introduction: The Dibenzazepine (B1670418) Carboxamide Family
Carbamazepine (CBZ), Oxcarbazepine (OXC), and this compound belong to the dibenzazepine carboxamide family of antiepileptic drugs (AEDs).[1] Their primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[2] While sharing a common therapeutic target, subtle molecular differences lead to distinct metabolic pathways, target interactions, and off-target activity, influencing their overall clinical profiles. This compound is the active metabolite of both OXC and the newer prodrug, Esthis compound acetate (ESL).[1] ESL is metabolized stereoselectively, yielding predominantly the (S)-enantiomer, Esthis compound ((S)-Licarbazepine), which is responsible for the therapeutic effects.[1][2]
Primary Pharmacological Target: Voltage-Gated Sodium Channels
The principal pharmacological action of this compound and its comparators is the inhibition of neuronal VGSCs. This action is not uniform; the drugs exhibit state-dependent binding, preferentially interacting with channels in a non-resting state. This mechanism allows for the selective dampening of hyperexcitable neurons, characteristic of seizure states, with less effect on normal neuronal firing.
A key differentiator for Esthis compound is its pronounced selectivity for the slow inactivated state of VGSCs.[1][3] In contrast, Carbamazepine and Oxcarbazepine demonstrate a greater effect on the fast inactivation process.[4][5] This distinction suggests a more refined mechanism for Esthis compound, potentially contributing to a different efficacy and tolerability profile.
Data Presentation: Comparative Activity at Voltage-Gated Sodium Channels
The following tables summarize the quantitative data derived from electrophysiological studies, comparing the effects of Esthis compound ((S)-Licarbazepine), Carbamazepine, and Oxcarbazepine on VGSCs.
Table 1: Voltage-Dependent Inhibition of VGSCs in N1E-115 Neuroblastoma Cells
This table presents the half-maximal inhibitory concentrations (IC50) at different membrane holding potentials. A lower IC50 value at more depolarized potentials (e.g., -60 mV) indicates stronger binding to inactivated channel states.
| Holding Potential | Esthis compound IC50 (µM) | Carbamazepine IC50 (µM) | Oxcarbazepine IC50 (µM) |
| -100 mV | 15744.2 | 822.9 | 1999.7 |
| -80 mV | 3105.9 | 398.6 | 805.5 |
| -60 mV | 562.7 | 108.7 | 172.8 |
| Data sourced from a whole-cell patch-clamp study on N1E-115 cells, which endogenously express multiple neuronal VGSC subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.6, Nav1.7).[4][6] |
Table 2: Selectivity for VGSC Inactivation States
This table highlights the differential affinity for the slow inactivated state relative to the resting state and the effect on the voltage-dependence (V0.5) of fast inactivation.
| Parameter | Esthis compound | Carbamazepine | Oxcarbazepine |
| Affinity Ratio (Slow Inactivated vs. Resting State) | 5.9-fold higher | 1.7-fold higher | 1.8-fold higher |
| Shift in V0.5 of Fast Inactivation (at 250 µM) | No significant shift | -12.0 mV | -16.6 mV |
| Data sourced from Hebeisen et al., 2014.[4][5] A larger affinity ratio indicates greater selectivity for the slow inactivated state. A negative shift in V0.5 indicates enhanced fast inactivation. |
Table 3: Comparative Activity at Neuronal VGSC Subtypes
Directly comparative IC50 data for all three drugs across all VGSC subtypes is limited. The following table provides available use-dependent inhibition data for Carbamazepine. Esthis compound's activity has been confirmed on multiple neuronal subtypes expressed in N1E-115 cells.[6]
| VGSC Subtype | Carbamazepine Use-Dependent IC50 (µM) |
| Nav1.1 | >100 (32.6% inhibition at 100 µM) |
| Nav1.2 | >100 (31.3% inhibition at 100 µM) |
| Nav1.3 | 86.74 |
| Nav1.4 | 45.76 |
| Nav1.5 | 22.92 |
| Nav1.6 | >100 (41.5% inhibition at 100 µM) |
| Nav1.7 | 46.72 |
| Nav1.8 | >100 (40.5% inhibition at 100 µM) |
| Data for Carbamazepine sourced from Deuis et al., 2017.[7] |
Off-Target Specificity and Pharmacokinetic Profile
A drug's specificity is also defined by its lack of interaction with other targets. Here, this compound demonstrates a potentially more favorable profile compared to Carbamazepine and Oxcarbazepine.
Table 4: Known Off-Target Activities
| Target | Esthis compound ((S)-Licarbazepine) | Carbamazepine | Oxcarbazepine (Metabolite MHD) |
| Adenosine (B11128) A1 Receptors | No antagonist action | Antagonist action | Antagonist action |
| L-type Calcium Channels | No reported effect | Blocks | No reported effect |
| N-type Calcium Channels | No reported effect | No reported effect | Blocks |
| Kv7.2 Potassium Channels | No effect | No reported effect | (R)-Licarbazepine metabolite may block |
| Data sourced from Booker et al., 2016 and Scholpp et al., 2017.[8][9] |
Table 5: Comparative Pharmacokinetic and Metabolic Properties
Differences in metabolism and protein binding can significantly impact a drug's potential for interactions and its overall specificity in a clinical context.
| Parameter | Esthis compound Acetate | Carbamazepine | Oxcarbazepine |
| Primary Active Moiety | (S)-Licarbazepine (~95%)[1] | Carbamazepine, CBZ-10,11-epoxide | (S)- & (R)-Licarbazepine (~4:1 ratio)[1] |
| Plasma Protein Binding | < 40%[10] | ~76%[10] | ~40% (for MHD)[9] |
| CYP3A4 Induction | Mild inducer[10] | Strong inducer[1][10] | Mild inducer[10] |
| CYP2C19 Interaction | Mild inhibitor[10] | Inducer | No significant effect |
| Auto-induction | No | Yes | No |
Experimental Protocols
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition
This technique is used to measure the flow of ions through sodium channels in the membrane of a single cell, allowing for the direct assessment of a drug's inhibitory effect.
Objective: To determine the IC50 and state-dependence of VGSC blockers.
Methodology:
-
Cell Culture: N1E-115 mouse neuroblastoma cells, which endogenously express a repertoire of neuronal VGSCs, are cultured under standard conditions.
-
Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH).
-
Recording: Cells are perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH). A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Protocol for State-Dependence:
-
Cells are held at various holding potentials (e.g., -100 mV, -80 mV, -60 mV) to alter the proportion of channels in resting versus inactivated states.
-
Sodium currents are elicited by brief depolarizing test pulses (e.g., to 0 mV for 10 ms).
-
-
Drug Application: The test compounds (Esthis compound, Carbamazepine, Oxcarbazepine) are perfused at increasing concentrations. The reduction in the peak sodium current amplitude is measured at each concentration and holding potential.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is calculated by fitting the data to a Hill equation.
Radioligand Binding Assay for Off-Target Screening
This method is used to determine the affinity of a drug for a wide range of receptors and channels by measuring its ability to displace a known radioactive ligand.
Objective: To determine the binding affinity (Ki) of a test compound for a specific molecular target.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the target of interest are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with:
-
A fixed concentration of a specific radioligand (e.g., [3H]-DPCPX for adenosine A1 receptors).
-
Increasing concentrations of the unlabeled test compound (the "competitor").
-
-
Separation: The incubation is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes (and thus the bound radioligand).
-
Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound ligand. The radioactivity trapped on each filter is then measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant), a measure of binding affinity, is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Differences: Diagrams
Metabolic Pathways
Caption: Metabolic conversion of dibenzazepine prodrugs to their active forms.
Mechanism at the Voltage-Gated Sodium Channel
Caption: Differential effects on the fast vs. slow inactivation states of VGSCs.
Comparative Target Specificity Profile
Caption: Summary of primary and key off-target interactions.
Conclusion
The pharmacological profile of this compound, particularly when delivered as its single (S)-enantiomer via Esthis compound acetate, demonstrates a higher degree of target specificity compared to Carbamazepine and Oxcarbazepine. This enhanced specificity is characterized by:
-
Preferential modulation of the slow inactivation state of VGSCs , a distinct mechanism compared to the fast inactivation effects of CBZ and OXC.[4][5]
-
Lack of significant off-target activity at adenosine A1 receptors, which are modulated by both CBZ and OXC.[8]
-
A cleaner metabolic profile that avoids the generation of the active epoxide metabolite of CBZ and produces a more favorable enantiomeric ratio than OXC.[1]
-
Reduced impact on the cytochrome P450 enzyme system , suggesting a lower potential for drug-drug interactions compared to the potent induction caused by Carbamazepine.[1][10]
These findings, supported by the presented experimental data, indicate that this compound's more focused interaction with its primary target may underlie its distinct clinical profile. For drug development professionals, this refined mechanism of action presents a compelling case for its consideration in therapeutic areas where precise modulation of neuronal excitability is desired with minimal off-target confounding effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of esthis compound acetate for the adjunctive treatment of partial-onset epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nsolns.com [nsolns.com]
- 5. Esthis compound and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of Esthis compound Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbamazepine and oxcarbazepine, but not esthis compound, enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamazepine, Oxcarbazepine, and Esthis compound | Neupsy Key [neupsykey.com]
- 10. A-COMPARISON-AMONG-THE-VARIOUS-CARBAMAZEPINE-RELATED-ANTIEPILEPTIC-DRUGS [aesnet.org]
Independent Verification of Licarbazepine's Therapeutic Window: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of Licarbazepine, the active metabolite of Esthis compound (B1671253) acetate (B1210297), with its predecessors, Carbamazepine and Oxcarbazepine (B1677851). The information presented is supported by experimental data from clinical and preclinical studies, offering valuable insights for research and drug development in the field of epilepsy.
Comparative Analysis of Therapeutic Windows
The therapeutic window of an antiepileptic drug (AED) is a critical measure of its clinical utility, defining the range of plasma concentrations that are effective in controlling seizures without causing significant toxicity. This section provides a comparative summary of the therapeutic windows for this compound, Carbamazepine, and the active metabolite of Oxcarbazepine, the monohydroxy derivative (MHD).
| Drug (Active Metabolite) | Therapeutic Range (mg/L) | Efficacious Concentration (mg/L) | Toxic Concentration (mg/L) | Notes |
| This compound (from Esthis compound Acetate) | Not formally established | Clinically effective doses of 800-1600 mg/day of Esthis compound acetate correspond to this compound concentrations that show a continuous dose-response relationship with seizure frequency reduction.[1][2][3] | Adverse events like dizziness, somnolence, and nausea are more frequent at higher doses (e.g., 1200 mg/day of Esthis compound acetate).[3] A shallow negative relationship exists between this compound exposure and serum sodium levels.[2] | Therapeutic drug monitoring (TDM) is not routinely recommended as dose adjustments based on plasma concentrations are not strongly supported due to a weak relationship with the first occurrence of adverse events.[2] |
| Carbamazepine | 4 - 12[4][5][6] | Seizure control is often achieved within the 4-12 mg/L range.[4][6] | Nystagmus and ataxia can occur at levels >10 mg/L, while severe toxicity, including coma and seizures, is associated with concentrations >40 mg/L.[6] | TDM is recommended to individualize therapy and avoid toxicity.[4][7] |
| Oxcarbazepine (as Monohydroxy Derivative - MHD) | 15 - 35 (suggested)[8] | A wide range of MHD serum concentrations (3–35 mg/L) have been observed to be clinically effective. | Toxic side effects are more common at serum/plasma concentrations of 35 mg/L or higher. | Routine TDM is not considered warranted but may be beneficial in specific clinical situations.[9] |
Experimental Protocols
The determination of a therapeutic window relies on robust experimental methodologies to assess both efficacy and toxicity. Below are detailed protocols for key experiments frequently cited in the evaluation of anticonvulsant drugs.
Maximal Electroshock (MES) Test for Anticonvulsant Efficacy
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
-
Apparatus: A constant current stimulator with corneal or auricular electrodes.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control to a group of animals (typically mice or rats) at various doses.
-
At the time of expected peak drug effect, deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) through the electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension.
-
The endpoint is the percentage of animals protected from the tonic hindlimb extension at each dose.
-
Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the endpoint seizure.
-
-
Interpretation: A lower ED50 indicates greater anticonvulsant potency in this model. This test is predictive of efficacy against generalized tonic-clonic seizures.[10][11][12]
Pentylenetetrazol (PTZ)-Induced Seizure Test for Anticonvulsant Efficacy
The PTZ seizure model is used to screen for drugs effective against absence and myoclonic seizures.
-
Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic and/or tonic seizures induced by the chemoconvulsant pentylenetetrazol.
-
Procedure:
-
Administer the test compound or vehicle control to a group of animals.
-
After a predetermined time, administer a convulsive dose of PTZ (typically 60-85 mg/kg, subcutaneously or intraperitoneally).
-
Observe the animals for a set period (e.g., 30 minutes) and record the latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures).
-
The primary endpoint is the percentage of animals protected from generalized clonic seizures.
-
-
Interpretation: This model helps to characterize the spectrum of activity of an anticonvulsant drug.[10][12]
Neurotoxicity Assessment in Humans
Assessing neurotoxicity is crucial for defining the upper limit of the therapeutic window. This is often done in clinical trials using a combination of patient-reported outcomes and objective measures.
-
Objective: To quantify the adverse effects of an antiepileptic drug on the central nervous system.
-
Methodologies:
-
Neurotoxicity Scales: Standardized questionnaires, such as the Portland Neurotoxicity Scale (PNS), are administered to patients to self-report the severity of common side effects like fatigue, dizziness, and cognitive slowing.[13][14]
-
Cognitive Testing: A battery of cognitive tests can be used to objectively measure changes in cognitive function. These may include tests of attention (e.g., Digit Symbol Substitution Test), memory (e.g., Selective Reminding Test), and processing speed.[13][14]
-
Quantitative Electroencephalography (qEEG): EEG recordings can be analyzed to detect changes in brain electrical activity that may correlate with neurotoxicity. For example, a decrease in the peak frequency of the posterior dominant rhythm has been shown to be sensitive to AED effects.[14][15]
-
-
Procedure (Clinical Trial Context):
-
Establish baseline neurotoxicity measures before initiating or changing the dose of the AED.
-
Administer the neurotoxicity scales, cognitive tests, and/or qEEG at predefined intervals during the trial.
-
Compare the on-treatment scores to the baseline scores to assess for any significant negative changes.
-
Correlate these changes with drug dosage and plasma concentrations to identify a potential toxic threshold.
-
Visualizations
Signaling Pathway of Dibenzazepine (B1670418) Anticonvulsants
Caption: Mechanism of action of dibenzazepine anticonvulsants on voltage-gated sodium channels.
Experimental Workflow for a Phase III Adjunctive Therapy Trial
Caption: Typical workflow of a Phase III, double-blind, placebo-controlled adjunctive therapy trial.[16][17]
References
- 1. Pharmacokinetics, drug interactions and exposure-response relationship of esthis compound acetate in adult patients with partial-onset seizures: population pharmacokinetic and pharmacokinetic/pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Exposure-Response Analyses of Esthis compound Acetate Efficacy and Safety in Monotherapy of Partial-Onset Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure-safety and efficacy response relationships and population pharmacokinetics of esthis compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. droracle.ai [droracle.ai]
- 8. Clinical pharmacokinetics of oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does oxcarbazepine warrant therapeutic drug monitoring? A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpp.com [ijpp.com]
- 11. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In v… [ouci.dntb.gov.ua]
- 13. The Neurotoxicity Scale--II. Results of a patient-based scale assessing neurotoxicity in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MEASURING-ANTIEPILEPTIC-DRUG-NEUROTOXICITY-IN-INDIVIDUALS--EEG-VS--COGNITIVE-MEASURES [aesnet.org]
- 15. Assessment-of-Antiepileptic-Drug-Related-Neurotoxicity--Quantitative-EEG-Measures-and-Cognitive-Tests [aesnet.org]
- 16. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety Profile of Esthis compound Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Licarbazepine and Its Enantiomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacokinetic profiles of Licarbazepine and its enantiomers, S-Licarbazepine and R-Licarbazepine. This document summarizes key experimental data, details methodologies, and visualizes metabolic and experimental workflows to facilitate a deeper understanding of these compounds.
This compound, the active metabolite of the antiepileptic drugs Oxcarbazepine and Esthis compound (B1671253) acetate (B1210297), exists as two enantiomers: S-Licarbazepine (also known as esthis compound) and R-Licarbazepine. While structurally similar, these enantiomers exhibit distinct pharmacokinetic behaviors, which is critical for drug development and clinical application. This guide presents a comparative analysis based on published experimental data.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of S-Licarbazepine and R-Licarbazepine in various biological matrices of mice following individual oral administration of 350 mg/kg of each enantiomer. This data highlights the stereoselective disposition of these compounds.[1][2]
Table 1: Pharmacokinetic Parameters of S-Licarbazepine in Mice
| Parameter | Plasma | Brain | Liver | Kidney |
| Cmax (µg/mL or µg/g) | 45.2 ± 5.6 | 18.1 ± 2.1 | 65.1 ± 8.9 | 47.5 ± 6.3 |
| Tmax (h) | 0.25 | 2.0 | 0.25 | 0.25 |
| AUC₀₋t (µg.h/mL or µg.h/g) | 189.7 ± 25.4 | 126.8 ± 18.9 | 273.2 ± 36.1 | 199.2 ± 28.7 |
| AUC₀₋inf (µg.h/mL or µg.h/g) | 201.3 ± 28.9 | 145.3 ± 23.4 | 288.9 ± 40.2 | 210.8 ± 32.1 |
| t½ (h) | 4.2 ± 0.8 | 5.1 ± 1.1 | 4.5 ± 0.9 | 4.3 ± 0.7 |
Table 2: Pharmacokinetic Parameters of R-Licarbazepine in Mice
| Parameter | Plasma | Brain | Liver | Kidney |
| Cmax (µg/mL or µg/g) | 38.7 ± 4.9 | 9.8 ± 1.5 | 55.7 ± 7.8 | 46.8 ± 5.9 |
| Tmax (h) | 0.5 | 2.0 | 0.5 | 0.5 |
| AUC₀₋t (µg.h/mL or µg.h/g) | 155.4 ± 21.7 | 68.9 ± 10.3 | 223.8 ± 31.5 | 188.6 ± 26.9 |
| AUC₀₋inf (µg.h/mL or µg.h/g) | 165.8 ± 24.1 | 79.2 ± 12.8 | 235.4 ± 34.6 | 198.4 ± 29.3 |
| t½ (h) | 4.5 ± 0.9 | 5.3 ± 1.2 | 4.8 ± 1.0 | 4.6 ± 0.8 |
Data adapted from Alves et al., Chirality, 2008.[1][2]
A key finding is the stereoselective distribution to the brain, with the brain exposure to S-Licarbazepine being almost twice that of R-Licarbazepine.[1][2] Both enantiomers are rapidly absorbed, but S-Licarbazepine shows a particular predisposition for hepatic and renal accumulation.[1][2] Interestingly, mice have demonstrated the ability to perform chiral inversion of both enantiomers, although to a small extent.[1]
The protein binding of both S- and R-Licarbazepine in mouse and human plasma is approximately 30% and is not enantioselective, indicating that this is not the primary driver of the observed pharmacokinetic differences.[3]
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
1. Animal Study Protocol for Pharmacokinetic Analysis
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Dosing: Single oral gavage administration of a 350 mg/kg suspension of either S-Licarbazepine or R-Licarbazepine.
-
Sample Collection: Blood samples were collected via the retro-orbital plexus at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration. Brain, liver, and kidney tissues were also collected at these time points.
-
Sample Processing: Plasma was separated by centrifugation. Tissues were homogenized. All samples were stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma and tissue concentration-time data were analyzed using a non-compartmental model to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.[1][2]
2. Chiral High-Performance Liquid Chromatography (HPLC)-UV Method for Enantiomer Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: LiChroCART 250-4 ChiraDex (a beta-cyclodextrin-based chiral stationary phase).
-
Mobile Phase: An isocratic mixture of water and methanol (B129727) (typically in an 88:12 v/v ratio).
-
Flow Rate: Approximately 0.7 to 0.9 mL/min.
-
Detection: UV detection at a wavelength of 225 nm or 235 nm.
-
Sample Preparation: Solid-phase extraction (SPE) was employed to extract the analytes and an internal standard from plasma and tissue homogenates.
-
Validation: The method was validated for linearity, precision, accuracy, and recovery. The limit of quantification was typically around 0.4 µg/mL in plasma for both enantiomers.
Visualizations: Metabolic Pathways and Experimental Workflow
Metabolic Pathways of this compound Precursors
This compound is the active metabolite of two prodrugs, Oxcarbazepine and Esthis compound Acetate. Their metabolic conversion is stereoselective. Oxcarbazepine is reduced by cytosolic reductases to both S- and R-Licarbazepine, with a higher proportion of the S-enantiomer.[4] Esthis compound Acetate is rapidly hydrolyzed by esterases during first-pass metabolism, yielding predominantly S-Licarbazepine.[5][6][7][8] Both enantiomers can undergo glucuronidation, a major elimination pathway, facilitated by various UDP-glucuronosyltransferase (UGT) enzymes.[9] In mice, a minor degree of chiral inversion between the two enantiomers has also been observed.[1]
Caption: Metabolic pathways of Esthis compound Acetate and Oxcarbazepine to this compound enantiomers.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting a comparative pharmacokinetic study of this compound enantiomers in a preclinical model.
Caption: Experimental workflow for the pharmacokinetic analysis of this compound enantiomers.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Stereoselective disposition of S- and R-licarbazepine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence of Esthis compound Acetate from Two Different Sources of its Active Product Ingredient in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of conversion to monotherapy with esthis compound acetate in adults with uncontrolled partial-onset seizures: a historical-control phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the Efficacy of Licarbazepine in a Novel Animal Model of Epilepsy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Licarbazepine, the active metabolite of Esthis compound Acetate, with standard anti-epileptic drugs (AEDs) in a novel animal model of epilepsy. The data presented is intended to inform preclinical research and drug development efforts in the field of epilepsy treatment.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs are available, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents. This compound, a third-generation AED, is a voltage-gated sodium channel (VGSC) blocker with a distinct mechanism of action compared to its predecessors, Carbamazepine (B1668303) and Oxcarbazepine.[1] This guide evaluates the efficacy of this compound in the recently developed Tetanus Toxin-induced model of temporal lobe epilepsy, providing a direct comparison with established AEDs.
Mechanism of Action: Voltage-Gated Sodium Channel Modulation
This compound exerts its anti-epileptic effects primarily by enhancing the slow inactivation of voltage-gated sodium channels.[2] This mechanism is distinct from older VGSC blockers like Carbamazepine, which primarily affect fast inactivation.[2] By stabilizing the slow inactivated state, this compound selectively reduces the firing rate of hyperexcitable neurons involved in seizure generation, with less impact on normal neuronal activity.[1][2]
Figure 1: Simplified signaling pathway of this compound's action on voltage-gated sodium channels.
The Tetanus Toxin Model: A Novel Approach to Studying Temporal Lobe Epilepsy
The Tetanus Toxin model is a recently established animal model that recapitulates key features of human temporal lobe epilepsy, including spontaneous recurrent seizures.[3][4] This model is induced by a unilateral microinjection of a subconvulsive dose of tetanus toxin into the hippocampus of rodents.
Experimental Workflow
References
- 1. Carbamazepine and oxcarbazepine, but not esthis compound, enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esthis compound, but Not Lamotrigine or Ranolazine, Shows Anticonvulsant Efficacy in Carbamazepine-Resistant Rats Developed by Window-Pentylenetetrazole Kindling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug levetiracetam in the tetanus toxin model of focal complex partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug levetiracetam in the tetanus toxin model of focal complex partial epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Safety Analysis of Licarbazepine and Established Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiepileptic drugs (AEDs) with improved safety and tolerability profiles is a cornerstone of epilepsy research. Licarbazepine, the active metabolite of esthis compound (B1671253) acetate (B1210297), has emerged as a promising therapeutic agent. This guide provides a comprehensive, data-driven comparison of the safety profile of this compound against established AEDs, including Carbamazepine, Oxcarbazepine, Lamotrigine (B1674446), Levetiracetam, and Valproate. The information presented herein is intended to support informed decision-making in research and drug development.
Executive Summary
This compound, primarily available through its prodrug Esthis compound acetate, demonstrates a safety profile characterized by a dose-dependent incidence of central nervous system-related adverse events. Pooled analyses of clinical trials indicate that dizziness, somnolence, headache, and nausea are the most frequently reported treatment-emergent adverse events. While generally mild to moderate in severity, these events can lead to treatment discontinuation. A key adverse drug reaction of interest is hyponatremia. This guide provides a detailed comparative analysis of these and other adverse events alongside those of widely used AEDs, supported by quantitative data from clinical studies.
Comparative Safety Profile of Antiepileptic Drugs
The following tables summarize the incidence of common and serious adverse events associated with this compound (from Esthis compound acetate data) and comparator AEDs. Data are compiled from pooled analyses of clinical trials and post-marketing surveillance. It is important to note that direct comparison of incidence rates across different clinical trial programs should be approached with caution due to potential variations in study design, patient populations, and adverse event reporting methodologies.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Adults (Adjunctive Therapy)
| Adverse Event | This compound (Esthis compound acetate 800-1200 mg/day) (%) | Carbamazepine (%) | Oxcarbazepine (%) | Lamotrigine (%) | Levetiracetam (%) | Valproate (%) | Placebo (%) |
| Dizziness | 11-28[1] | 20-45[2] | 22-49[3] | 20-38 | 9-15[4] | 15-30 | 7-13 |
| Somnolence | 11-18[1] | 20-45[2] | 20-36[3] | 10-20 | 12-23[4] | 15-30 | 4-8 |
| Headache | 9-16[1] | 10-25[2] | 13-29 | 20-30[1] | 10-19 | 10-20 | 8-13 |
| Nausea | 5-16[1] | 15-25[2] | 15-29[3] | 10-20[1] | 6-15 | 20-30 | 3-7 |
| Diplopia | 2-11 | 10-20 | 14-40 | 5-15 | 2-8 | <5 | 1-3 |
| Ataxia | 3-7 | 10-20 | 5-31[3] | 5-15 | 1-3 | 5-10 | 1-3 |
| Fatigue | 4-8 | 10-20 | 10-20[3] | 5-15 | 3-11 | 10-20 | 3-6 |
| Vomiting | 2-9 | 5-15 | 7-15 | 5-10 | 4-11 | 10-20 | 2-4 |
| Rash | 1-4 | 5-15[2] | 3-7 | 5-10[1] | <5 | <5 | <2 |
Table 2: Incidence of Serious Adverse Events and Events of Special Interest
| Adverse Event | This compound (Esthis compound acetate) | Carbamazepine | Oxcarbazepine | Lamotrigine | Levetiracetam | Valproate |
| Serious Skin Rashes (SJS/TEN) | Rare | Increased risk, especially in patients with HLA-B*1502 allele[5] | Lower risk than Carbamazepine, but cases reported[6] | Boxed warning for serious rashes, higher risk in pediatric patients and with rapid dose escalation[7] | Rare, but cases of SJS/TEN and DRESS reported[8] | Rare, but cases of SJS/TEN and DRESS reported[9] |
| Hyponatremia | 1.2% in clinical trials, more frequent in post-marketing (dose-dependent)[10] | Can occur, associated with SIADH | More frequent than Carbamazepine, dose-dependent (2-3% of patients)[3][11] | Rare | Not a common finding | Rare |
| Aplastic Anemia/ Agranulocytosis | Not a prominent finding | Boxed warning for aplastic anemia and agranulocytosis[12] | Lower risk than Carbamazepine | Rare | Not a prominent finding | Rare, but cases of thrombocytopenia and leukopenia reported[13] |
| Hepatotoxicity | Rare instances of clinically apparent liver injury[13] | Can cause elevated liver enzymes and rare cases of severe liver injury | Less hepatic enzyme induction than Carbamazepine | Rare | Not a prominent finding | Boxed warning for hepatotoxicity, particularly in children under 2 years |
| Suicidal Ideation/Behavior | Class warning for all AEDs | Class warning for all AEDs[9] | Class warning for all AEDs[11] | Class warning for all AEDs[2] | Class warning for all AEDs | Class warning for all AEDs |
| Teratogenicity | Insufficient data | Known teratogen (e.g., spina bifida)[14] | Similar concerns to Carbamazepine | Lower risk than Valproate, but some risk exists | Considered to have a relatively low risk compared to other AEDs[6] | High risk of major congenital malformations and neurodevelopmental disorders (Boxed Warning)[15][16] |
Experimental Protocols
The safety data for this compound (from Esthis compound acetate) were primarily derived from multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. A typical study design for assessing the safety and tolerability of an adjunctive AED is outlined below.
1. Patient Population: Adult patients with refractory partial-onset seizures who are on a stable dose of one to two concomitant AEDs.
2. Study Design:
- Baseline Phase (e.g., 8 weeks): Patients' baseline seizure frequency and adverse events are recorded.
- Titration Phase (e.g., 2 weeks): The investigational drug (or placebo) is gradually increased to the target maintenance dose.
- Maintenance Phase (e.g., 12 weeks): Patients receive the stable target dose of the investigational drug or placebo.
- Tapering-off or Open-Label Extension Phase: The drug is either gradually discontinued, or patients may enter an open-label extension to assess long-term safety.
3. Safety Assessments:
- Adverse Event (AE) Monitoring: TEAEs are systematically collected at each study visit through open-ended questioning and patient self-reporting (e.g., using patient diaries). AEs are coded using a standardized dictionary (e.g., MedDRA) and assessed for severity (e.g., mild, moderate, severe) and relationship to the study drug.
- Serious Adverse Event (SAE) Monitoring: All SAEs are recorded and reported to regulatory authorities within a specified timeframe.
- Clinical Laboratory Tests: Blood chemistry, hematology, and urinalysis are performed at screening, baseline, and at regular intervals during the treatment period (e.g., every 4 weeks) and at the end of the study.
- Vital Signs and Physical Examinations: Blood pressure, heart rate, respiratory rate, and temperature are measured at each study visit. A complete physical and neurological examination is conducted at baseline and at the end of the study.
- Electrocardiograms (ECGs): ECGs are typically performed at screening and at the end of the treatment period to monitor for any cardiac effects.
- Suicidality Monitoring: Standardized questionnaires (e.g., Columbia-Suicide Severity Rating Scale) are administered at baseline and regular intervals to prospectively assess for suicidal ideation and behavior.
Mandatory Visualizations
Caption: Workflow for assessing AED safety in clinical trials.
Caption: AED interaction with the voltage-gated sodium channel.
References
- 1. avancepsychiatry.com [avancepsychiatry.com]
- 2. Prevalence of Side Effects Treatment with Carbamazepine and Other Antiepileptics in Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxcarbazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LEVETIRACETAM-EXPERIENCE-POST-FDA-APPROVAL-IN-AN-ACADEMIC-CLINICAL-PRACTICE;-A-RETROSPECTIVE-ANALYSIS [aesnet.org]
- 5. Efficacy and safety of lamotrigine in the treatment of bipolar disorder across the lifespan: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. A Clinical Study of Toxication Caused by Carbamazepine Abuse in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levetiracetam and cutaneous adverse reactions: A systematic review of descriptive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safe use of sodium valproate - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Safety Profile of Esthis compound Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connect.springerpub.com [connect.springerpub.com]
- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 13. Short-Term Side Effects of Low Dose Valproate Monotherapy in Epileptic Children: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Statistical Showdown: A Comparative Analysis of Licarbazepine Trial Data for Researchers
For drug development professionals, researchers, and scientists navigating the landscape of antiepileptic drugs (AEDs), a rigorous understanding of comparative efficacy and safety is paramount. This guide provides a detailed statistical analysis of Licarbazepine, primarily through clinical trial data of its prodrug, Esthis compound (B1671253) acetate (B1210297), in the context of other established AEDs.
Unveiling the Mechanism: How this compound Works
This compound exerts its anticonvulsant effects as a potent voltage-gated sodium channel (VGSC) blocker.[1][2][3][4][5] Following administration, its prodrug, Esthis compound acetate, is rapidly and extensively metabolized into the active metabolite, S-licarbazepine (esthis compound).[2][3] A key characteristic of its mechanism is its preferential binding to the inactivated state of the VGSC.[2][3][4][5] This targeted action is thought to result in a more selective inhibition of rapidly firing neurons, which are characteristic of epileptic seizures, while having less effect on neurons in their resting state.
Head-to-Head: this compound in Comparative Clinical Trials
Direct comparative efficacy trials for this compound against other AEDs are limited.[2] However, data from studies involving its prodrug, Esthis compound acetate, provide valuable insights into its performance relative to placebo and other commonly prescribed treatments for partial-onset seizures.
Adjunctive Therapy Efficacy
A pooled analysis of four Phase III, double-blind, placebo-controlled trials of Esthis compound acetate as an adjunctive therapy in adults with focal-onset seizures demonstrated significant efficacy.
| Treatment Group | Median Relative Reduction in Seizure Frequency | Responder Rate (≥50% Seizure Reduction) |
| Esthis compound acetate 800 mg once-daily | 33.4% | 33.8% |
| Esthis compound acetate 1200 mg once-daily | 37.8% | 43.1% |
| Placebo | 17.6% | 22.2% |
| Data from a pooled analysis of four Phase III clinical trials.[6] |
Monotherapy Non-Inferiority to Carbamazepine
In a Phase III, double-blind, randomized, non-inferiority trial, once-daily Esthis compound acetate monotherapy was compared to twice-daily controlled-release Carbamazepine in patients with newly diagnosed focal epilepsy.
| Treatment Group | Seizure-Free for ≥6 Months (Per Protocol Set) |
| Esthis compound acetate (800 mg, 1200 mg, or 1600 mg once-daily) | 71.1% |
| Carbamazepine-CR (200 mg, 400 mg, or 600 mg twice-daily) | 75.6% |
| The average risk difference was -4.28% (95% CI: -10.30 to 1.74), meeting the predefined non-inferiority criteria.[7] |
Comparative Tolerability When Combined with Other AEDs
A post-hoc analysis of three Phase III trials revealed differences in the tolerability of Esthis compound acetate when used in combination with other AEDs that act on voltage-gated sodium channels.
| Adverse Event | Esthis compound + Carbamazepine | Esthis compound + Lamotrigine |
| Dizziness | 30% | 16% |
| Diplopia (Double Vision) | 14% | 8% |
| Vomiting | 10% | 5% |
| Discontinuation due to Adverse Events | 21% | 13% |
| Data from a post-hoc analysis of pooled data from three Phase III studies.[8] |
A Closer Look at Experimental Design: Protocols and Statistical Approaches
The evaluation of this compound's efficacy and safety is rooted in rigorously designed clinical trials. Understanding the methodologies employed is crucial for interpreting the resulting data.
Typical Phase III Adjunctive Therapy Trial Workflow
The majority of pivotal trials for Esthis compound acetate as an adjunctive therapy followed a similar structure.
Key Protocol Elements of a Representative Phase III Adjunctive Therapy Trial (NCT00988429): [9][10][11]
-
Study Design: Randomized, placebo-controlled, double-blind, parallel-group.[9][11]
-
Patient Population: Patients aged ≥16 years with uncontrolled partial-onset seizures despite treatment with one to two concomitant AEDs.[9][11]
-
Baseline Period: An 8-week period to establish baseline seizure frequency.[9][11]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive once-daily placebo, Esthis compound acetate 800 mg, or Esthis compound acetate 1200 mg.[9][10]
-
Titration Period: A 2-week period where the dose of Esthis compound acetate was gradually increased.[9][10][11]
-
Maintenance Period: A 12-week period where patients received their assigned stable dose.[9][10][11]
-
Primary Endpoint: Reduction in standardized seizure frequency during the maintenance period compared to placebo.[11]
-
Secondary Endpoints: Responder rate (proportion of patients with a ≥50% reduction in seizure frequency) and incidence of treatment-emergent adverse events.[11]
Statistical Analysis in Epilepsy Trials
Common Statistical Approaches:
-
Intention-to-Treat (ITT) Analysis: All randomized patients are included in the analysis, regardless of whether they completed the study. This approach provides a more conservative and real-world estimate of treatment effect.
-
Analysis of Covariance (ANCOVA): Often used for the primary efficacy endpoint (seizure frequency reduction), with baseline seizure frequency as a covariate and treatment group as the main factor.
-
Responder Analysis: The proportion of patients achieving a clinically meaningful reduction in seizure frequency (typically ≥50%) is compared between treatment groups using methods such as the Chi-squared test or logistic regression.
-
Survival Analysis: Techniques like Kaplan-Meier curves and Cox proportional hazards models can be used to analyze time-to-event data, such as time to treatment discontinuation or time to first seizure.[12]
-
Safety Analysis: The incidence of adverse events is summarized using descriptive statistics, and comparisons between groups are often made using Fisher's exact test.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. neurology.org [neurology.org]
- 3. Efficacy and safety of esthis compound acetate as a first or later adjunctive therapy in patients with focal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esthis compound acetate as a replacement for levetiracetam in people with epilepsy developing behavioral adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. hcplive.com [hcplive.com]
- 9. Pharmacokinetic-Interaction-Between-Esthis compound-Acetate-and-Lamotrigine-in-Healthy-Subjects [aesnet.org]
- 10. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Esthis compound acetate as adjunctive therapy in patients with uncontrolled partial-onset seizures: Results of a phase III, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Licarbazepine
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory bench to include the safe and responsible management of chemical compounds. Licarbazepine, an active metabolite of the antiepileptic drugs oxcarbazepine (B1677851) and esthis compound (B1671253) acetate, requires careful handling and disposal to protect both personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring compliance with safety and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and national safety guidelines. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Lab coat or other suitable protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
All waste containing this compound, including unused or expired pure substance, contaminated labware (e.g., vials, pipette tips, weighing boats), and spill cleanup materials, must be segregated from general laboratory waste.
-
Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a designated, sealed, and properly labeled hazardous waste container for liquids. The container must be compatible with the solvents used.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Include any other components of the waste mixture and their approximate concentrations.
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated, away from sources of ignition, and incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal for this compound is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the atmosphere.
-
Environmental Fate and Ecotoxicity of Related Compounds
Environmental Persistence and Toxicity Data for Carbamazepine (B1668303) (as a proxy for this compound)
| Parameter | Value | Species/Conditions |
| Soil Degradation Half-Life (DT50) | >100 - 1624 days | Aerobic soil conditions |
| Aquatic Degradation | Low biodegradability in sewage treatment plants | |
| Acute Toxicity to Fish (LC50, 96h) | Data not readily available for this compound | |
| Acute Toxicity to Daphnia (EC50, 48h) | Data not readily available for this compound | |
| Toxicity to Algae (EC50, 72h) | Data not readily available for this compound |
Disclaimer: This data is for the related compound carbamazepine and is provided for informational purposes due to the lack of specific data for this compound. Disposal procedures for this compound should always treat it as a potentially persistent and environmentally harmful substance.
Experimental Protocol: Analysis of this compound in Laboratory Waste Streams
To ensure compliance with disposal regulations and to monitor potential environmental release, a validated analytical method for the quantification of this compound in aqueous laboratory waste is essential. The following is a composite experimental protocol based on established methods for the analysis of this compound and related compounds in aqueous matrices.
Objective: To quantify the concentration of this compound in a laboratory aqueous waste stream sample using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Materials:
-
This compound analytical standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Glass vials and syringes
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. b. Load 100 mL of the aqueous waste sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 2-3 mL/min). c. Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances. d. Dry the cartridge under vacuum for 10-15 minutes. e. Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube. f. Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the mobile phase. h. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-UV Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. UV Detection Wavelength: 210-230 nm. f. Run Time: Sufficient to allow for the elution of this compound and any potential interfering peaks.
-
Quantification: a. Prepare a series of calibration standards of this compound in the mobile phase. b. Inject the calibration standards to generate a calibration curve of peak area versus concentration. c. Inject the prepared sample. d. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been created using the DOT language.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment, and upholding the principles of responsible scientific practice.
Safeguarding Researchers: A Comprehensive Guide to Handling Licarbazepine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Licarbazepine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Quantitative Safety Data
While specific Occupational Exposure Limits (OELs) for this compound have not been formally established, a conservative approach is recommended due to its classification as a potent pharmaceutical compound. For planning purposes, data for the structurally similar anticonvulsant, Carbamazepine, can be used as a surrogate to guide risk assessment and control strategies. It is critical to handle this compound with the assumption of high potency.
| Parameter | Surrogate Data (Carbamazepine) | Recommended Controls for this compound |
| Occupational Exposure Limit (OEL) | Not formally established. Some sources suggest a range of 10-100 µg/m³. | Handle in a containment system such as a ventilated enclosure or fume hood. |
| Toxicity | Harmful if swallowed. May cause allergic skin or respiratory reactions. Suspected of damaging the unborn child.[1] | Use appropriate PPE to avoid ingestion, inhalation, and skin contact. |
| Primary Routes of Exposure | Inhalation, ingestion, skin and eye contact. | Engineering controls and PPE are critical to prevent exposure. |
| Engineering Controls | - | A laboratory fume hood or other appropriate local exhaust ventilation is necessary.[1] |
| Personal Protective Equipment | - | See detailed specifications in the "Personal Protective Equipment" section below. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure through all potential routes.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles. |
| Skin Protection | Wear impervious, flame-resistant protective clothing. Nitrile gloves should be worn and inspected prior to use. Ensure gloves are compatible with any solvents being used. | Prevents skin contact and absorption. |
| Respiratory Protection | If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used. | Protects against inhalation of airborne particles. |
| Hand Protection | Handle with gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling. | Prevents dermal exposure and cross-contamination. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for minimizing risk.
Detailed Experimental Protocol for Handling this compound
This protocol provides a step-by-step guide for the safe handling of this compound powder in a laboratory setting.
1. Preparation:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Assemble PPE: Gather all required PPE as specified in the table above. Inspect each item for integrity.
-
Prepare Workspace: Ensure the fume hood or other ventilated enclosure is operational. Cover the work surface with absorbent, plastic-backed paper.[2]
2. Handling:
-
Weighing: Conduct all weighing operations within the ventilated enclosure to contain any airborne powder.
-
Experimental Use: When using this compound in experiments, handle all transfers and manipulations within the designated containment area.
-
Decontamination: Upon completion of the experimental work, decontaminate all surfaces and equipment using an appropriate solvent or cleaning agent as per laboratory protocols.
3. Post-Handling:
-
Waste Segregation: Carefully collect all contaminated materials, including disposable PPE, absorbent paper, and any unused this compound, into designated hazardous waste containers.
-
Hand Hygiene: After removing PPE, wash hands thoroughly with soap and water.
Operational and Disposal Plans
Accidental Release Measures:
-
Minor Spills: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, must be collected in clearly labeled, sealed, and leak-proof containers.
-
Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance on the disposal of pharmaceutical waste. Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
